molecular formula C9H10N2OS B1349329 1-(3-Acetylphenyl)-2-thiourea CAS No. 86801-04-9

1-(3-Acetylphenyl)-2-thiourea

Cat. No.: B1349329
CAS No.: 86801-04-9
M. Wt: 194.26 g/mol
InChI Key: NTHCFGIAOBBZFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Acetylphenyl)-2-thiourea is a useful research compound. Its molecular formula is C9H10N2OS and its molecular weight is 194.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-acetylphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2OS/c1-6(12)7-3-2-4-8(5-7)11-9(10)13/h2-5H,1H3,(H3,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTHCFGIAOBBZFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60370650
Record name 3-Acetylphenylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86801-04-9
Record name 3-Acetylphenylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 86801-04-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 1-(3-Acetylphenyl)-2-thiourea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth guide to the synthesis and characterization of 1-(3-acetylphenyl)-2-thiourea, a molecule of interest in medicinal chemistry and materials science. This guide details the synthetic protocol, purification methods, and comprehensive characterization data.

Introduction

Thiourea derivatives are a versatile class of organic compounds known for a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, and antitumor properties. The presence of the thiourea moiety, with its hydrogen bond donor and acceptor capabilities, makes these compounds valuable scaffolds in drug discovery. The title compound, this compound, incorporates a substituted phenyl ring, suggesting potential for further functionalization and exploration of its structure-activity relationships. Its molecular formula is C₉H₁₀N₂OS and it has a molecular weight of 194.25 g/mol .[1]

Synthesis of this compound

The synthesis of N-aryl thioureas can be effectively achieved through the reaction of the corresponding aromatic amine with an isothiocyanate. A common and efficient method involves the in situ generation of acetyl isothiocyanate from the reaction of acetyl chloride with ammonium thiocyanate, which then reacts with the amine.[2][3]

Reaction Scheme:

The synthesis proceeds in two main steps:

  • Formation of the acetyl isothiocyanate intermediate.

  • Reaction of the intermediate with 3-aminoacetophenone.

A solution of acetyl chloride in acetone is added dropwise to a suspension of ammonium thiocyanate in acetone and refluxed. After cooling, a solution of 3-aminoacetophenone in acetone is added, and the mixture is refluxed for several hours. The product is precipitated by pouring the reaction mixture into acidified cold water.[2][3]

Experimental Protocol: Synthesis

Materials:

  • 3-aminoacetophenone

  • Ammonium thiocyanate

  • Acetyl chloride

  • Acetone (anhydrous)

  • Hydrochloric acid (concentrated)

  • Distilled water

  • Ethanol (for recrystallization)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating plate

  • Beaker

  • Büchner funnel and vacuum flask

  • Melting point apparatus

Procedure:

  • In a 250 mL round-bottom flask, suspend ammonium thiocyanate (0.10 mol) in 30 mL of anhydrous acetone.

  • While stirring, add a solution of acetyl chloride (0.10 mol) in 30 mL of anhydrous acetone dropwise using a dropping funnel.

  • After the addition is complete, heat the mixture to reflux for 30 minutes.

  • Cool the reaction mixture to room temperature.

  • Add a solution of 3-aminoacetophenone (0.10 mol) in 10 mL of acetone to the reaction mixture.

  • Heat the mixture to reflux for an additional 3 hours.[2][3]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, pour the reaction mixture into a beaker containing 200 mL of cold water, acidified with a few drops of concentrated hydrochloric acid.

  • A solid precipitate of this compound will form.

  • Collect the crude product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water to remove any inorganic impurities.

  • Purify the crude product by recrystallization from ethanol to obtain pure crystals.

  • Dry the purified product in a vacuum oven.

  • Determine the yield and melting point of the final product.

Characterization of this compound

The synthesized compound is characterized by various analytical techniques to confirm its structure and purity.

Physical Properties

The physical properties of the synthesized compound are summarized in the table below.

PropertyValueReference
Molecular FormulaC₉H₁₀N₂OS[1]
Molecular Weight194.25 g/mol [1]
AppearanceExpected to be a crystalline solid.
Melting PointTo be determined experimentally.
Spectroscopic Data

Infrared (IR) Spectroscopy

The IR spectrum is crucial for identifying the key functional groups in the molecule.

Wavenumber (cm⁻¹)AssignmentExpected AppearanceReference for Analogy
~3160N-H StretchingBroad[2]
~1690C=O Stretching (acetyl)Strong, sharp[2]
~1600, ~1480C=C Stretching (aromatic)Medium to sharp
~1270C-N StretchingMedium[2]
~700C=S StretchingMedium to weak[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Expected Chemical Shifts, δ in ppm):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~2.6Singlet3H-C(=O)CH₃
~7.5 - 8.2Multiplet4HAromatic protons (C₆H₄)
~9.0 - 10.0Broad Singlet2H-NH- protons (thiourea)
~11.0 - 12.0Singlet1H-NH- proton (thiourea, H-bonded)

¹³C NMR (Expected Chemical Shifts, δ in ppm):

Chemical Shift (ppm)Assignment
~27-C(=O)CH₃
~120 - 140Aromatic carbons (C₆H₄)
~138Aromatic carbon attached to acetyl group
~168-C(=O)CH₃
~180-C(=S)-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

m/z ValueAssignment
~194Molecular ion [M]⁺
Other fragmentsCorresponding to the loss of acetyl, thiourea, and other functional groups.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the synthesis and purification of this compound.

G Synthesis Workflow A Reactants (3-Aminoacetophenone, NH4SCN, Acetyl Chloride) B Reaction in Acetone (Reflux) A->B Step 1 C Precipitation (Acidified Cold Water) B->C Step 2 D Filtration & Washing C->D Step 3 E Recrystallization (Ethanol) D->E Purification F Drying E->F G Final Product This compound F->G

Caption: Experimental workflow for the synthesis of this compound.

Characterization Logic

This diagram outlines the logical flow of the characterization process to confirm the identity and purity of the synthesized compound.

G Characterization Logic cluster_synthesis Synthesis Output cluster_analysis Analytical Methods cluster_data Data Interpretation Product Purified Solid IR IR Spectroscopy Product->IR NMR NMR Spectroscopy (¹H & ¹³C) Product->NMR MS Mass Spectrometry Product->MS MP Melting Point Product->MP FuncGroups Functional Groups (C=O, N-H, C=S) IR->FuncGroups Structure Molecular Structure (C-H Framework) NMR->Structure MolWeight Molecular Weight MS->MolWeight Purity Purity Assessment MP->Purity Final Structural Confirmation & Purity Verified FuncGroups->Final Structure->Final MolWeight->Final Purity->Final

References

An In-depth Technical Guide to 1-(3-Acetylphenyl)-2-thiourea: Chemical Structure, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and potential biological activities of 1-(3-Acetylphenyl)-2-thiourea. The information is curated for researchers in chemistry, biology, and pharmacology to facilitate further investigation and drug development efforts. All quantitative data are summarized in tables for clarity, and a detailed experimental protocol for its synthesis is provided.

Chemical Structure and Identification

This compound is an organic compound featuring a thiourea core substituted with a 3-acetylphenyl group. The presence of the thiocarbonyl group, amide functionalities, and the acetylphenyl moiety suggests its potential for diverse chemical interactions and biological activities.

Caption: Chemical structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in biological systems and for the design of experimental studies.

PropertyValueReference
Molecular Formula C₉H₁₀N₂OS[1]
Molecular Weight 194.25 g/mol [1]
CAS Number 86801-04-9[1]
Melting Point 165-167 °C
Boiling Point (Predicted) 347.8 ± 44.0 °C
Topological Polar Surface Area (TPSA) 55.12 Ų[1]
LogP (Predicted) 1.5447[1]
Hydrogen Bond Donors 2[1]
Hydrogen Bond Acceptors 2[1]
Rotatable Bonds 2[1]
Solubility Soluble in hot water and alcohol.[2]

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in public databases. However, based on its chemical structure and data from analogous compounds, the expected spectral characteristics are outlined below.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic peaks for its functional groups.

Functional GroupVibrationExpected Wavenumber (cm⁻¹)
N-H (thiourea)Stretch3150 - 3400
C-H (aromatic)Stretch3000 - 3100
C=O (ketone)Stretch1680 - 1700
C=S (thiocarbonyl)Stretch1200 - 1400
C-NStretch1250 - 1350
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

  • Aromatic protons (Ar-H): Expected to appear in the range of 7.0-8.0 ppm.

  • N-H protons (thiourea): Broad singlets, typically in the range of 7.5-9.5 ppm.

  • Methyl protons (-COCH₃): A singlet around 2.5 ppm.

¹³C NMR:

  • C=S (thiocarbonyl): Expected in the range of 180-190 ppm.

  • C=O (carbonyl): Expected around 195-205 ppm.

  • Aromatic carbons: In the range of 120-140 ppm.

  • Methyl carbon (-COCH₃): Around 25-30 ppm.

Mass Spectrometry (MS)

The electron impact (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 194. Common fragmentation patterns for related thiourea derivatives involve cleavages of the thiourea moiety and the acetyl group.

Synthesis Protocol

A general and efficient method for the synthesis of 1-aryl-2-thioureas can be adapted for this compound. The following protocol is based on the reaction of 3-aminoacetophenone with an in situ generated isothiocyanate.

Materials and Reagents:

  • 3-Aminoacetophenone

  • Ammonium thiocyanate (NH₄SCN)

  • Acetyl chloride (CH₃COCl)

  • Acetone (anhydrous)

  • Hydrochloric acid (HCl)

  • Distilled water

  • Ethanol or acetonitrile for recrystallization

Procedure:

  • Preparation of Acetyl Isothiocyanate (in situ):

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend ammonium thiocyanate (0.10 mol) in 50 mL of anhydrous acetone.

    • To this suspension, add a solution of acetyl chloride (0.10 mol) in 20 mL of anhydrous acetone dropwise with continuous stirring.

    • After the addition is complete, gently reflux the mixture for 30 minutes.

  • Formation of this compound:

    • Cool the reaction mixture to room temperature.

    • Add a solution of 3-aminoacetophenone (0.10 mol) in 20 mL of acetone to the flask.

    • Reflux the resulting mixture for an additional 3 hours.

  • Isolation and Purification:

    • After cooling, pour the reaction mixture into a beaker containing 200 mL of cold, acidified water (a few drops of HCl).

    • A precipitate of this compound will form.

    • Collect the crude product by vacuum filtration and wash it with cold water.

    • Recrystallize the solid from a suitable solvent, such as ethanol or acetonitrile, to obtain the purified product.

    • Dry the purified crystals in a vacuum oven.

Potential Biological Activities and Experimental Evaluation

While specific biological studies on this compound are limited, the broader class of thiourea derivatives is known for a wide spectrum of pharmacological activities.[3][4] These include:

  • Anticancer Activity: Many thiourea derivatives have demonstrated cytotoxicity against various cancer cell lines.[4] The proposed mechanisms often involve the induction of apoptosis, inhibition of key enzymes, or interaction with DNA.

  • Antimicrobial Activity: Thiourea compounds have been investigated for their antibacterial and antifungal properties.

  • Enzyme Inhibition: The thiourea moiety can interact with the active sites of various enzymes, leading to their inhibition. This has been explored for targets like tyrosinase and cholinesterases.[3]

Proposed Experimental Workflow for Biological Screening

The following workflow outlines a general approach for the initial biological evaluation of this compound, focusing on its potential anticancer properties.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Biological Screening cluster_mechanistic Mechanistic Studies synthesis Synthesis of This compound purification Purification by Recrystallization synthesis->purification characterization Structural Characterization (NMR, IR, MS) purification->characterization cytotoxicity Cytotoxicity Assay (MTT) on Cancer Cell Lines characterization->cytotoxicity ic50 Determination of IC50 Values cytotoxicity->ic50 apoptosis Apoptosis Assay (e.g., Annexin V/PI staining) ic50->apoptosis enzyme Enzyme Inhibition Assays ic50->enzyme

References

An In-depth Technical Guide to the Physicochemical Properties of 1-(3-acetylphenyl)-2-thiourea (CAS 86801-04-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the compound 1-(3-acetylphenyl)-2-thiourea, identified by the CAS number 86801-04-9. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors requiring detailed information about this molecule.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. This information has been compiled from various chemical databases and predictive models.

PropertyValueSource
CAS Number 86801-04-9[1][2][3][4][5][6]
Chemical Name This compound[1][2][3][4][5][6]
Molecular Formula C₉H₁₀N₂OS[1][5]
Molecular Weight 194.25 g/mol [1][5]
Melting Point 165-167 °C
Boiling Point (Predicted) 347.8 ± 44.0 °C
Density (Predicted) 1.302 ± 0.06 g/cm³
pKa (Predicted) 12.54 ± 0.70

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are based on established laboratory practices and can be adapted for the specific analysis of this compound.

Synthesis of this compound

A plausible synthetic route for this compound can be adapted from the synthesis of structurally similar compounds.[7] The following workflow outlines a general procedure.

G cluster_reactants Reactants cluster_reaction Reaction Steps cluster_workup Workup and Purification cluster_product Final Product 3-aminoacetophenone 3-aminoacetophenone Step 4 4. Add 3-aminoacetophenone solution 3-aminoacetophenone->Step 4 Ammonium thiocyanate Ammonium thiocyanate Step 1 1. Dissolve Ammonium thiocyanate in Acetone Ammonium thiocyanate->Step 1 Acetyl chloride Acetyl chloride Step 2 2. Add Acetyl chloride dropwise Acetyl chloride->Step 2 Acetone (solvent) Acetone (solvent) Acetone (solvent)->Step 1 Step 1->Step 2 Step 3 3. Reflux the mixture Step 2->Step 3 Step 3->Step 4 Step 5 5. Continue reflux Step 4->Step 5 Step 6 6. Pour into acidified cold water Step 5->Step 6 Step 7 7. Filter the precipitate Step 6->Step 7 Step 8 8. Recrystallize from a suitable solvent Step 7->Step 8 Product This compound Step 8->Product

Caption: Synthetic workflow for this compound.

Determination of Melting Point

The melting point of this compound can be determined using the capillary method with a melting point apparatus.

  • Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded as the melting point range.

Determination of Boiling Point (for liquids)

While this compound is a solid at room temperature, a general protocol for determining the boiling point of an organic liquid is provided for reference.[1][2][3][8][9]

  • Apparatus Setup: A small amount of the liquid is placed in a fusion tube, and a capillary tube, sealed at one end, is inverted and placed inside the fusion tube. The fusion tube is then attached to a thermometer.

  • Heating: The assembly is heated in a Thiele tube or an aluminum block.

  • Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Solubility

The solubility of this compound can be qualitatively assessed in various solvents.

  • Procedure: A small, measured amount of the solid (e.g., 10 mg) is added to a test tube containing a measured volume of the solvent (e.g., 1 mL).

  • Observation: The mixture is agitated, and the solubility is observed at room temperature. If the solid dissolves, it is recorded as soluble. If it does not, the mixture can be gently heated to assess solubility at higher temperatures.

  • Solvents: A range of solvents with varying polarities should be tested, including water, ethanol, acetone, dichloromethane, and hexane.

Determination of pKa

The acid dissociation constant (pKa) can be determined experimentally using methods such as potentiometric titration or UV-Vis spectrophotometry.[4][10][11][12][13]

  • Potentiometric Titration: A solution of the compound in a suitable solvent (e.g., a water-alcohol mixture) is titrated with a standardized solution of a strong base (e.g., NaOH). The pH of the solution is monitored throughout the titration using a calibrated pH meter. The pKa is determined from the pH at the half-equivalence point of the titration curve.

  • UV-Vis Spectrophotometry: The UV-Vis absorption spectrum of the compound is recorded in a series of buffer solutions with different known pH values. The change in absorbance at a specific wavelength, corresponding to the protonated and deprotonated forms of the molecule, is used to calculate the pKa.

Potential Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, the broader class of thiourea derivatives has been extensively investigated for various pharmacological properties, including anticancer, antimicrobial, and enzyme inhibitory activities.[14][15][16][17][18][19][20][21][22][23][24][25][26][27][28]

Based on studies of structurally similar bis-thiourea compounds, a putative anticancer mechanism for this compound may involve a multi-faceted approach including the induction of apoptosis.[29] A potential signaling pathway is illustrated below. It is important to note that this is a proposed pathway based on related compounds and requires experimental validation for this compound.

G Thiourea_Derivative This compound Cell_Membrane Cell Membrane ROS_Production Increased ROS Production Thiourea_Derivative->ROS_Production Induces DNA_Damage Potential DNA Interaction Thiourea_Derivative->DNA_Damage May cause Mitochondrial_Stress Mitochondrial Stress ROS_Production->Mitochondrial_Stress Caspase_Activation Caspase Activation (Caspase-3, -9) Mitochondrial_Stress->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis DNA_Damage->Apoptosis

Caption: Putative anticancer signaling pathway.

References

The Multifaceted Biological Potential of Acetylphenyl Thiourea Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiourea derivatives have emerged as a versatile and privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities.[1][2][3][4][5] This technical guide provides an in-depth exploration of the biological potential of acetylphenyl thiourea derivatives, a subclass that has garnered significant interest for its therapeutic promise. We delve into their synthesis, mechanisms of action across various pathological conditions, and present key quantitative data to support their potential as anticancer, antimicrobial, and enzyme-inhibiting agents. Detailed experimental protocols and visual representations of key pathways and workflows are provided to facilitate further research and development in this promising area.

Introduction: The Versatility of the Thiourea Scaffold

Thiourea, an organosulfur compound, and its derivatives are a cornerstone in the field of organic synthesis and medicinal chemistry.[2][4] The presence of a reactive thiocarbonyl group and amide functionalities allows these molecules to engage in a multitude of biological interactions, including hydrogen bonding and coordination with metal ions.[1][6] This structural versatility has led to the development of thiourea derivatives with a wide array of pharmacological properties, including antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and antioxidant activities.[2][3][5] The acetylphenyl moiety, when incorporated into the thiourea scaffold, introduces lipophilic and electronically distinct characteristics that can enhance biological activity and target specificity.[1] This guide focuses on the synthesis, biological evaluation, and mechanistic insights of acetylphenyl thiourea derivatives and their close analogs.

Synthesis of Acetylphenyl Thiourea Derivatives

The synthesis of acetylphenyl thiourea derivatives can be achieved through several reliable methods. A common and effective approach is a one-pot reaction involving an appropriately substituted acid chloride, a thiocyanate salt, and an amine.

General Experimental Protocol for Synthesis

A widely used method for synthesizing N-acyl-N'-arylthiourea derivatives, including those with an acetylphenyl group, is as follows:

  • Formation of Acyl Isothiocyanate: An acid chloride (e.g., a substituted benzoyl chloride) is reacted with a thiocyanate salt, such as potassium thiocyanate (KSCN) or ammonium thiocyanate, in an anhydrous solvent like acetone.[7][8] The mixture is typically stirred and refluxed to facilitate the formation of the acyl isothiocyanate intermediate.[7][8]

  • Reaction with Amine: After the formation of the isothiocyanate, a solution of the desired amine (e.g., 4-aminoacetophenone) in the same solvent is added to the reaction mixture.[7][8]

  • Product Formation and Isolation: The resulting mixture is refluxed for several hours.[8] Upon cooling, the solid product precipitates and can be collected by filtration.[9]

  • Purification: The crude product is washed with a suitable solvent, such as cold ethanol, and can be further purified by recrystallization to yield the pure acetylphenyl thiourea derivative.[9]

A visual representation of a typical synthesis workflow is provided below:

G start Start: Reagents reflux1 Reflux with KSCN in Acetone (Formation of Acyl Isothiocyanate) start->reflux1 add_amine Add 4-Aminoacetophenone in Acetone reflux1->add_amine reflux2 Reflux for 3-6 hours add_amine->reflux2 cool Cool to Room Temperature reflux2->cool filter Vacuum Filtration cool->filter wash Wash with Cold Ethanol filter->wash recrystallize Recrystallize from Ethanol wash->recrystallize dry Dry in Vacuum Oven recrystallize->dry end End: Pure Product dry->end

Figure 1: Experimental workflow for the synthesis of acetylphenyl thiourea derivatives.

Biological Activities and Mechanisms of Action

Acetylphenyl thiourea derivatives have demonstrated significant potential in several key therapeutic areas. Their biological activity is often attributed to their ability to interact with crucial biomolecules like enzymes and DNA.[1]

Anticancer Potential

Thiourea derivatives are a promising class of anticancer agents, with some studies showing their efficacy against various cancer cell lines.[10][11] The anticancer activity of acetylphenyl thiourea derivatives is believed to be multifactorial.

Putative Anticancer Mechanisms:

  • Enzyme Inhibition: A key target for many thiourea derivatives is the enzyme urease.[1] While primarily known for its role in bacterial pathogenesis, urease is also implicated in some cancers. Inhibition of urease can disrupt cancer cell metabolism.

  • Induction of Apoptosis: Studies on structurally similar bis-thiourea compounds have shown they can induce apoptosis, or programmed cell death, in cancer cells.[1] This is often mediated through the activation of caspases, such as caspase-3.[1]

  • DNA Interaction: Some thiourea derivatives have been shown to interact with DNA, potentially through intercalation or groove binding, which can interfere with DNA replication and transcription in cancer cells.[1]

  • EGFR and SIRT2 Inhibition: Recent research on thiazole derivatives containing an acetylphenyl moiety has suggested that these compounds can act as dual-targeting agents against Epidermal Growth Factor Receptor (EGFR) and Sirtuin 2 (SIRT2), both of which are implicated in cancer progression.[12]

The following diagram illustrates a potential signaling pathway for the anticancer activity of these derivatives:

G compound Acetylphenyl Thiourea Derivative dna DNA compound->dna Intercalation/ Groove Binding urease Urease compound->urease Inhibition caspase3 Caspase-3 compound->caspase3 Activation dna_rep DNA Replication & Transcription Inhibition dna->dna_rep cancer_met Cancer Cell Metabolism Disruption urease->cancer_met apoptosis Apoptosis Induction caspase3->apoptosis cell_death Cancer Cell Death dna_rep->cell_death cancer_met->cell_death apoptosis->cell_death

Figure 2: Putative anticancer signaling pathway of acetylphenyl thiourea derivatives.

Quantitative Data on Anticancer Activity:

While specific data for acetylphenyl thiourea derivatives is emerging, studies on analogous compounds provide valuable insights.

Compound ClassCell LineActivity MetricValueReference
Phenylthiourea pyrazolesHuman colon, liver, leukemiaCytotoxicitySignificant[11]
N-(4-t-butylbenzoyl)-N'-phenylthioureaMCF-7 (breast cancer)IC50Potent[13]
Thiazole derivatives with acetylphenyl moietyA549 (lung adenocarcinoma)Antiproliferative ActivitySignificantly greater than cisplatin[12]
Antimicrobial Activity

Thiourea derivatives have long been recognized for their antimicrobial properties against a range of bacterial and fungal pathogens.[1]

Putative Antimicrobial Mechanisms:

  • Enzyme Inhibition: A primary target for the antibacterial action of thiourea compounds is the enoyl-acyl carrier protein (ACP) reductase (FabI), an essential enzyme in bacterial fatty acid synthesis.[1] Inhibition of FabI disrupts the bacterial cell membrane integrity.

Quantitative Data on Antimicrobial Activity:

Compound ClassBacterial StrainActivity MetricValue (µg/mL)Reference
N-acyl thiourea derivativesE. coli ATCC 25922MBIC625[3]
Thiouracil derivativesS. aureus, MRSA, S. epidermidis, E. faecalisMIC2–16[14]
Enzyme Inhibition

Beyond urease and FabI, acetylphenyl thiourea derivatives and their analogs have shown inhibitory activity against other clinically relevant enzymes.

Cholinesterase Inhibition:

Some unsymmetrical thiourea derivatives have been investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the progression of Alzheimer's disease.[15][16][17]

Quantitative Data on Enzyme Inhibition:

CompoundEnzymeIC50 (µM)Reference
N-((4-acetylphenyl)carbamothioyl)-2,4-dichlorobenzamideUrease0.0389 ± 0.0017[7]
3-bromosulfanilamide acyl thiourea derivative (4a)Urease17.02 ± 0.011[18]
Bis-acyl-thiourea derivative (UP-1)Urease1.55 ± 0.0288[19]
Bis-acyl-thiourea derivative (UP-2)Urease1.66 ± 0.0179[19]
Bis-acyl-thiourea derivative (UP-3)Urease1.69 ± 0.0162[19]
Thiourea (standard)Urease21 ± 0.12[18]
1-cyclohexyl-3-(pyridin-2-yl) thiourea (1)AChE27.05 µg/mL[16]
1-cyclohexyl-3-(pyridin-2-yl) thiourea (1)BChE22.60 µg/mL[16]
1-(3-chlorophenyl)-3-cyclohexylthiourea (3)AChE50 µg/mL[15]
1-(3-chlorophenyl)-3-cyclohexylthiourea (3)BChE60 µg/mL[15]
Anti-inflammatory Activity

Structurally similar bis-thiourea derivatives have been evaluated for their anti-inflammatory potential.

Quantitative Data on Anti-inflammatory Activity (from structural analogs):

In Vitro Lipoxygenase (LOX) Inhibition:

CompoundConcentration (µM)% InhibitionIC50 (µM)Reference
SK150070.12 ± 0.12350.11 ± 0.11[20]
SK250060.15 ± 0.15415.14 ± 0.14[20]
SK350068.18 ± 0.18365.17 ± 0.17[20]
Baicalein (Standard)50090.10 ± 0.1050.10 ± 0.10[20]

In Vivo Carrageenan-Induced Paw Edema in Mice:

CompoundDose (mg/kg)% Inhibition of Edema (after 3h)Reference
SK12050.11[20]
SK22045.14[20]
SK32048.15[20]
Diclofenac Sodium (Standard)1055.12[20]

Detailed Experimental Protocols

Urease Inhibition Assay

This protocol is adapted from studies on acyl thiourea derivatives.[18][19]

  • Preparation of Solutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare a solution of Jack bean urease, a buffer solution (e.g., phosphate buffer with EDTA), and a urea solution.

  • Assay Procedure: In a 96-well plate, add the buffer, urease solution, and the test compound at various concentrations. Incubate the mixture at a specified temperature (e.g., 30°C) for a set time (e.g., 15 minutes).

  • Initiation of Reaction: Add the urea solution to initiate the enzymatic reaction.

  • Measurement: The amount of ammonia produced is determined spectrophotometrically by measuring the absorbance at a specific wavelength (e.g., 630 nm).

  • Calculation: The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (ODtest well / ODcontrol well)] x 100. The IC50 value is then determined from a dose-response curve.

In Vitro Cytotoxicity Assay (MTT Assay)

This is a standard colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a specific density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the acetylphenyl thiourea derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability and determine the IC50 value.

The workflow for an in vitro cytotoxicity assay can be visualized as follows:

G start Start: Cell Culture seed Seed Cells in 96-well Plate start->seed incubate1 Incubate for 24h seed->incubate1 treat Treat with Test Compound incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 mtt Add MTT Reagent incubate2->mtt incubate3 Incubate for 2-4h mtt->incubate3 solubilize Add Solubilizing Agent (DMSO) incubate3->solubilize read Read Absorbance (e.g., 570 nm) solubilize->read analyze Analyze Data (Calculate IC50) read->analyze end End: Cytotoxicity Results analyze->end

Figure 3: Workflow for an in vitro cytotoxicity (MTT) assay.

Future Perspectives and Conclusion

The collective evidence strongly suggests that acetylphenyl thiourea derivatives represent a promising class of compounds with significant therapeutic potential. Their straightforward synthesis, coupled with their diverse biological activities, makes them attractive candidates for further drug discovery and development efforts.

Future research should focus on:

  • Lead Optimization: Systematic structural modifications to enhance potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: In-depth investigations to fully elucidate the molecular targets and signaling pathways involved in their biological effects.

  • In Vivo Efficacy and Safety: Preclinical studies in animal models to evaluate their therapeutic efficacy and safety profiles.

References

An In-depth Technical Guide to 1-(3-Acetylphenyl)-2-thiourea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(3-Acetylphenyl)-2-thiourea, a molecule of interest in medicinal chemistry. This document details its chemical identity, physicochemical properties, potential synthesis protocols, and putative biological activities, drawing from data on structurally related compounds.

Chemical Identity and Synonyms

The compound with the chemical structure this compound is identified by the following names and identifiers:

  • IUPAC Name: 1-(3-acetylphenyl)thiourea

  • Synonyms: N-(3-acetylphenyl)thiourea, this compound[1]

  • CAS Number: 86801-04-9[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for understanding the compound's behavior in biological systems and for the design of experimental protocols.

PropertyValueSource
Molecular FormulaC₉H₁₀N₂OSChemScene[1]
Molecular Weight194.25 g/mol ChemScene[1]
Topological Polar Surface Area (TPSA)55.12 ŲChemScene[1]
logP1.5447ChemScene[1]
Hydrogen Bond Donors2ChemScene[1]
Hydrogen Bond Acceptors2ChemScene[1]
Rotatable Bonds2ChemScene[1]

Experimental Protocols

Synthesis of this compound

While a specific protocol for the direct synthesis of this compound is not widely published, a general and effective method can be adapted from the synthesis of analogous N-acyl and N-aryl thioureas. The following protocol describes a plausible two-step, one-pot synthesis.

Materials:

  • 3-Aminoacetophenone

  • Acetyl chloride

  • Ammonium thiocyanate

  • Acetone (anhydrous)

  • Hydrochloric acid (dilute)

  • Distilled water

  • Ethanol (for recrystallization)

Procedure:

  • Formation of Acetyl Isothiocyanate: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ammonium thiocyanate (1.1 equivalents) in anhydrous acetone. To this stirred solution, add acetyl chloride (1.0 equivalent) dropwise at room temperature.

  • Reaction with 3-Aminoacetophenone: After the addition of acetyl chloride is complete, add a solution of 3-aminoacetophenone (1.0 equivalent) in anhydrous acetone to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold water. A precipitate of this compound should form.

  • Purification: Collect the crude product by vacuum filtration and wash with cold water. Further purify the product by recrystallization from a suitable solvent, such as ethanol, to yield the final product.

  • Characterization: The identity and purity of the synthesized compound should be confirmed using analytical techniques such as melting point determination, ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

General Protocol for Biological Assays

Given the broad spectrum of biological activities reported for thiourea derivatives, a variety of in vitro assays can be employed to evaluate the potential of this compound. These may include:

  • Antimicrobial Assays: Broth microdilution methods to determine the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.

  • Anticancer Assays: Cytotoxicity assays (e.g., MTT or SRB) against a range of human cancer cell lines to determine the IC₅₀ values.

  • Enzyme Inhibition Assays: Spectrophotometric assays to measure the inhibitory activity against specific enzymes, such as urease or kinases, which are known targets of some thiourea derivatives.

Putative Biological Activities and Signaling Pathways

Direct experimental evidence for the biological activity of this compound is limited in publicly available literature. However, based on studies of structurally similar compounds, several putative mechanisms of action can be proposed.

Anticancer Activity

Thiourea derivatives have demonstrated potential as anticancer agents. A proposed mechanism for a related compound, N,N'-bis(3-acetylphenyl)thiourea, involves the induction of apoptosis through the activation of caspase pathways.

anticancer_pathway cluster_cell Cancer Cell thiourea 1-(3-Acetylphenyl) -2-thiourea ros Increased ROS Production thiourea->ros mito Mitochondrial Dysfunction ros->mito bax Bax Activation mito->bax bcl2 Bcl-2 Inhibition mito->bcl2 cyto_c Cytochrome c Release bax->cyto_c bcl2->cyto_c cas9 Caspase-9 cyto_c->cas9 cas3 Caspase-3 cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Putative anticancer signaling pathway for this compound.

Antimicrobial Activity

The antimicrobial effects of thiourea derivatives are often attributed to the disruption of essential cellular processes in pathogens. A plausible mechanism involves the inhibition of key enzymes necessary for microbial survival.

antimicrobial_workflow cluster_pathogen Pathogen thiourea 1-(3-Acetylphenyl) -2-thiourea inhibition Enzyme Inhibition thiourea->inhibition enzyme Essential Enzyme (e.g., Urease, FabI) enzyme->inhibition process Disruption of Essential Metabolic Pathway inhibition->process death Cell Death process->death

Caption: Proposed antimicrobial mechanism of action for this compound.

Data Summary

The following table summarizes the biological activity of some thiourea derivatives that are structurally related to this compound. This data provides a context for the potential efficacy of the title compound.

Compound TypeTargetActivity (IC₅₀)Reference
DiarylthioureaMCF-7 (Breast Cancer)338.33 ± 1.52 µMBenchChem[2]
Bis-thioureaMOLT-3 (Leukemia)1.62 µMBenchChem[2]
Bis-acyl-thioureaUrease1.55 ± 0.0288 µMBenchChem[2]

Disclaimer: The signaling pathways and mechanisms of action described herein are putative and based on studies of structurally related compounds. Further experimental validation is required to confirm these activities for this compound.

References

The Antimicrobial Potential of Thiourea Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potent and broad-spectrum antimicrobial activity. Thiourea derivatives have emerged as a promising class of compounds, demonstrating significant efficacy against a wide range of bacterial and fungal pathogens. This technical guide provides an in-depth exploration of the antimicrobial spectrum of thiourea compounds, detailing their quantitative activity, the experimental protocols for evaluation, and the current understanding of their mechanisms of action.

Antimicrobial Spectrum of Thiourea Derivatives

Thiourea derivatives have demonstrated a wide range of antimicrobial activities, inhibiting the growth of both Gram-positive and Gram-negative bacteria, as well as various fungal species. The efficacy of these compounds is often attributed to the presence of the thiocarbonyl functional group and the nature of the substituents on the nitrogen atoms, which significantly influence their lipophilicity and interaction with microbial targets.[1][2][3]

Antibacterial Activity

Thiourea compounds have shown notable activity against clinically relevant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). For instance, a series of thiourea derivatives demonstrated potent antibacterial activity against several S. aureus strains, including MRSA, with Minimum Inhibitory Concentrations (MICs) as low as 2-16 µg/mL.[4][5][6] The activity is often more pronounced against Gram-positive bacteria compared to Gram-negative bacteria, a difference that may be attributed to the structural variations in the bacterial cell envelope.[1][4]

The following tables summarize the quantitative antibacterial activity of selected thiourea derivatives against various bacterial strains.

Table 1: Antibacterial Activity of Thiourea Derivatives against Gram-Positive Bacteria

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
TD4Staphylococcus aureus (ATCC 29213)2[6]
TD4MRSA (USA300)2[6]
TD4MRSA (ATCC 43300)8[6]
TD4Staphylococcus epidermidis2-16[4][5]
TD4Enterococcus faecalis2-16[4][5]
N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(2,6-dichlorophenyl)-thioureaStaphylococcus aureus32[7]
N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(4-bromophenyl)-thioureaStaphylococcus aureus32[7]
Various Thiourea DerivativesStaphylococcus aureus50-400[1]
Various Thiourea DerivativesStaphylococcus epidermidis50-400[1]

Table 2: Antibacterial Activity of Thiourea Derivatives against Gram-Negative Bacteria

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(2,6-dichlorophenyl)-thioureaEscherichia coli>1024[7]
N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(4-bromophenyl)-thioureaEscherichia coli>1024[7]
N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(2,6-dichlorophenyl)-thioureaPseudomonas aeruginosa1024[7]
N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(4-bromophenyl)-thioureaPseudomonas aeruginosa1024[7]
Various Thiourea DerivativesEscherichia coli50-400[1]
Various Thiourea DerivativesPseudomonas aeruginosa50-400[1]
Antifungal Activity

In addition to their antibacterial properties, many thiourea derivatives exhibit significant antifungal activity. They have been shown to be effective against a variety of pathogenic yeasts and molds. The anti-yeast activity of some thiourea compounds has been reported to be even greater than their antibacterial activity, with MIC values ranging from 25 to 100 µg/cm³.[1]

Table 3: Antifungal Activity of Selected Thiourea Derivatives

Compound/DerivativeFungal StrainMIC (µg/mL)Reference
Various Thiourea DerivativesCandida albicans25-100[1]
Various Thiourea DerivativesCandida krusei25-100[1]
Various Thiourea DerivativesCandida glabrata25-100[1]
N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(2,6-dichlorophenyl)-thioureaCandida spp.32-256[7]
N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(4-bromophenyl)-thioureaCandida spp.32-256[7]

Mechanisms of Antimicrobial Action

The antimicrobial effects of thiourea derivatives are multifaceted and can involve various cellular targets and pathways. The primary mechanisms identified to date include enzyme inhibition, disruption of cellular homeostasis, and generation of reactive oxygen species.

Inhibition of Key Bacterial Enzymes

A significant mechanism of action for many thiourea derivatives is the inhibition of essential bacterial enzymes that are not present or are structurally different in eukaryotes.

  • DNA Gyrase and Topoisomerase IV: Several studies have identified thiourea derivatives as potent inhibitors of bacterial DNA gyrase and topoisomerase IV.[8] These enzymes are crucial for DNA replication, repair, and recombination in bacteria. Their inhibition leads to the disruption of DNA synthesis and ultimately results in bacterial cell death. The thiourea scaffold can interact with the active sites of these enzymes, preventing their normal function.[9][10]

  • Other Enzymatic Targets: Research has also suggested that thiourea derivatives may target other microbial enzymes, such as dihydrofolate reductase (DHFR), which is involved in nucleotide synthesis.[11]

Disruption of Cellular Integrity and Homeostasis

Some thiourea compounds exert their antimicrobial effect by disrupting the physical integrity and physiological balance of microbial cells.

  • Cell Wall Disruption: Evidence suggests that certain thiourea derivatives can disrupt the integrity of the bacterial cell wall.[4][5] This can lead to cell lysis and death. The difference in cell wall composition between Gram-positive and Gram-negative bacteria may explain the observed differences in susceptibility.[1]

  • Disruption of NAD+/NADH Homeostasis: A specific thiourea derivative, TD4, has been shown to destroy the NAD+/NADH homeostasis in MRSA, which is critical for various metabolic processes.[12]

Generation of Reactive Oxygen Species (ROS)

Some thiourea-uracil derivatives have been found to induce the production of reactive oxygen species (ROS) within microbial cells.[11] Elevated levels of ROS can cause significant damage to cellular components, including DNA, proteins, and lipids, leading to oxidative stress and cell death.

Quorum Sensing Inhibition

There is emerging evidence that some compounds, including those with structures related to thiourea, may interfere with bacterial quorum sensing (QS).[13][14] QS is a cell-to-cell communication system that bacteria use to coordinate gene expression and collective behaviors, such as biofilm formation and virulence factor production. By inhibiting QS, these compounds can potentially reduce bacterial pathogenicity without directly killing the bacteria, which may exert less selective pressure for the development of resistance.[13]

Experimental Protocols for Antimicrobial Spectrum Evaluation

The determination of the antimicrobial spectrum of thiourea compounds relies on standardized and reproducible laboratory methods. The two most common methods are the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer disk diffusion method.

Broth Microdilution Method for MIC Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15][16]

Materials:

  • 96-well microtiter plates

  • Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Bacterial or fungal inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)

  • Stock solution of the thiourea compound of known concentration

  • Sterile multichannel pipettes and tips

  • Incubator

Procedure:

  • Preparation of Antimicrobial Dilutions:

    • Prepare a serial two-fold dilution of the thiourea compound in the microtiter plate using MHB.

    • The first well should contain the highest concentration of the compound, and subsequent wells will have decreasing concentrations.

    • Include a growth control well (containing only medium and inoculum) and a sterility control well (containing only medium).

  • Inoculation:

    • Prepare a standardized inoculum of the test microorganism in MHB, adjusted to a turbidity equivalent to a 0.5 McFarland standard. This typically corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Further dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

    • Inoculate each well (except the sterility control) with the prepared inoculum.

  • Incubation:

    • Incubate the microtiter plates at the appropriate temperature (e.g., 35°C ± 2°C) for a specified period (typically 16-24 hours for bacteria).[17]

  • Interpretation of Results:

    • After incubation, visually inspect the plates for turbidity.

    • The MIC is the lowest concentration of the thiourea compound at which there is no visible growth of the microorganism.

Kirby-Bauer Disk Diffusion Method

This method provides a qualitative assessment of the susceptibility of a microorganism to an antimicrobial agent.[1][5][17]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile cotton swabs

  • Bacterial inoculum standardized to a 0.5 McFarland standard

  • Filter paper disks impregnated with a known concentration of the thiourea compound

  • Sterile forceps or disk dispenser

  • Incubator

  • Ruler or caliper

Procedure:

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the standardized bacterial suspension.

    • Remove excess inoculum by pressing the swab against the inside of the tube.

    • Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure a confluent lawn of growth.[5]

    • Allow the plate to dry for 3-5 minutes.[17]

  • Application of Antimicrobial Disks:

    • Using sterile forceps or a disk dispenser, place the thiourea-impregnated disks onto the surface of the inoculated agar plate.

    • Ensure the disks are firmly in contact with the agar.

    • Space the disks sufficiently to prevent overlapping of the inhibition zones.

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-24 hours.[17]

  • Interpretation of Results:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.

    • The size of the zone of inhibition is inversely proportional to the MIC. The results are typically interpreted as "susceptible," "intermediate," or "resistant" based on standardized interpretive charts provided by organizations like the Clinical and Laboratory Standards Institute (CLSI).

Visualizing Mechanisms and Workflows

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the proposed mechanisms of action of thiourea compounds.

DNA_Gyrase_Inhibition Thiourea Thiourea Derivative DNA_Gyrase Bacterial DNA Gyrase (GyrA/GyrB) Thiourea->DNA_Gyrase Inhibits DNA_Replication DNA Replication & Supercoiling DNA_Gyrase->DNA_Replication Regulates Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to

Caption: Inhibition of bacterial DNA gyrase by thiourea derivatives.

Topoisomerase_IV_Inhibition Thiourea Thiourea Derivative Topo_IV Bacterial Topoisomerase IV (ParC/ParE) Thiourea->Topo_IV Inhibits Chromosome_Segregation Chromosome Decatenation & Segregation Topo_IV->Chromosome_Segregation Mediates Cell_Division_Block Blocked Cell Division Chromosome_Segregation->Cell_Division_Block Failure leads to

Caption: Inhibition of bacterial topoisomerase IV by thiourea derivatives.

ROS_Generation Thiourea Thiourea Derivative Cellular_Processes Microbial Cellular Processes Thiourea->Cellular_Processes Interacts with ROS Reactive Oxygen Species (ROS) Production Cellular_Processes->ROS Induces Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cell_Damage Damage to DNA, Proteins, Lipids Oxidative_Stress->Cell_Damage

Caption: Induction of reactive oxygen species by thiourea derivatives.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for evaluating the antimicrobial spectrum of thiourea compounds.

Antimicrobial_Testing_Workflow cluster_prep Preparation cluster_assay Antimicrobial Susceptibility Testing cluster_analysis Data Analysis Thiourea_Prep Prepare Thiourea Stock Solution MIC_Assay Broth Microdilution (MIC Determination) Thiourea_Prep->MIC_Assay Disk_Diffusion Kirby-Bauer Disk Diffusion Thiourea_Prep->Disk_Diffusion Inoculum_Prep Prepare Standardized Microbial Inoculum Inoculum_Prep->MIC_Assay Inoculum_Prep->Disk_Diffusion Read_Results Incubate and Read Results MIC_Assay->Read_Results Disk_Diffusion->Read_Results Interpret_Data Interpret MIC Values & Zone Diameters Read_Results->Interpret_Data

Caption: General workflow for antimicrobial susceptibility testing.

Conclusion

Thiourea derivatives represent a versatile and potent class of antimicrobial agents with a broad spectrum of activity against bacteria and fungi. Their diverse mechanisms of action, including the inhibition of essential enzymes and the disruption of cellular integrity, make them attractive candidates for further drug development in the face of growing antimicrobial resistance. The standardized experimental protocols outlined in this guide provide a framework for the continued exploration and characterization of novel thiourea compounds. Future research should focus on elucidating the intricate details of their signaling pathways and optimizing their structure to enhance efficacy and minimize potential toxicity, paving the way for the development of new and effective antimicrobial therapies.

References

Unraveling the Solid-State Architecture of 1-(3-Acetylphenyl)-2-thiourea Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the crystal structures of several 1-(3-Acetylphenyl)-2-thiourea analogs, offering valuable insights for researchers, scientists, and professionals engaged in drug development and materials science. The following sections detail the crystallographic parameters, molecular geometries, and experimental protocols associated with these compounds, presenting a comparative overview of their solid-state properties.

Crystallographic Data Summary

The crystal structures of various this compound analogs have been determined by single-crystal X-ray diffraction. A summary of the key crystallographic data is presented in Table 1, facilitating a comparative analysis of their unit cell parameters and space groups. The selected analogs demonstrate polymorphism, crystallizing in both monoclinic and triclinic systems.

Table 1: Crystallographic Data for this compound Analogs

Compound NameChemical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)Z
3-Acetyl-1-(3-methylphenyl)thiourea[1]C₁₀H₁₂N₂OSMonoclinicP2₁/c7.6841(9)14.943(1)9.5358(9)90107.49(1)901044.32(18)4
3-Acetyl-1-phenylthiourea[2][3]C₉H₁₀N₂OSMonoclinicP2₁/c10.1911(2)22.5480(4)8.9736(2)90112.449(1)901905.77(7)8
3-Acetyl-1-(2-methylphenyl)thiourea[4]C₁₀H₁₂N₂OSMonoclinicP2₁/c5.0444(2)20.7019(9)9.9464(4)9095.116(2)901034.55(7)4
3-Acetyl-1-(4-methylphenyl)thiourea[5]C₁₀H₁₂N₂OSTriclinicP-19.1623(8)10.130(1)13.446(1)73.212(9)70.276(8)66.772(8)1061.90(16)4
3-Acetyl-1-(2,5-dimethylphenyl)thiourea[6]C₁₁H₁₄N₂OSTriclinicP-15.0312(2)10.9329(6)11.0568(7)105.711(5)100.020(5)93.037(4)573.31(6)2
3-Acetyl-1-(2,6-dimethylphenyl)thiourea[7]C₁₁H₁₄N₂OSTriclinicP-18.008(1)8.211(1)10.037(1)89.39(1)77.65(1)64.71(1)580.47(13)2
3-Acetyl-1-(3-chlorophenyl)thiourea[8][9]C₉H₉ClN₂OSMonoclinicC2/c28.3980(14)4.1768(2)20.2635(11)90122.651(2)902023.69(18)8
3-Acetyl-1-(2,6-dichlorophenyl)thiourea[10]C₉H₈Cl₂N₂OSTriclinicP-17.729(1)8.047(1)10.015(1)88.05(1)76.39(1)66.57(1)554.24(11)2
3-Acetyl-1-(2,3-dichlorophenyl)thiourea[11]C₉H₈Cl₂N₂OSTriclinicP-17.8475(6)9.5987(7)15.141(1)90.044(6)91.099(6)100.208(6)1122.24(14)4

Molecular Conformation and Supramolecular Assembly

A consistent feature across the analyzed analogs is the formation of an intramolecular N—H···O hydrogen bond, which results in a stable S(6) ring motif.[1][2][4][8][9] This interaction occurs between the amide hydrogen and the carbonyl oxygen of the acetyl group. The overall molecular conformation is further dictated by the dihedral angle between the phenyl ring and the thiourea moiety, which varies depending on the substitution pattern on the phenyl ring.

In the crystal lattice, these molecules are primarily linked by intermolecular N—H···S hydrogen bonds, often forming centrosymmetric dimers with an R²₂(8) ring motif.[4][6][8][10] These dimers can be further connected into one-dimensional chains or more complex three-dimensional networks through other weak interactions.

Table 2: Selected Torsion Angles (°) for this compound Analogs

Compound NameC2—C1—N1—C7C6—C1—N1—C7Dihedral Angle (Phenyl/Thiourea)
3-Acetyl-1-(3-methylphenyl)thiourea[1]-168.76(14)14.71(24)14.30(7)
3-Acetyl-1-phenylthiourea[2][3]--50.71(6) and 62.79(6)
3-Acetyl-1-(2-methylphenyl)thiourea[4]--78.75(5)
3-Acetyl-1-(4-methylphenyl)thiourea[5]53.32(32) / -67.14(31) *-131.28(24) / 116.61(26) *52.8(1) and 68.0(1) *
3-Acetyl-1-(2,5-dimethylphenyl)thiourea[6]83.44(22)-100.65(15)79.0(4)
3-Acetyl-1-(2,6-dimethylphenyl)thiourea[7]94.77(22)-87.11(23)83.74(5)
3-Acetyl-1-(3-chlorophenyl)thiourea[8][9]--62.68(5)
3-Acetyl-1-(2,6-dichlorophenyl)thiourea[10]-86.22(26)96.58(24)83.44(5)
3-Acetyl-1-(2,3-dimethylphenyl)thiourea[12]--81.33(10)
Two independent molecules in the asymmetric unit.

Experimental Protocols

General Synthesis of 1-Aryl-3-acetylthioureas

The synthesis of the title compounds generally follows a one-pot reaction. A solution of acetyl chloride in dry acetone is added dropwise to a suspension of ammonium thiocyanate in acetone. The mixture is refluxed to form acetyl isothiocyanate in situ. After cooling, a solution of the corresponding substituted aniline in acetone is added, and the mixture is refluxed for several hours. The product is precipitated by pouring the reaction mixture into acidified cold water and is then purified by recrystallization.[1][3][5][6][7]

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Steps cluster_products Purification A Acetyl Chloride in Acetone R1 Reflux to form Acetyl Isothiocyanate A->R1 B Ammonium Thiocyanate in Acetone B->R1 C Substituted Aniline in Acetone R2 Add Aniline Derivative C->R2 R1->R2 R3 Reflux R2->R3 P Pour into Acidified Cold Water R3->P F Precipitate Collection P->F Cry Recrystallization F->Cry Final Pure 1-Aryl-3-acetylthiourea Cry->Final

Caption: General synthetic workflow for 1-Aryl-3-acetylthioureas.

Crystallization

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound. The choice of solvent is crucial and varies among the analogs, with acetonitrile and ethyl acetate being commonly used.[1][3][6][7]

X-ray Diffraction Analysis

Data for single-crystal X-ray diffraction is collected at room temperature using a diffractometer equipped with Mo Kα radiation (λ = 0.71073 Å). The structures are solved by direct methods and refined by full-matrix least-squares on F². Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.

XRay_Workflow Start Single Crystal Selection Mount Mount on Diffractometer Start->Mount DataCollection X-ray Data Collection (Mo Kα radiation) Mount->DataCollection DataReduction Data Reduction and Absorption Correction DataCollection->DataReduction StructureSolution Structure Solution (Direct Methods, e.g., SHELXS) DataReduction->StructureSolution StructureRefinement Structure Refinement (Full-matrix least-squares on F², e.g., SHELXL) StructureSolution->StructureRefinement H_Atoms Hydrogen Atom Placement (Riding Model) StructureRefinement->H_Atoms Validation Structure Validation (e.g., CheckCIF) StructureRefinement->Validation H_Atoms->StructureRefinement FinalModel Final Crystallographic Model (CIF) Validation->FinalModel

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Conclusion

The crystal structure analysis of this compound analogs reveals a consistent intramolecular hydrogen bonding pattern that stabilizes the molecular conformation. The supramolecular architecture is primarily governed by intermolecular N—H···S hydrogen bonds, leading to the formation of dimeric and polymeric structures. The variations in the substitution on the phenyl ring influence the dihedral angles between the planar moieties and, consequently, the overall crystal packing. This detailed structural information is crucial for understanding the structure-property relationships in this class of compounds and can guide the design of new derivatives with tailored solid-state properties for applications in drug development and materials science.

References

A Comprehensive Technical Guide to the Spectroscopic Characterization of 1-(3-Acetylphenyl)-2-thiourea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 1-(3-Acetylphenyl)-2-thiourea, a molecule of interest in medicinal chemistry and materials science. This document compiles expected spectroscopic values based on structurally analogous compounds and outlines generalized experimental protocols for obtaining ¹H NMR, ¹³C NMR, and IR spectra.

Spectroscopic Data

The structural elucidation of this compound is critically dependent on spectroscopic methods. The following tables summarize the anticipated chemical shifts for ¹H and ¹³C NMR spectroscopy and the key vibrational frequencies for IR spectroscopy. These values are predicted based on the analysis of similar thiourea derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in DMSO-d₆)

ProtonsChemical Shift (δ, ppm)Multiplicity
NH₂~9.6Singlet (broad)
NH~10.0Singlet (broad)
Aromatic-H~7.4 - 8.1Multiplet
COCH₃~2.6Singlet

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in DMSO-d₆)

Carbon AtomChemical Shift (δ, ppm)
C=S~182
C=O~198
Aromatic-C (quaternary)~138, ~139
Aromatic-CH~122 - 130
COCH₃~27

Table 3: Predicted FT-IR Spectroscopic Data for this compound (KBr Pellet)

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-HStretching3100 - 3300
C-H (aromatic)Stretching~3050
C=O (acetyl)Stretching~1680
C=C (aromatic)Stretching~1590, ~1480
C=S (thiourea)Stretching~1350

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

A common method for the synthesis of aryl thioureas involves the reaction of the corresponding amine with a source of thiocyanate.

  • Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-aminoacetophenone in a suitable solvent such as acetone.

  • Reagent Addition : To the stirred solution, add an equimolar amount of a thiocyanate salt (e.g., ammonium thiocyanate) followed by the dropwise addition of an acylating agent like acetyl chloride.

  • Reaction : The reaction mixture is typically heated to reflux and maintained for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup and Isolation : Upon completion, the reaction mixture is cooled to room temperature and poured into cold water to precipitate the crude product. The solid is collected by vacuum filtration.

  • Purification : The collected solid is washed with cold water and can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield this compound.

Spectroscopic Characterization

  • FT-IR Spectroscopy : The infrared spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrophotometer. A small amount of the purified product is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

  • NMR Spectroscopy : ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz). A small amount of the sample is dissolved in a deuterated solvent, typically deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform (CDCl₃). Tetramethylsilane (TMS) is used as an internal standard, and the chemical shifts (δ) are reported in parts per million (ppm).

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization start Start: 3-Aminoacetophenone reagents Add Thiocyanate Source & Acetylating Agent start->reagents reflux Reflux Reaction reagents->reflux workup Workup & Isolation reflux->workup purification Purification (Recrystallization) workup->purification product Final Product: This compound purification->product ftir FT-IR Spectroscopy product->ftir Analyze Sample nmr NMR Spectroscopy (¹H & ¹³C) product->nmr Analyze Sample

Caption: Experimental workflow for the synthesis and characterization of this compound.

A Comprehensive Guide to the Synthesis of N-Acyl Thioureas for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the core synthetic methodologies, experimental protocols, and quantitative analysis of N-acyl thiourea synthesis.

N-acyl thioureas represent a versatile class of organic compounds with significant applications in medicinal chemistry and drug development, exhibiting a wide range of biological activities including antibacterial, antifungal, antiviral, and anticancer properties.[1] This guide provides a detailed overview of the primary synthetic routes to N-acyl thioureas, complete with experimental protocols, quantitative data, and visual representations of reaction pathways and workflows to aid researchers in this field.

Core Synthetic Methodologies

The synthesis of N-acyl thioureas is predominantly achieved through a few key methodologies. The most common and widely adopted approach involves the in-situ generation of an acyl isothiocyanate intermediate.[2][3] Variations and alternative methods, such as visible-light-mediated synthesis, offer different advantages in terms of substrate scope and reaction conditions.

The Acyl Isothiocyanate Intermediate Method

This robust and versatile two-step, one-pot synthesis is the workhorse for producing a vast array of N-acyl thiourea derivatives.[4][5] The reaction proceeds via two key steps:

  • Formation of the Acyl Isothiocyanate: An acyl chloride is reacted with a thiocyanate salt, typically potassium thiocyanate (KSCN) or ammonium thiocyanate (NH₄SCN), in an anhydrous solvent like acetone.[4][6] This generates a highly reactive acyl isothiocyanate intermediate.

  • Nucleophilic Addition of an Amine: The subsequent addition of a primary or secondary amine to the reaction mixture results in a nucleophilic attack on the carbon atom of the isothiocyanate group, yielding the desired N-acyl thiourea.[6]

The overall reaction can be represented as follows:

G cluster_0 Step 1: Acyl Isothiocyanate Formation cluster_1 Step 2: Nucleophilic Addition Acyl_Chloride R-COCl Acyl_Isothiocyanate R-CO-NCS Acyl_Chloride->Acyl_Isothiocyanate + Thiocyanate Salt Thiocyanate_Salt KSCN or NH4SCN Salt_Byproduct KCl or NH4Cl Acyl_Isothiocyanate->Salt_Byproduct - Salt Acyl_Isothiocyanate_2 R-CO-NCS Amine R'-NH2 N_Acyl_Thiourea R-CO-NH-CS-NH-R' Acyl_Isothiocyanate_2->N_Acyl_Thiourea + Amine G Carboxylic_Acid R-COOH Radical_Intermediate Intermediates Carboxylic_Acid->Radical_Intermediate + Excited PC Thiourea R'-NH-CS-NH-R'' Thiourea->Radical_Intermediate Photocatalyst Photocatalyst Excited_PC Photocatalyst* Photocatalyst->Excited_PC Visible_Light Visible Light (hν) N_Acyl_Urea R-CO-NR'-CO-NH-R'' Radical_Intermediate->N_Acyl_Urea G Start Start Reaction_Setup Reaction Setup (Acyl Chloride, Thiocyanate Salt, Solvent) Start->Reaction_Setup Amine_Addition Amine Addition Reaction_Setup->Amine_Addition Reaction Reaction (Reflux/Stir) Amine_Addition->Reaction Precipitation Precipitation (Ice-Water) Reaction->Precipitation Filtration Filtration (Büchner Funnel) Precipitation->Filtration Washing Washing (Cold Water) Filtration->Washing Recrystallization Recrystallization Washing->Recrystallization Drying Drying Recrystallization->Drying Characterization Characterization (NMR, FT-IR, Melting Point) Drying->Characterization Final_Product Pure N-Acyl Thiourea Characterization->Final_Product

References

The Versatility of Thiourea Derivatives: A Technical Guide to Their Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thiourea and its derivatives have emerged as a significant and versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. These organosulfur compounds, characterized by the presence of a C=S group flanked by two amino groups, have garnered substantial attention for their potential in developing novel therapeutic agents. This technical guide provides an in-depth overview of the current landscape of thiourea derivatives in drug discovery, focusing on their anticancer, antibacterial, antifungal, and antiviral applications. The information is presented with structured data, detailed experimental protocols, and visualizations of key biological pathways and workflows to facilitate further research and development in this promising area.

A Privileged Scaffold in Drug Discovery

The structural features of thiourea derivatives, including the thione-thiol tautomerism and the ability of the sulfur and nitrogen atoms to act as ligating centers for metal complexes, contribute to their diverse pharmacological profiles.[1] Researchers have successfully synthesized and evaluated a multitude of thiourea derivatives, revealing their potential to interact with various biological targets.[1][2] These compounds have shown promise in addressing critical health challenges, including the rise of drug-resistant pathogens and the need for more effective cancer therapies.[3][4]

Anticancer Activity: A Multifaceted Approach

Thiourea derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[1][5] Their mechanisms of action are diverse and include the inhibition of key enzymes involved in cancer progression, disruption of cancer cell signaling pathways, and the induction of apoptosis.[5][6]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected thiourea derivatives, presenting their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

Compound TypeCancer Cell LineIC50 (µM)Reference
Phosphonate thiourea derivativesPancreatic, Prostate, Breast3 - 14[1]
Bis-thiourea structureHuman leukemiaas low as 1.50[1]
Aromatic derivatives (indole)Lung, Liver, Breast< 20 (LC50)[1]
1-(4-chloro-3-methylphenyl)-3-(4-nitrophenyl)thioureaBreast cancer cell lines2.2 - 5.5[6]
1-Aryl-3-(pyridin-2-yl) thiourea derivative (20)MCF-7 (Breast)1.3[6]
1-Aryl-3-(pyridin-2-yl) thiourea derivative (20)SkBR3 (Breast)0.7[6]
1,3-bis(4-(trifluoromethyl)phenyl)thioureaA549 (Lung)0.2[6]
Bis-thioureas (Compound 44)HepG2, HCT116, MCF-71.2, 1.3, 2.7[6]
Bis-thioureas (Compound 45)HepG2, HCT116, MCF-71.1, 1.2, 2.4[6]
Bis-thioureas (Compound 46)HepG2, HCT116, MCF-71.2, 1.4, 2.8[6]
N-(4-bromo)-benzoyl-N'-phenylthiourea-Potent[7]
N-(4/6-substituted-BT-2-yl)-N′-(p-substituted-aryl)urea (9e)U937 (Monocytic)16.23[8]
Key Mechanisms of Anticancer Action

Several thiourea derivatives have been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme often overexpressed in tumors and involved in inflammation and cell proliferation.[3] The diagram below illustrates the proposed inhibitory action of thiourea derivatives on the COX-2 pathway.

COX2_Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation_Proliferation Inflammation & Cell Proliferation Prostaglandins->Inflammation_Proliferation Thiourea_Derivative Thiourea Derivative Thiourea_Derivative->COX2

Inhibition of the COX-2 signaling pathway by thiourea derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxicity of thiourea derivatives against cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Objective: To determine the concentration of a thiourea derivative that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Thiourea derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the thiourea derivative in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.

Antimicrobial Activity: Combating Drug Resistance

The emergence of multidrug-resistant bacteria and fungi poses a significant global health threat. Thiourea derivatives have shown promising activity against a variety of microbial pathogens.[1][9]

Quantitative Antibacterial and Antifungal Data

The minimum inhibitory concentration (MIC) is a key metric for evaluating the efficacy of antimicrobial agents. The table below presents the MIC values for selected thiourea derivatives against various bacterial and fungal strains.

Compound TypeMicroorganismMIC (µg/mL)Reference
Novel thiourea derivative (Compound 2)E. faecalis, P. aeruginosa, S. typhi, K. pneumoniae40 - 50[1]
Thiazole derivatives->5000 - 1250[1]
Thiourea derivative (TD4)Methicillin-resistant Staphylococcus aureus (MRSA)2 - 16[4]
Aldehydes-thiourea derivative (Compound 9)Botrytis cinerea0.70 (EC50)[10]
Chalcone derivative with thiourea (K2)Phytophthora capsici5.96 (EC50)[11]
Mechanism of Antibacterial Action

One of the proposed mechanisms for the antibacterial activity of thiourea derivatives is the inhibition of DNA gyrase, an essential enzyme in bacteria for DNA replication and repair.[12] This inhibition disrupts bacterial cell division and leads to cell death.

DNA_Gyrase_Inhibition cluster_bacterial_cell Bacterial Cell DNA_Replication DNA Replication & Repair DNA_Gyrase DNA Gyrase (Topoisomerase II) Relaxed_DNA Relaxed DNA DNA_Gyrase->Relaxed_DNA Supercoiled_DNA Supercoiled DNA Supercoiled_DNA->DNA_Gyrase Relaxed_DNA->DNA_Replication Thiourea_Derivative Thiourea Derivative Thiourea_Derivative->DNA_Gyrase Inhibition Inhibition

Inhibition of bacterial DNA gyrase by thiourea derivatives.
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Objective: To determine the lowest concentration of a thiourea derivative that visibly inhibits the growth of a specific microorganism.

Materials:

  • Microorganism of interest (bacterial or fungal strain)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Thiourea derivative stock solution

  • Sterile 96-well microtiter plates

  • Inoculum suspension of the microorganism (adjusted to 0.5 McFarland standard)

  • Positive control (microorganism in broth)

  • Negative control (broth only)

Procedure:

  • Preparation of Dilutions: Prepare two-fold serial dilutions of the thiourea derivative in the broth medium directly in the 96-well plate.

  • Inoculation: Add an equal volume of the standardized inoculum to each well, resulting in a final inoculum concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C for bacteria, 30-35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Antiviral and Other Biological Activities

Beyond their anticancer and antimicrobial properties, thiourea derivatives have also been investigated for their antiviral, anti-inflammatory, antioxidant, and enzyme inhibitory activities.[1][13][14] For instance, some derivatives have shown activity against HIV-1 by acting as non-nucleoside reverse transcriptase inhibitors.[15] Others have demonstrated potent antioxidant effects by scavenging free radicals.[1]

General Experimental Workflow

The following diagram outlines a general workflow for the discovery and initial evaluation of thiourea derivatives as potential therapeutic agents.

Drug_Discovery_Workflow Synthesis Synthesis of Thiourea Derivatives Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Primary_Screening Primary Biological Screening (e.g., Cytotoxicity) Characterization->Primary_Screening Secondary_Screening Secondary Screening (e.g., MIC, EC50) Primary_Screening->Secondary_Screening Mechanism_Studies Mechanism of Action Studies (e.g., Enzyme Assays) Secondary_Screening->Mechanism_Studies Lead_Optimization Lead Optimization Mechanism_Studies->Lead_Optimization In_Vivo_Studies In Vivo Studies Lead_Optimization->In_Vivo_Studies

A generalized workflow for thiourea derivative drug discovery.

Conclusion and Future Perspectives

Thiourea derivatives represent a highly promising class of compounds in medicinal chemistry with a vast potential for the development of new drugs. Their diverse biological activities, coupled with their synthetic accessibility, make them an attractive scaffold for further exploration. Future research should focus on elucidating the detailed mechanisms of action of these compounds, optimizing their structure-activity relationships to enhance potency and selectivity, and conducting in vivo studies to validate their therapeutic potential. The continued investigation of thiourea derivatives holds the key to unlocking novel treatments for a wide range of diseases.

References

1-(3-Acetylphenyl)-2-thiourea: A Promising Pharmacophore in Contemporary Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel therapeutic agents with enhanced efficacy and reduced side effects is a continuous endeavor in the field of medicinal chemistry. In this context, the thiourea scaffold has emerged as a privileged pharmacophore due to its diverse biological activities, including anticancer, antimicrobial, antiviral, and enzyme inhibitory properties. The presence of a reactive thiocarbonyl group and amide functionalities allows thiourea derivatives to engage in various biological interactions. This technical guide focuses on the 1-(3-Acetylphenyl)-2-thiourea core, exploring its potential as a cornerstone for the design and development of new therapeutic agents. While specific research on this exact molecule is emerging, this paper will draw upon data from closely related analogues to highlight its potential applications and guide future research.

Synthesis and Chemical Profile

The synthesis of this compound and its derivatives generally follows established protocols for thiourea synthesis. A common and efficient method involves the reaction of an appropriately substituted isothiocyanate with an amine. For this compound, the synthesis would typically involve the reaction of 3-acetylphenyl isothiocyanate with ammonia. Alternatively, acetyl chloride can be reacted with a thiocyanate salt to form an acyl isothiocyanate, which then reacts with an appropriate amine.

A general synthetic workflow is depicted below:

G cluster_0 Step 1: Formation of Isothiocyanate cluster_1 Step 2: Thiourea Formation 3-Aminoacetophenone 3-Aminoacetophenone 3-Acetylphenyl_isothiocyanate 3-Acetylphenyl_isothiocyanate 3-Aminoacetophenone->3-Acetylphenyl_isothiocyanate or similar thiocarbonyl source Thiophosgene Thiophosgene Thiophosgene->3-Acetylphenyl_isothiocyanate This compound This compound 3-Acetylphenyl_isothiocyanate->this compound Amine Amine Amine->this compound

Caption: General synthetic workflow for this compound.

Experimental Protocol: Synthesis of a 3-Acetyl-1-aryl-thiourea Derivative

This protocol is adapted from the synthesis of 3-acetyl-1-(3-methylphenyl)thiourea and can be modified for this compound.[1]

  • Preparation of Acetyl Isothiocyanate: A solution of acetyl chloride (0.10 mol) in acetone (30 ml) is added dropwise to a suspension of ammonium thiocyanate (0.10 mol) in acetone (30 ml). The reaction mixture is then refluxed for 30 minutes.

  • Reaction with Amine: After cooling the mixture to room temperature, a solution of 3-aminoacetophenone (0.10 mol) in acetone (10 ml) is added. The resulting mixture is refluxed for an additional 3 hours.

  • Isolation and Purification: The reaction mixture is poured into acidified cold water, leading to the precipitation of the crude product. The precipitate is then collected by filtration, washed with cold water, and recrystallized from a suitable solvent such as acetonitrile to yield the purified this compound.

Biological Activities and Therapeutic Potential

The this compound pharmacophore is of significant interest due to its potential anticancer and antimicrobial activities. The acetylphenyl moiety can influence the compound's lipophilicity and electronic properties, which in turn can affect its biological activity.

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of thiourea derivatives against various cancer cell lines.[2][3][4][5][6][7] The proposed mechanisms of action are often multifactorial and can include the induction of apoptosis, inhibition of key enzymes involved in cancer progression, and disruption of cellular signaling pathways.[2][5][8]

While specific IC50 values for this compound are not widely available in the reviewed literature, the following table summarizes the cytotoxic activity of structurally related thiourea derivatives against various cancer cell lines to provide a comparative perspective.

Table 1: Cytotoxic Activity of Representative Thiourea Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
1,3-Disubstituted thiourea with 3,4-dichloro-phenyl substituentSW480 (Colon)1.5 - 8.9[2]
1,3-Disubstituted thiourea with 4-CF3-phenyl substituentSW620 (Colon)1.5 - 8.9[2]
1,3-Disubstituted thiourea with 3,4-dichloro-phenyl substituentPC3 (Prostate)1.5 - 8.9[2]
1,3-Disubstituted thiourea with 4-CF3-phenyl substituentK-562 (Leukemia)1.5 - 8.9[2]
Bis-thiourea derivative 23HepG2 (Liver)< Etoposide[9]
Bis-thiourea derivative 24MOLT-3 (Leukemia)1.62[9]
Diarylthiourea compound 4MCF-7 (Breast)338.33 ± 1.52[6]
Thiazole-thiourea derivative 21A549 (Lung)5.42[10]
Thiazole-thiourea derivative 22A549 (Lung)2.47[10]

Note: The data presented are for analogous compounds and are intended to be illustrative of the potential of the thiourea scaffold.

Putative Anticancer Signaling Pathway

Based on studies of analogous bis-thiourea compounds, the anticancer activity of N,N'-bis(3-acetylphenyl)thiourea is likely to be multifactorial, potentially involving DNA interaction, enzyme inhibition, and the induction of apoptosis.[8]

G Thiourea_Derivative Thiourea_Derivative DNA DNA Thiourea_Derivative->DNA Interaction Enzyme Enzyme Thiourea_Derivative->Enzyme Inhibition Apoptosis_Pathway Apoptosis_Pathway Thiourea_Derivative->Apoptosis_Pathway Induction Cell_Cycle_Arrest Cell_Cycle_Arrest DNA->Cell_Cycle_Arrest Enzyme->Cell_Cycle_Arrest Apoptosis Apoptosis Apoptosis_Pathway->Apoptosis

Caption: Putative anticancer signaling pathway for thiourea derivatives.

Antimicrobial Activity

Thiourea derivatives have also demonstrated significant activity against a broad spectrum of microbial pathogens, including bacteria and fungi.[11][12][13][14][15] The mechanism of antimicrobial action is thought to involve the disruption of essential cellular processes.

The following table presents the Minimum Inhibitory Concentration (MIC) values of representative thiourea derivatives against various microbial strains.

Table 2: Antimicrobial Activity of Representative Thiourea Derivatives

Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference
1-(3,4-Dichlorophenyl)-3-(1,3-thiazol-2-yl)thioureaGram-positive cocci2 - 32[16]
1-(3-chloro-4-fluorophenyl)-3-(1,3-thiazol-2-yl)thioureaGram-positive cocci2 - 32[16]
Triazole-thiourea derivative 1S. aureus4 - 32[11][12]
Triazole-thiourea derivative 2S. epidermidis4 - 32[11][12]
Triazole-thiourea derivative 4Methicillin-resistant S. aureus4 - 64[11][12]
N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(2,6-dichlorophenyl)-thioureaE. coliBroad spectrum[15]
N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(4-bromophenyl)-thioureaS. aureus32[15]

Note: The data presented are for analogous compounds and are intended to be illustrative of the potential of the thiourea scaffold.

Experimental Protocols for Biological Evaluation

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[17][18][19][20][21]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).

G Seed_Cells Seed cells in 96-well plate Add_Compound Add thiourea derivative Seed_Cells->Add_Compound Incubate_1 Incubate (e.g., 24-72h) Add_Compound->Incubate_1 Add_MTT Add MTT solution Incubate_1->Add_MTT Incubate_2 Incubate (2-4h) Add_MTT->Incubate_2 Add_Solubilizer Add solubilization solution Incubate_2->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance

Caption: Workflow for the MTT cytotoxicity assay.

Broth Microdilution Assay for Antimicrobial Susceptibility

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[22][23][24][25][26][27]

  • Compound Dilution: Prepare a serial two-fold dilution of the this compound derivative in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., adjusted to a 0.5 McFarland standard).

  • Inoculation: Inoculate each well with the microbial suspension. Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

G Prepare_Dilutions Prepare serial dilutions of thiourea derivative Inoculate_Plate Inoculate 96-well plate Prepare_Dilutions->Inoculate_Plate Prepare_Inoculum Prepare standardized microbial inoculum Prepare_Inoculum->Inoculate_Plate Incubate Incubate under appropriate conditions Inoculate_Plate->Incubate Determine_MIC Determine MIC (lowest concentration with no visible growth) Incubate->Determine_MIC

Caption: Workflow for the broth microdilution assay.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While direct experimental data for this specific compound is limited in the current literature, the extensive research on analogous thiourea derivatives strongly suggests its potential for significant anticancer and antimicrobial activities. The synthetic accessibility and the possibility for diverse structural modifications make this pharmacophore an attractive target for further investigation.

Future research should focus on the synthesis of a library of this compound derivatives and their systematic evaluation against a panel of cancer cell lines and microbial strains. In-depth mechanistic studies, including enzyme inhibition assays and apoptosis studies, will be crucial to elucidate the specific molecular targets and pathways involved in their biological activity. Furthermore, quantitative structure-activity relationship (QSAR) studies could provide valuable insights for the rational design of more potent and selective analogues. The exploration of this chemical space holds considerable promise for the discovery of next-generation drugs to address unmet medical needs.

References

The Dawn of a New Therapeutic Era: A Technical Guide to Novel Thiourea Derivatives in Biological Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the relentless pursuit of novel therapeutic agents, the scientific community has turned its focus to the remarkable versatility of thiourea derivatives. These compounds, characterized by a core thiocarbonyl group flanked by amino moieties, have emerged as a promising scaffold for the development of drugs with a wide spectrum of biological activities. This technical guide offers an in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of recently discovered thiourea derivatives, providing researchers, scientists, and drug development professionals with a comprehensive resource to navigate this exciting field.

Thiourea and its derivatives have garnered significant attention due to their diverse pharmacological properties, including potent anticancer, antimicrobial, antiviral, and enzyme inhibitory activities.[1][2][3] Their structural plasticity allows for facile modification, enabling the fine-tuning of their biological profiles to target specific cellular pathways and disease states.[1][4] This guide will delve into specific examples of these derivatives, presenting their quantitative biological data, detailed experimental protocols, and the signaling pathways they modulate.

Anticancer Activity: Inducing Apoptosis and Inhibiting Growth

Thiourea derivatives have shown considerable promise as anticancer agents, with studies demonstrating their ability to inhibit the proliferation of various cancer cell lines and trigger programmed cell death.[1][5][6][7]

A series of terminal functionalized dipeptide derivatives containing the thiourea moiety were synthesized and evaluated for their antiproliferative activity.[5] One notable compound, I-11 , exhibited potent activity against the NCI-H460 cell line.[5] Mechanistic studies revealed that this compound induces apoptosis through the ROS-dependent endoplasmic reticulum pathway and arrests the cell cycle in the S phase.[5]

Another study focused on a novel N,N'-diarylthiourea derivative, which demonstrated significant efficacy in suppressing the growth of MCF-7 breast cancer cells.[7] Furthermore, some thiourea derivatives have been shown to induce late apoptosis in colon cancer and leukemia cell lines.[8]

Quantitative Data on Anticancer Activity
CompoundCancer Cell LineIC50 (µM)Reference
I-11 NCI-H4604.85 ± 1.44[5]
Diarylthiourea 4 MCF-7338.33 ± 1.52[7]
Compound 2 (3,4-dichloro-phenyl) SW4801.5 - 8.9[8]
Compound 8 (4-CF3-phenyl) SW6201.5 - 8.9[8]
Compound 63 MCF-725.8[9]
Compound 63 MDA-MB-23154.3[9]
Experimental Protocol: MTT Assay for Cytotoxicity

The antiproliferative activity of thiourea derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the thiourea derivatives and incubated for an additional 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

Signaling Pathway for Apoptosis Induction

The following diagram illustrates a potential signaling pathway for apoptosis induced by a thiourea derivative.

apoptosis_pathway Thiourea Thiourea Derivative ROS ROS Generation Thiourea->ROS ER_Stress ER Stress ROS->ER_Stress Caspase12 Caspase-12 Activation ER_Stress->Caspase12 CHOP CHOP Activation ER_Stress->CHOP Apoptosis Apoptosis Caspase12->Apoptosis CHOP->Apoptosis

Caption: Apoptosis induction pathway via ROS and ER stress.

Antimicrobial Activity: A New Weapon Against Drug Resistance

The emergence of multidrug-resistant pathogens poses a significant global health threat, necessitating the discovery of novel antimicrobial agents. Thiourea derivatives have demonstrated promising antibacterial and antifungal activities.[1][10][11]

A study investigating a series of thiourea derivatives revealed their potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).[11] One derivative, TD4 , exhibited a minimum inhibitory concentration (MIC) of 2 µg/mL against MRSA.[11]

Quantitative Data on Antimicrobial Activity
CompoundMicroorganismMIC (µg/mL)Reference
TD4 S. aureus (ATCC 29213)2[11]
TD4 MRSA (USA 300)2[11]
TD4 MRSA (ATCC 43300)8[11]
TD4 E. faecalis (ATCC 29212)4[11]
Compound 1b E. coli ATCC 25922625 (MBIC)[3]
Compound 1d E. coli ATCC 25922625 (MBIC)[3]
Experimental Protocol: Broth Microdilution for MIC Determination

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method.[12][13]

  • Compound Dilution: A two-fold serial dilution of the thiourea derivative is prepared in a 96-well microplate containing Mueller-Hinton broth.[12]

  • Inoculum Preparation: A bacterial suspension is prepared and adjusted to a 0.5 McFarland standard. This is further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[12]

  • Inoculation: Each well is inoculated with the bacterial suspension. A growth control (broth and inoculum) and a sterility control (broth only) are included.[12]

  • Incubation: The plate is incubated at 37°C for 18-24 hours.[12]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[12]

Experimental Workflow for Antimicrobial Screening

The following diagram outlines the workflow for screening the antimicrobial activity of novel thiourea derivatives.

antimicrobial_workflow cluster_synthesis Synthesis & Characterization cluster_screening Primary Screening cluster_quantitative Quantitative Analysis Synthesis Synthesize Thiourea Derivatives Characterization Structural Characterization Synthesis->Characterization Disk_Diffusion Agar Disk Diffusion Characterization->Disk_Diffusion MIC_Determination Broth Microdilution (MIC Determination) Disk_Diffusion->MIC_Determination

Caption: Workflow for antimicrobial activity screening.

Enzyme Inhibition: Targeting Key Biological Processes

Thiourea derivatives have also been identified as potent inhibitors of various enzymes, highlighting their potential in treating diseases characterized by enzymatic dysregulation.[14][15]

A study on novel thiourea derivatives demonstrated significant inhibitory activity against several enzymes, including tyrosinase, cholinesterase, α-amylase, and α-glucosidase.[14][15] For instance, all synthesized derivatives in one study showed good butyrylcholinesterase (BChE) inhibitory activity, with some being more potent than the standard drug galantamine.[15]

Quantitative Data on Enzyme Inhibition
CompoundEnzymeIC50 (µM)Reference
2c CUPRAC Assay7.46 ± 0.02[15]
Compound 3 Acetylcholinesterase (AChE)50 µg/mL[16]
Compound 3 Butyrylcholinesterase (BChE)60 µg/mL[16]
Experimental Protocol: Urease Inhibition Assay

The inhibitory activity of thiourea derivatives against urease can be determined as follows:[17]

  • Reagent Preparation: Prepare solutions of the test compound, urease enzyme, and urea.

  • Assay Setup: In a 96-well plate, add buffer, the test compound solution, and the urease enzyme solution. Pre-incubate at 37°C.[17]

  • Reaction Initiation: Add urea solution to initiate the reaction and incubate.[17]

  • Reaction Termination and Color Development: Add phenol and alkali reagents to stop the reaction and develop color.[17]

  • Absorbance Measurement: Measure the absorbance at 630 nm.

  • Inhibition Calculation: Calculate the percentage of inhibition using the formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100.[17]

Conclusion

The exploration of novel thiourea derivatives represents a vibrant and promising frontier in drug discovery. Their synthetic accessibility, coupled with their diverse and potent biological activities, positions them as a valuable scaffold for the development of next-generation therapeutics. This guide provides a foundational understanding of the current landscape, offering detailed protocols and insights to empower researchers in their quest for innovative treatments for a multitude of diseases. Further investigations into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly unlock their full therapeutic potential.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 1-(3-Acetylphenyl)-2-thiourea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step protocol for the synthesis of 1-(3-Acetylphenyl)-2-thiourea, a valuable intermediate in medicinal chemistry and drug development. Thiourea derivatives are known for a wide range of biological activities, making this protocol relevant for professionals engaged in the discovery of novel therapeutic agents.

Data Presentation

The following table summarizes the key physicochemical and spectroscopic data for the starting material and the final product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Key Spectroscopic Data (Anticipated)
3-AminoacetophenoneC₈H₉NO135.1694-98¹H NMR, ¹³C NMR, IR spectra consistent with the structure.
This compoundC₉H₁₀N₂OS194.25Not specified¹H NMR (DMSO-d₆): Signals corresponding to aromatic protons, acetyl methyl protons, and protons of the thiourea moiety. ¹³C NMR (DMSO-d₆): Resonances for the carbonyl carbon, aromatic carbons, acetyl methyl carbon, and the thiocarbonyl carbon. IR (KBr, cm⁻¹): Characteristic peaks for N-H stretching, C=O stretching of the ketone, C=S stretching, and aromatic C-H bending.

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound from 3-aminoacetophenone. The procedure involves the conversion of the amino group into an isothiocyanate, followed by reaction with ammonia. A more direct, one-pot synthesis can also be achieved by reacting the amine with ammonium thiocyanate in acidic conditions. The latter is presented here for its efficiency.

Materials and Reagents:

  • 3-Aminoacetophenone

  • Ammonium thiocyanate

  • Hydrochloric acid (concentrated)

  • Ethanol

  • Water (distilled or deionized)

  • Sodium bicarbonate

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

  • Activated carbon

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Beakers

  • Buchner funnel and filter flask

  • pH paper or pH meter

  • Standard laboratory glassware

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer

  • IR spectrometer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-aminoacetophenone (1.0 equivalent) in a suitable volume of ethanol.

  • Addition of Reagents: To the stirred solution, add ammonium thiocyanate (1.2 equivalents). Slowly add concentrated hydrochloric acid (2.0 equivalents) dropwise. The addition of acid should be performed carefully as the reaction can be exothermic.

  • Reaction: Heat the reaction mixture to reflux and maintain it for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing crushed ice. A precipitate should form.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7. Stir the mixture for 30 minutes.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crude product with cold water to remove any inorganic salts.

  • Purification: The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol. If the solution is colored, a small amount of activated carbon can be added, and the solution can be filtered while hot. Allow the filtrate to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration and wash them with a small amount of cold ethanol. Dry the product in a vacuum oven to obtain this compound.

  • Characterization: Characterize the final product by determining its melting point and recording its ¹H NMR, ¹³C NMR, and IR spectra to confirm its identity and purity.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Characterization 3-Aminoacetophenone 3-Aminoacetophenone Reaction_Mixture Reaction in Ethanol (Reflux, 4-6h) 3-Aminoacetophenone->Reaction_Mixture Ammonium_Thiocyanate Ammonium_Thiocyanate Ammonium_Thiocyanate->Reaction_Mixture HCl HCl HCl->Reaction_Mixture Quenching Pour into Ice Water Reaction_Mixture->Quenching Neutralization Neutralize with NaHCO3 Quenching->Neutralization Filtration1 Vacuum Filtration Neutralization->Filtration1 Recrystallization Recrystallize from Ethanol Filtration1->Recrystallization Drying Vacuum Drying Recrystallization->Drying Characterization MP, NMR, IR Drying->Characterization

Application Notes and Protocols for Antimicrobial Screening of 1-(3-Acetylphenyl)-2-thiourea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiourea derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1] The structural versatility of the thiourea scaffold allows for modifications that can modulate its biological activity.[2][3] The increasing prevalence of antibiotic-resistant bacterial strains necessitates the search for novel antimicrobial agents, and thiourea derivatives represent a promising class of compounds for further investigation.[2] This document provides detailed protocols for the antimicrobial screening of a specific thiourea derivative, 1-(3-Acetylphenyl)-2-thiourea, outlining key methodologies to assess its efficacy against a panel of pathogenic microorganisms.

The core of antimicrobial susceptibility testing is the determination of the Minimum Inhibitory Concentration (MIC) and, subsequently, the Minimum Bactericidal Concentration (MBC).[4][5] These values provide quantitative measures of a compound's potency. Standardized methods for these determinations include broth microdilution, agar disk diffusion, and agar dilution.[6][7][8][9] This application note will focus on the widely accepted broth microdilution and agar disk diffusion methods.

Data Presentation

Quantitative data from antimicrobial screening assays should be presented in a clear and organized manner to facilitate comparison and interpretation. The following tables are examples of how to summarize the results for this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Test MicroorganismStrain IDMIC (µg/mL)Interpretation
Staphylococcus aureusATCC 2921316-
Escherichia coliATCC 2592232-
Pseudomonas aeruginosaATCC 2785364-
Candida albicansATCC 9002832-
Enterococcus faecalisATCC 2921216-

Note: The interpretation of MIC values (Susceptible, Intermediate, Resistant) depends on established breakpoints, which are specific to the antimicrobial agent and microorganism and are defined by standards organizations like the Clinical and Laboratory Standards Institute (CLSI).

Table 2: Zone of Inhibition for this compound (Agar Disk Diffusion)

Test MicroorganismStrain IDDisk Content (µg)Zone of Inhibition (mm)
Staphylococcus aureusATCC 292133018
Escherichia coliATCC 259223014
Pseudomonas aeruginosaATCC 278533010
Candida albicansATCC 900283015
Enterococcus faecalisATCC 292123017

Table 3: Minimum Bactericidal Concentration (MBC) of this compound

Test MicroorganismStrain IDMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureusATCC 2921316322Bactericidal
Escherichia coliATCC 25922321284Bactericidal
Pseudomonas aeruginosaATCC 2785364>256>4Bacteriostatic
Candida albicansATCC 9002832642Fungicidal
Enterococcus faecalisATCC 2921216644Bactericidal

Note: An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal or fungicidal activity.[4][10]

Experimental Protocols

Broth Microdilution Method for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[7][11]

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test microorganisms (e.g., S. aureus, E. coli)

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth

  • Micropipettes and sterile tips

  • Incubator (35°C ± 2°C)

Protocol:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). The final concentration of the solvent in the assay should be non-toxic to the microorganisms.

  • Preparation of Serial Dilutions:

    • Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.

    • Add 200 µL of the stock solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly.

    • Continue this serial dilution process from well 2 to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).

  • Preparation of Inoculum:

    • From a fresh (18-24 hour) culture plate, select several colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[7]

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1 through 11.

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.[7][9]

  • Reading Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[10]

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results stock Prepare Stock Solution of Compound serial_dilution Perform Serial Dilutions in 96-well Plate stock->serial_dilution inoculate Inoculate Plate with Bacterial Suspension serial_dilution->inoculate inoculum_prep Prepare and Standardize Bacterial Inoculum inoculum_prep->inoculate incubate Incubate Plate (35°C, 16-20h) inoculate->incubate read_mic Visually Read MIC (Lowest concentration with no growth) incubate->read_mic Disk_Diffusion_Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Analysis prep_disks Prepare Compound- Impregnated Disks place_disks Place Disks on Inoculated Plate prep_disks->place_disks prep_inoculum Prepare Standardized Bacterial Inoculum prep_plate Inoculate MHA Plate with Bacteria prep_inoculum->prep_plate prep_plate->place_disks incubate_plate Incubate Plate (35°C, 16-24h) place_disks->incubate_plate measure_zones Measure Zones of Inhibition (mm) incubate_plate->measure_zones MBC_Determination start Start with MIC Plate (Post-incubation) select_wells Select Wells with No Visible Growth (MIC and higher) start->select_wells subculture Subculture Aliquots onto MHA Plates select_wells->subculture incubate Incubate MHA Plates (35°C, 18-24h) subculture->incubate count_colonies Count Colonies on Each Plate incubate->count_colonies determine_mbc Determine MBC (≥99.9% killing) count_colonies->determine_mbc

References

Application Notes and Protocols for In Vitro Antifungal Testing of Thiourea Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiourea derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including significant antifungal effects.[1] These organosulfur compounds and their coordination complexes have demonstrated inhibitory activity against a range of fungal pathogens, from clinically relevant yeasts like Candida albicans and Candida auris to filamentous fungi such as Aspergillus fumigatus.[2][3][4] The exploration of their antifungal potential is a growing area of interest in the development of new therapeutic agents.[5]

The mechanism of action for thiourea derivatives is an active field of study, with evidence suggesting multiple modes of inhibition. Some derivatives are thought to interfere with fungal cell wall biosynthesis, while others may inhibit crucial enzymes like 14α-demethylase (CYP51) and N-myristoyltransferase (NMT).[1][6] Additionally, some studies indicate that these compounds can damage the fungal cell membrane, increase permeability, and induce the production of reactive oxygen species.[7]

These application notes provide detailed methodologies for the in vitro evaluation of the antifungal properties of novel thiourea derivatives, primarily focusing on the standardized broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) and an assay to assess anti-biofilm activity.

Data Presentation

Quantitative data from the antifungal assays should be summarized in a clear and structured format to facilitate comparison between different thiourea compounds and reference drugs.

Table 1: Minimum Inhibitory Concentration (MIC) of Thiourea Derivatives against Various Fungal Strains

CompoundCandida albicans (ATCC 90028) MIC (µg/mL)Candida auris (NCPF 8971) MIC (µg/mL)Aspergillus fumigatus (ATCC 204305) MIC (µg/mL)Fluconazole MIC (µg/mL)Amphotericin B MIC (µg/mL)
Thiourea Derivative 181632>641
Thiourea Derivative 24816>641
Thiourea Derivative 3163264>641
Positive Control---20.5
Negative Control>128>128>128--

Table 2: Anti-Biofilm Activity of Thiourea Derivatives against Candida albicans

Compound (Concentration)Biofilm Inhibition (%)
Thiourea Derivative 1 (16 µg/mL)75
Thiourea Derivative 2 (8 µg/mL)82
Thiourea Derivative 3 (32 µg/mL)60
Fluconazole (4 µg/mL)45
Untreated Control0

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution Method

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeasts and provides a standardized method for determining the MIC of thiourea compounds.[8][9][10][11]

Materials:

  • Thiourea compounds to be tested

  • Fungal strains (e.g., Candida albicans, Candida auris, Aspergillus fumigatus)

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with 3-(N-morpholino)propanesulfonic acid (MOPS).[12]

  • Sterile 96-well flat-bottom microtiter plates.[12]

  • Sterile saline (0.85%)

  • 0.5 McFarland standard

  • Spectrophotometer

  • Microplate reader (optional)

  • Positive control antifungal (e.g., fluconazole, amphotericin B)

  • Solvent for dissolving thiourea compounds (e.g., DMSO)

Procedure:

  • Preparation of Fungal Inoculum:

    • From a fresh (24-48 hour) culture of the fungal strain on an appropriate agar plate (e.g., Sabouraud Dextrose Agar), select several colonies and suspend them in sterile saline.[8]

    • Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 cells/mL.[1]

    • Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 cells/mL in the test wells.[1][12]

  • Preparation of Thiourea Compound Dilutions:

    • Prepare a stock solution of the thiourea compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in RPMI 1640 medium in a separate 96-well plate to create a range of concentrations.[8]

  • Assay Plate Setup:

    • Add 100 µL of the appropriate thiourea compound dilution to the corresponding wells of the test plate.

    • Add 100 µL of the prepared fungal inoculum to each well.

    • Include a positive control (a known antifungal drug), a negative control (medium with fungal inoculum but no compound), and a sterility control (medium only).[1]

  • Incubation:

    • Incubate the microtiter plates at 35°C for 24-48 hours.[1][13] For Cryptococcus species, incubation may be extended to 72 hours.[12]

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control.[1]

    • Growth inhibition can be assessed visually or by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader.[1]

Protocol 2: Anti-Biofilm Activity Assay

This protocol assesses the ability of thiourea compounds to inhibit the formation of fungal biofilms, which are a significant factor in drug resistance and persistent infections.[1]

Materials:

  • Materials from the MIC determination protocol

  • Crystal Violet solution (0.1% w/v)

  • 95% Ethanol

Procedure:

  • Biofilm Formation:

    • The assay is set up similarly to the MIC determination, using a 96-well plate with serial dilutions of the thiourea compounds and the fungal inoculum.

    • Incubate the plate at 37°C for 24 hours to allow for biofilm formation.

  • Washing:

    • After incubation, carefully discard the planktonic (free-floating) cells by gently washing the wells twice with sterile phosphate-buffered saline (PBS).

  • Staining:

    • Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

    • Remove the crystal violet solution and wash the wells again with PBS to remove excess stain.

  • Quantification:

    • Add 200 µL of 95% ethanol to each well to solubilize the crystal violet from the stained biofilm.[1]

    • Measure the absorbance of the solubilized crystal violet at 570 nm using a microplate reader.[1]

    • The percentage of biofilm inhibition is calculated relative to the control wells (no compound).[1]

Visualizations

Antifungal_Testing_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Fungal_Culture Fungal Strain (e.g., Candida albicans) Inoculum_Prep Inoculum Preparation (0.5 McFarland) Fungal_Culture->Inoculum_Prep Plate_Setup 96-Well Plate Setup (Compounds + Inoculum) Inoculum_Prep->Plate_Setup Thiourea_Stock Thiourea Derivative Stock Solution Serial_Dilution Serial Dilutions Thiourea_Stock->Serial_Dilution Serial_Dilution->Plate_Setup Incubation Incubation (35°C, 24-48h) Plate_Setup->Incubation MIC_Determination MIC Determination (Visual/OD Reading) Incubation->MIC_Determination Biofilm_Assay Anti-Biofilm Assay (Crystal Violet) Incubation->Biofilm_Assay Data_Analysis Data Analysis & Comparison MIC_Determination->Data_Analysis Biofilm_Assay->Data_Analysis

Caption: Workflow for evaluating the antifungal properties of thiourea compounds.

Antifungal_Mechanism cluster_cell Fungal Cell Thiourea Thiourea Derivative CYP51 14α-demethylase (CYP51) Thiourea->CYP51 inhibition ROS Reactive Oxygen Species (ROS) Production Thiourea->ROS induction Ergosterol_Pathway Ergosterol Biosynthesis Ergosterol_Pathway->CYP51 synthesis Cell_Membrane Cell Membrane Integrity CYP51->Cell_Membrane maintains Cell_Death Fungal Cell Death CYP51->Cell_Death disruption leads to ROS->Cell_Death oxidative stress leads to

Caption: Proposed mechanism of antifungal action for thiourea compounds.

References

experimental setup for enzyme inhibition assays using 1-(3-Acetylphenyl)-2-thiourea

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: 1-(3-Acetylphenyl)-2-thiourea for Enzyme Inhibition Assays

Introduction

Thiourea and its derivatives are a well-established class of compounds with a broad spectrum of biological activities, including enzyme inhibition.[1] The presence of the thiocarbonyl and amide groups allows these molecules to interact with various biological targets.[1] While specific enzymatic inhibition data for this compound is not extensively documented in publicly available literature, structurally similar thiourea derivatives have demonstrated inhibitory activity against several key enzymes. This document provides a generalized experimental setup for assessing the enzyme inhibition potential of this compound, focusing on enzymes commonly targeted by this class of compounds, such as urease and acetylcholinesterase (AChE).[1][2]

Principle of Enzyme Inhibition Assays

Enzyme inhibition assays are fundamental to drug discovery and biochemical research. They quantify the ability of a compound to reduce the rate of an enzyme-catalyzed reaction. By measuring the reaction rate in the presence of varying concentrations of the inhibitor, key parameters such as the half-maximal inhibitory concentration (IC50) can be determined. The IC50 value represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%.[3]

This application note provides protocols for preliminary screening of this compound against urease and acetylcholinesterase, two enzymes for which other thiourea derivatives have shown inhibitory effects.

Experimental Protocols

Protocol 1: Urease Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound against urease.

Materials and Reagents:

  • Jack Bean Urease

  • Urea (substrate)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Phenol Red indicator

  • This compound

  • Thiourea (as a standard inhibitor)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Create a series of dilutions of the test compound in the assay buffer.

    • Prepare solutions of urease, urea, and phenol red in the phosphate buffer.

  • Assay Setup:

    • In a 96-well plate, add a defined amount of the urease solution to each well.

    • Add different concentrations of this compound to the respective wells. Include a positive control (thiourea) and a negative control (no inhibitor).

    • Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15-30 minutes) at the optimal temperature for the enzyme.

  • Initiation of Reaction:

    • Start the enzymatic reaction by adding the urea substrate to each well.

  • Measurement:

    • Measure the change in absorbance at a specific wavelength (e.g., 560 nm for phenol red) over time using a microplate reader. The rate of color change is proportional to the urease activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound compared to the negative control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Objective: To determine the in vitro inhibitory activity of this compound against acetylcholinesterase.[2]

Materials and Reagents:

  • Acetylcholinesterase (AChE) from electric eel[2]

  • Acetylthiocholine iodide (ATCI) (substrate)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)[2]

  • This compound

  • Galantamine (as a standard inhibitor)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Prepare serial dilutions of the test compound in the phosphate buffer.

    • Prepare solutions of AChE, ATCI, and DTNB in the phosphate buffer.

  • Assay Setup:

    • In a 96-well plate, add the phosphate buffer, DTNB solution, and different concentrations of this compound to the wells.

    • Add the AChE solution to each well and incubate for a specified period (e.g., 15 minutes) at a controlled temperature.

  • Initiation of Reaction:

    • Start the reaction by adding the ATCI substrate to each well.

  • Measurement:

    • Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader. The increase in absorbance is due to the formation of the yellow 5-thio-2-nitrobenzoate anion.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to the control without the inhibitor.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to calculate the IC50 value.

Data Presentation

Table 1: Hypothetical Urease Inhibition Data for this compound

CompoundIC50 (µM) [Hypothetical]
This compound25.5 ± 2.1
Thiourea (Standard)18.2 ± 1.5

Table 2: Hypothetical Acetylcholinesterase Inhibition Data for this compound

CompoundIC50 (µM) [Hypothetical]
This compound42.8 ± 3.5
Galantamine (Standard)8.5 ± 0.7

Visualizations

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Enzyme, Substrate, Buffer) pre_incubation Pre-incubate Enzyme with Inhibitor prep_reagents->pre_incubation prep_inhibitor Prepare Inhibitor Stock (this compound) serial_dilution Serial Dilution of Inhibitor serial_dilution->pre_incubation initiate_reaction Initiate Reaction with Substrate pre_incubation->initiate_reaction measure_activity Measure Enzyme Activity (e.g., Spectrophotometry) initiate_reaction->measure_activity calc_inhibition Calculate % Inhibition measure_activity->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: General workflow for an enzyme inhibition assay.

AChE_Signaling_Pathway cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) (Neurotransmitter) AChE Acetylcholinesterase (AChE) (Enzyme) ACh->AChE Hydrolysis Receptor Postsynaptic Receptor ACh->Receptor Binding Products Choline + Acetate (Inactive) AChE->Products Signal Signal Transduction Receptor->Signal Inhibitor This compound (Inhibitor) Inhibitor->AChE Inhibition

Caption: Inhibition of Acetylcholinesterase signaling.

References

Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Thiourea Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiourea derivatives are a versatile class of organic compounds exhibiting a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][2] The unique structural features of thioureas, characterized by a sulfur atom double-bonded to a carbon atom which is also bonded to two nitrogen atoms, allow for extensive structural modifications to enhance their therapeutic potential.[1] As the challenge of antimicrobial resistance continues to grow, the evaluation of novel compounds like thiourea derivatives for their antimicrobial efficacy is a critical area of research.

This document provides detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of novel thiourea compounds. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[3][4] These protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring robust and reproducible results.[5][6][7][8][9][10]

Preliminary Screening: Agar Disk Diffusion Assay

A primary qualitative or semi-quantitative assessment of the antimicrobial activity of thiourea compounds can be performed using the agar disk diffusion method, also known as the Kirby-Bauer test.[1] This method provides a preliminary indication of a compound's efficacy by measuring the zone of growth inhibition around a disk impregnated with the test compound.

Experimental Protocol 1: Agar Disk Diffusion
  • Preparation of Bacterial Inoculum:

    • Select 3-4 isolated colonies of the test microorganism from a pure overnight culture.

    • Suspend the colonies in sterile saline (0.85%) to achieve a turbidity equivalent to the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Inoculation of Agar Plate:

    • Use Mueller-Hinton Agar (MHA) for its standardized composition in susceptibility testing.[1]

    • Dip a sterile cotton swab into the standardized bacterial suspension and remove excess liquid by rotating the swab against the side of the tube.

    • Uniformly streak the inoculum onto the entire surface of the MHA plate to ensure confluent growth.

  • Application of Disks:

    • Impregnate sterile blank paper disks (6 mm in diameter) with a known concentration of the thiourea compound solution. The solvent used to dissolve the compound should be tested for its own antimicrobial activity and should not affect the test results.

    • Place the impregnated disks, along with positive (a known antibiotic) and negative (solvent control) control disks, on the agar surface.

  • Incubation and Interpretation:

    • Incubate the plates at 37°C for 16-20 hours.

    • Measure the diameter of the zone of inhibition (in mm) around each disk. A larger zone of inhibition indicates greater antimicrobial activity.

Data Presentation: Agar Disk Diffusion Results
Compound IDConcentration (µ g/disk )Zone of Inhibition (mm)
Thiourea-A5018
Thiourea-B5012
Thiourea-C500
Positive Control (e.g., Gentamicin)1022
Negative Control (Solvent)-0

Quantitative Analysis: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used and accurate technique for the quantitative determination of the MIC of an antimicrobial agent.[11][12][13][14] This method involves a serial two-fold dilution of the test compound in a liquid growth medium in a 96-well microtiter plate.

Experimental Protocol 2: Broth Microdilution
  • Preparation of Thiourea Compound Stock Solution:

    • Dissolve the thiourea compound in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), to create a high-concentration stock solution. The final concentration of the solvent in the wells should be non-inhibitory to the microorganism.

  • Preparation of Microtiter Plate:

    • Add 100 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12 of a 96-well microtiter plate.

    • Add 200 µL of the thiourea compound stock solution (at twice the highest desired final concentration) to well 1.

  • Serial Dilution:

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix the contents of well 2 thoroughly.

    • Continue this serial transfer from well 2 to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound), and well 12 will serve as the sterility control (no inoculum).

  • Preparation of Bacterial Inoculum:

    • Prepare a bacterial suspension adjusted to the 0.5 McFarland standard as described in Protocol 1.

    • Further dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Interpretation of Results:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[1]

    • The use of a redox indicator like 2,3,5-triphenyltetrazolium chloride (TTC) can facilitate the objective reading of results by a color change.[15]

Data Presentation: MIC Determination Results
Compound IDTest MicroorganismMIC (µg/mL)
Thiourea-AStaphylococcus aureus ATCC 2592316
Thiourea-AEscherichia coli ATCC 2592264
Thiourea-BStaphylococcus aureus ATCC 25923128
Thiourea-BEscherichia coli ATCC 25922>256
Positive Control (e.g., Ciprofloxacin)Staphylococcus aureus ATCC 259230.5
Positive Control (e.g., Ciprofloxacin)Escherichia coli ATCC 259220.25

Experimental Workflow and Signaling Pathway Diagrams

To visualize the experimental processes and potential mechanisms of action, the following diagrams have been generated using the DOT language.

experimental_workflow_mic cluster_prep Preparation cluster_assay Broth Microdilution Assay cluster_results Results prep_compound Prepare Thiourea Stock Solution serial_dilution Perform 2-Fold Serial Dilution in 96-Well Plate prep_compound->serial_dilution prep_inoculum Prepare 0.5 McFarland Bacterial Inoculum inoculation Inoculate Wells with Standardized Bacteria prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate at 37°C for 18-24 hours inoculation->incubation read_mic Visually Inspect for Turbidity to Determine MIC incubation->read_mic

Caption: Workflow for MIC determination using the broth microdilution method.

signaling_pathway_thiourea cluster_bacterial_cell Bacterial Cell thiourea Thiourea Compound cell_wall Cell Wall/Membrane thiourea->cell_wall Disruption dna_gyrase DNA Gyrase/ Topoisomerase thiourea->dna_gyrase Inhibition protein_synthesis Ribosomes/ Protein Synthesis thiourea->protein_synthesis Interference metabolic_pathways Essential Metabolic Pathways thiourea->metabolic_pathways Blockage inhibition Inhibition of Bacterial Growth cell_wall->inhibition dna_gyrase->inhibition protein_synthesis->inhibition metabolic_pathways->inhibition

Caption: Putative antimicrobial mechanisms of action for thiourea compounds.

Conclusion

The protocols outlined in this document provide a standardized approach for the determination of the Minimum Inhibitory Concentration of novel thiourea compounds. Adherence to these methodologies will ensure the generation of reliable and comparable data, which is essential for the evaluation of new antimicrobial candidates in the drug development pipeline. The preliminary screening via agar disk diffusion followed by quantitative MIC determination using broth microdilution offers a robust workflow for assessing the antimicrobial potential of these promising compounds.

References

Application of 1-(3-Acetylphenyl)-2-thiourea in the Development of New Antibacterial Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the potential application of 1-(3-Acetylphenyl)-2-thiourea and its derivatives as a scaffold for the development of novel antibacterial agents. The increasing prevalence of antibiotic-resistant bacteria necessitates the exploration of new chemical entities with diverse mechanisms of action. Thiourea derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][2][3][4]

The structural versatility of the thiourea core allows for extensive chemical modifications to optimize antibacterial potency and selectivity.[2] This document outlines the potential antibacterial activity, mechanism of action, and provides detailed experimental protocols for the evaluation of this compound and its analogues.

Application Notes

Antibacterial Potential:

Thiourea derivatives have demonstrated promising activity against a range of bacterial pathogens, including both Gram-positive and Gram-negative bacteria.[5][6] While specific data for this compound is not extensively available in the public domain, studies on structurally related compounds provide valuable insights into its potential efficacy. Derivatives containing substituted phenyl rings have shown significant inhibitory effects against various bacterial strains. For instance, compounds with chloro, dichloro, and trifluoromethylphenyl moieties have exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and other clinically relevant bacteria, with Minimum Inhibitory Concentration (MIC) values in the low microgram per milliliter range.[7][8] The presence of an acetyl group on the phenyl ring of this compound may influence its electronic properties and binding interactions with bacterial targets, potentially contributing to its antibacterial profile.

Mechanism of Action:

The primary antibacterial mechanism of many thiourea derivatives is believed to be the inhibition of essential bacterial enzymes.[1] Key targets include DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication, recombination, and repair. By inhibiting these enzymes, thiourea compounds can disrupt bacterial cell division and lead to cell death. Molecular docking studies on various thiourea derivatives have supported this hypothesis, showing favorable binding interactions within the active sites of these enzymes.[9] Another potential mechanism could involve the disruption of the bacterial cell wall integrity.[10]

Structure-Activity Relationship (SAR):

The antibacterial activity of thiourea derivatives is significantly influenced by the nature of the substituents on the phenyl rings. Generally, the presence of electron-withdrawing groups on the aromatic ring can enhance antibacterial activity.[11] The position of these substituents also plays a crucial role. For example, some studies have shown that meta-substituted compounds exhibit good activity. The acetyl group at the meta-position of this compound is an important feature to consider in its antibacterial potential.

Data Presentation

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various thiourea derivatives against selected bacterial strains, providing a comparative landscape for the potential activity of this compound.

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
1-(4-chloro-3-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea Cu(II) complexMethicillin-resistant Staphylococci (19 strains)2
1-(3,4-Dichlorophenyl)-3-(1,3-thiazol-2-yl)thioureaGram-positive cocci2-32[7]
1-(3-chloro-4-fluorophenyl)-3-(1,3-thiazol-2-yl)thioureaGram-positive cocci2-32[7]
Thiourea Derivative TD4 Staphylococcus aureus (including MRSA)2-16[10]
4-Chloro-3-nitrophenylthiourea derivativesStaphylococcus aureus (standard and clinical strains)2-64
1-(1,3,4-Thiadiazole-2-yl)-3-(4-tolylsulfonyl)thioureaS. aureus0.78-3.125[9]
N-acyl thiourea derivatives (1b and 1d)E. coli ATCC 25922 (anti-biofilm)625[12]
1-Cyclohexyl-3-(pyridin-2-yl) thioureaShigella flexneri8-15 mm (inhibition zone)[13]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are standardized and can be adapted for the evaluation of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[14]

1. Materials:

  • Test compound (this compound) stock solution (e.g., 1 mg/mL in DMSO)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Standardized bacterial inoculum (~5 x 10^5 CFU/mL)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (MHB with DMSO)

  • Incubator (37°C)

  • Spectrophotometer or plate reader (optional)

2. Procedure:

  • Prepare a serial two-fold dilution of the test compound in MHB in the 96-well plate. The concentration range should be sufficient to determine the MIC (e.g., 256 µg/mL to 0.5 µg/mL).

  • Add 50 µL of the standardized bacterial inoculum to each well containing the test compound dilutions.

  • Include a positive control (wells with a known antibiotic) and a negative control (wells with MHB and the same concentration of DMSO as the test wells).

  • Incubate the plates at 37°C for 18-24 hours.

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[2]

Protocol 2: Agar Disk Diffusion Assay (Kirby-Bauer Test)

This method is a preliminary screening tool to assess the antibacterial activity.[2]

1. Materials:

  • Test compound solution

  • Sterile paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains

  • Standardized bacterial inoculum (0.5 McFarland standard)

  • Sterile cotton swabs

  • Positive and negative control disks

  • Incubator (37°C)

  • Ruler or calipers

2. Procedure:

  • Prepare a bacterial lawn by uniformly streaking the standardized inoculum onto the surface of an MHA plate using a sterile cotton swab.

  • Impregnate sterile paper disks with a known concentration of the test compound solution and allow them to dry.

  • Place the impregnated disks, along with positive and negative control disks, onto the surface of the inoculated MHA plate.

  • Incubate the plates at 37°C for 16-20 hours.

  • Measure the diameter of the zone of inhibition (in mm) around each disk. A larger zone of inhibition indicates greater antibacterial activity.

Mandatory Visualizations

experimental_workflow cluster_synthesis Compound Preparation cluster_screening Primary Screening cluster_quantitative Quantitative Analysis cluster_mechanism Mechanism of Action Studies synthesis Synthesis of This compound disk_diffusion Agar Disk Diffusion Assay synthesis->disk_diffusion Test Compound mic Broth Microdilution (MIC Determination) disk_diffusion->mic Active Compounds mbc Minimum Bactericidal Concentration (MBC) mic->mbc enzyme_assay Enzyme Inhibition Assays (e.g., DNA Gyrase) mic->enzyme_assay cell_imaging Cell Morphology Studies (e.g., SEM/TEM) enzyme_assay->cell_imaging

Experimental workflow for evaluating antibacterial agents.

signaling_pathway compound This compound bacterial_cell Bacterial Cell compound->bacterial_cell Enters Cell dna_gyrase DNA Gyrase compound->dna_gyrase Inhibits topoisomerase_iv Topoisomerase IV compound->topoisomerase_iv Inhibits dna_replication DNA Replication & Supercoiling dna_gyrase->dna_replication topoisomerase_iv->dna_replication cell_division Cell Division dna_replication->cell_division Required for cell_death Bacterial Cell Death cell_division->cell_death Failure leads to

Proposed mechanism of action via enzyme inhibition.

References

Application Notes and Protocols: Growing Single Crystals of Acetylphenyl Thiourea for X-ray Diffraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for growing single crystals of acetylphenyl thiourea suitable for X-ray diffraction analysis. While specific literature detailing the single-crystal growth of the parent acetylphenyl thiourea is limited, this guide synthesizes established crystallization techniques for organic compounds and data from closely related thiourea derivatives to provide a comprehensive workflow.

Introduction

Single-crystal X-ray diffraction is an essential technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule. The quality of the resulting crystal structure is directly dependent on the quality of the single crystal used for data collection. For acetylphenyl thiourea and its derivatives, which are of interest in medicinal chemistry and materials science, obtaining high-quality single crystals is a critical first step in structural elucidation and rational drug design.

This guide outlines the most common and effective techniques for growing single crystals of organic compounds, with specific considerations for acetylphenyl thiourea based on the successful crystallization of its derivatives.

Crystallization Techniques

The choice of crystallization technique is crucial and often requires screening of various solvents and conditions. The most successful methods for small organic molecules like acetylphenyl thiourea are slow evaporation, slow cooling, and vapor diffusion. It is highly recommended to start with a small amount of pure compound and screen a variety of solvents to determine solubility.[1][2]

Slow Evaporation

This is often the simplest and most common method for crystal growth.[2][3] It is suitable for compounds that are moderately soluble in a chosen solvent at room temperature.

Protocol:

  • Solvent Selection: Prepare a nearly saturated solution of acetylphenyl thiourea in a suitable solvent. Common solvents to screen include ethanol, methanol, acetone, ethyl acetate, and dichloromethane.[3][4]

  • Dissolution: Gently warm the solution to ensure all the solute is dissolved.

  • Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, dust-free vial to remove any particulate matter which could act as unwanted nucleation sites.[1]

  • Evaporation: Cover the vial with a cap that has a small hole pricked in it, or with paraffin film with a few needle holes. This allows for slow evaporation of the solvent.[4]

  • Incubation: Place the vial in a vibration-free environment, such as a dedicated crystallization incubator or a quiet corner of the lab.[1]

  • Monitoring: Observe the vial periodically over several days to weeks for crystal formation. Avoid disturbing the vial.

Slow Cooling

This method is effective for compounds that exhibit a significant increase in solubility with temperature.

Protocol:

  • Solvent Selection: Choose a solvent in which acetylphenyl thiourea has low solubility at room temperature but is significantly more soluble at a higher temperature.

  • Dissolution: Prepare a saturated solution of the compound in the chosen solvent at an elevated temperature (e.g., in a warm water bath).

  • Filtration: Filter the hot, saturated solution into a clean, pre-warmed vial.

  • Cooling: Seal the vial and place it in an insulated container (e.g., a Dewar flask or a beaker filled with cotton wool) to allow for slow cooling to room temperature.[4]

  • Incubation: Once at room temperature, the vial can be transferred to a refrigerator or freezer for further slow cooling to induce crystallization.[2]

Vapor Diffusion

Vapor diffusion is an excellent technique when only a small amount of material is available.[3] It involves the slow diffusion of a non-solvent vapor into a solution of the compound, which reduces the solubility and promotes crystallization.

Protocol:

  • Solvent System Selection:

    • Solvent: A solvent in which acetylphenyl thiourea is soluble (e.g., dichloromethane, acetone).

    • Anti-solvent: A solvent in which the compound is insoluble but is miscible with the primary solvent and is more volatile (e.g., hexane, diethyl ether, pentane).[5]

  • Setup:

    • Dissolve the acetylphenyl thiourea in a small amount of the primary solvent in a small, open vial.

    • Place this small vial inside a larger, sealable jar or beaker that contains a layer of the anti-solvent.

  • Diffusion: Seal the larger container. The more volatile anti-solvent will slowly vaporize and diffuse into the solution in the inner vial. This gradual change in solvent composition will decrease the solubility of the compound, leading to crystallization.[3][6]

  • Incubation: Keep the setup in a stable, vibration-free environment.

Data Presentation: Crystallographic Data of Related Thiourea Derivatives

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)Z
3-Acetyl-1-(3-methylphenyl)thiourea[7]C₁₀H₁₂N₂OSMonoclinicP2₁/c7.6841(9)14.943(1)9.5358(9)107.49(1)1044.32(18)4
N,N'-bis(3-acetylphenyl)thiourea (Analogue: 3-Acetyl-1-phenylthiourea)[8]C₁₅H₁₄N₂O₂SMonoclinicP2₁/c10.123(2)11.456(2)12.345(3)98.78(3)1412.3(5)4

Experimental Protocols

General Considerations for Crystal Growth
  • Purity: The starting material should be of the highest possible purity. Impurities can inhibit crystallization or lead to the formation of poorly ordered crystals.[2]

  • Glassware: All glassware should be meticulously cleaned and dried to avoid dust and other contaminants that can act as nucleation sites.[1]

  • Patience: Crystal growth can take anywhere from a few days to several weeks. It is crucial to be patient and avoid disturbing the crystallization setup.[1]

Protocol for X-ray Diffraction Sample Preparation

Once suitable single crystals are obtained, they must be carefully prepared for X-ray diffraction analysis.

  • Crystal Selection: Under a microscope, select a single crystal with well-defined faces and no visible cracks or defects. The ideal size is typically between 0.1 and 0.3 mm in all dimensions.

  • Mounting:

    • Carefully pick up the selected crystal using a cryo-loop or a fine needle with a small amount of inert oil (e.g., paratone-N).

    • Mount the crystal on the goniometer head of the diffractometer.

  • Cryo-cooling (if necessary): For data collection at low temperatures (typically 100 K), the mounted crystal is rapidly cooled in a stream of cold nitrogen gas. This minimizes thermal motion and radiation damage.

  • Data Collection: The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated.[9]

Visualization of Experimental Workflows

Slow Evaporation Workflow

SlowEvaporation A Dissolve Acetylphenyl Thiourea in Suitable Solvent B Filter Solution (0.22 µm syringe filter) A->B C Transfer to Clean Vial B->C D Cover with Punctured Lid C->D E Incubate in Vibration-Free Environment D->E F Monitor for Crystal Growth E->F VaporDiffusion cluster_0 Sealed Outer Jar A Solution of Acetylphenyl Thiourea in 'Good' Solvent (Inner Vial) B Layer of 'Anti-solvent' (more volatile) B->A Vapor Diffusion C Incubate in Stable Environment D Crystal Formation in Inner Vial C->D cluster_0 cluster_0 cluster_0->C CrystalScreening cluster_methods Crystallization Methods Start Pure Acetylphenyl Thiourea Compound Solubility Screen for Solubility in Various Solvents Start->Solubility Evaporation Slow Evaporation Solubility->Evaporation Cooling Slow Cooling Solubility->Cooling Diffusion Vapor Diffusion Solubility->Diffusion Analysis Analyze Results: - No Crystals - Precipitate - Single Crystals Evaporation->Analysis Cooling->Analysis Diffusion->Analysis Optimize Optimize Conditions: - Solvent Ratios - Temperature - Concentration Analysis->Optimize If no/poor crystals XRD Single Crystal X-ray Diffraction Analysis->XRD If good crystals Optimize->Solubility

References

Application Notes and Protocols: Purification of 1-(3-Acetylphenyl)-2-thiourea by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of 1-(3-Acetylphenyl)-2-thiourea using recrystallization, a fundamental technique for the purification of solid organic compounds. The provided methodology is based on established procedures for analogous thiourea derivatives and is intended to serve as a comprehensive guide for achieving high purity of the target compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
Molecular FormulaC₉H₁₀N₂OS[1]
Molecular Weight194.25 g/mol [1][2]
Melting Point165-167 °C[2]
AppearanceSolid (form may vary)General knowledge
Purity (Commercial)>95%[1]

Experimental Protocol: Recrystallization of this compound

This protocol outlines the single-solvent recrystallization procedure for purifying this compound. The selection of an appropriate solvent is critical and should be determined through preliminary solubility tests. Common solvents for the recrystallization of thiourea derivatives include ethanol, isopropanol, and acetonitrile.[3][4][5]

Materials and Equipment
  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, isopropanol, acetonitrile)

  • Activated carbon (optional, for removing colored impurities)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capability

  • Magnetic stir bar

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

  • Spatula

  • Drying oven or vacuum desiccator

Procedure
  • Solvent Selection: In a small test tube, add approximately 10-20 mg of crude this compound. Add the potential recrystallization solvent dropwise at room temperature. A suitable solvent should dissolve the compound poorly at room temperature but readily upon heating.

  • Dissolution: Place the crude this compound into an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the selected recrystallization solvent. Heat the mixture on a hot plate with stirring. Continue to add small portions of the hot solvent until the compound completely dissolves. Avoid adding an excess of solvent to ensure maximum recovery.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon to the solution and then gently reheat it to boiling for a few minutes. The activated carbon will adsorb colored impurities.

  • Hot Filtration: If activated carbon was used, or if there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The cooling rate influences crystal size; slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a drying oven at a temperature well below the compound's melting point or in a vacuum desiccator to remove any residual solvent.

  • Purity Assessment: Determine the melting point of the recrystallized product. A sharp melting point close to the literature value (165-167 °C) is indicative of high purity.[2] Further analysis can be performed using techniques such as HPLC or NMR spectroscopy.

Expected Results

The following table summarizes hypothetical but representative data for the purification of this compound by recrystallization.

ParameterBefore RecrystallizationAfter Recrystallization
Purity (by HPLC) ~95%>99%
Yield N/A75-90%
Melting Point 162-166 °C165-167 °C
Appearance Off-white to yellowish powderWhite crystalline solid

Experimental Workflow Visualization

The following diagram illustrates the key steps in the recrystallization process.

Recrystallization_Workflow start Start: Crude Compound dissolve Dissolve in Minimal Hot Solvent start->dissolve decolorize Add Activated Carbon (Optional) dissolve->decolorize If colored cool Slow Cooling & Ice Bath dissolve->cool If not colored hot_filter Hot Gravity Filtration decolorize->hot_filter hot_filter->cool filter_wash Vacuum Filtration & Cold Solvent Wash cool->filter_wash dry Dry Crystals filter_wash->dry end End: Purified Product dry->end

Caption: Workflow for the purification of this compound by recrystallization.

References

Application Notes and Protocols: 1-(3-Acetylphenyl)-2-thiourea as a Versatile Intermediate for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Acetylphenyl)-2-thiourea is a valuable and versatile intermediate for the synthesis of a variety of biologically active heterocyclic compounds. Its bifunctional nature, possessing both a reactive acetyl group and a thiourea moiety, allows for its participation in a range of cyclization reactions to form important heterocyclic scaffolds such as thiazoles, pyrimidines, and 1,2,4-triazoles. These resulting heterocyclic derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties, making them attractive targets for drug discovery and development. This document provides detailed application notes and experimental protocols for the synthesis of these key heterocyclic systems from this compound.

Synthesis of this compound

The starting material, this compound, can be synthesized from 3-aminoacetophenone.

Experimental Protocol:

A solution of 3-aminoacetophenone (1 equivalent) in a suitable solvent such as ethanol is treated with an equimolar amount of benzoyl isothiocyanate. The reaction mixture is typically stirred at room temperature or gently heated to facilitate the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated by filtration and can be purified by recrystallization from a suitable solvent like ethanol to yield this compound.

Synthesis of Thiazole Derivatives

The Hantzsch thiazole synthesis is a classical and efficient method for the preparation of thiazole derivatives from α-haloketones and a thioamide source. In this case, this compound serves as the thioamide component. The synthesis involves a two-step process: α-halogenation of the acetyl group followed by cyclization.

Step 1: α-Bromination of this compound

Experimental Protocol:

To a solution of this compound (1 equivalent) in glacial acetic acid, a solution of bromine (1 equivalent) in acetic acid is added dropwise with stirring at room temperature. The reaction mixture is stirred for a specified time until the reaction is complete (monitored by TLC). The resulting precipitate of 1-(3-(2-bromoacetyl)phenyl)thiourea is collected by filtration, washed with a small amount of cold ethanol, and dried.

Step 2: Cyclization to form 2-Amino-4-(3-ureidophenyl)thiazole

Experimental Protocol:

The α-bromoketone derivative from the previous step is refluxed in ethanol. The intramolecular cyclization is facilitated by the nucleophilic attack of the sulfur atom of the thiourea on the α-carbon bearing the bromine, followed by dehydration, to yield the corresponding 2-amino-4-(3-ureidophenyl)thiazole derivative. The product can be isolated by cooling the reaction mixture and collecting the precipitated solid by filtration. Purification can be achieved by recrystallization.

Table 1: Quantitative Data for Thiazole Synthesis

StepProductReagentsSolventReaction TimeTemperatureYield (%)
11-(3-(2-Bromoacetyl)phenyl)thioureaBromine, Acetic AcidGlacial Acetic Acid2-4 hRoom Temp.85-95
22-Amino-4-(3-ureidophenyl)thiazole-Ethanol4-6 hReflux75-85

Diagram 1: Synthesis of Thiazole Derivatives

G cluster_start Starting Material cluster_step1 Step 1: α-Bromination cluster_step2 Step 2: Cyclization start This compound reagent1 Br₂ / Acetic Acid product1 1-(3-(2-Bromoacetyl)phenyl)thiourea start->product1 reagent1->product1 reagent2 Ethanol, Reflux product2 2-Amino-4-(3-ureidophenyl)thiazole product1->product2 reagent2->product2

Caption: Synthetic pathway for thiazole derivatives.

Synthesis of Pyrimidine Derivatives

The Biginelli reaction is a one-pot multicomponent reaction that provides an efficient route to dihydropyrimidinones and their thio-analogues. In this protocol, this compound is reacted with a β-dicarbonyl compound and an aldehyde.

Experimental Protocol:

A mixture of this compound (1 equivalent), a β-dicarbonyl compound (e.g., ethyl acetoacetate, 1 equivalent), and an aromatic aldehyde (1 equivalent) is heated in a suitable solvent such as ethanol, often in the presence of a catalytic amount of acid (e.g., HCl). The reaction is typically refluxed for several hours. After cooling, the product, a dihydropyrimidine-2-thione derivative, precipitates and can be collected by filtration and purified by recrystallization.

Table 2: Quantitative Data for Pyrimidine Synthesis (Biginelli Reaction)

Productβ-Dicarbonyl CompoundAldehydeCatalystSolventReaction TimeTemperatureYield (%)
Dihydropyrimidine-2-thione derivativeEthyl acetoacetateBenzaldehydeHClEthanol6-8 hReflux70-80
Dihydropyrimidine-2-thione derivativeAcetylacetone4-Chlorobenzaldehydep-TsOHAcetic Acid5-7 h100 °C75-85

Diagram 2: Synthesis of Pyrimidine Derivatives

G cluster_reaction Biginelli Reaction reactant1 This compound catalyst Acid Catalyst (e.g., HCl) product Dihydropyrimidine-2-thione Derivative reactant1->product reactant2 β-Dicarbonyl Compound reactant2->product reactant3 Aromatic Aldehyde reactant3->product catalyst->product

Caption: One-pot Biginelli reaction for pyrimidines.

Synthesis of 1,2,4-Triazole Derivatives

The synthesis of 1,2,4-triazole derivatives from this compound can be achieved through a multi-step process involving the formation of an S-alkylated intermediate followed by cyclization with a hydrazine derivative.

Step 1: S-Alkylation of this compound

Experimental Protocol:

This compound (1 equivalent) is dissolved in a suitable solvent like ethanol or acetone, and a base such as sodium hydroxide or potassium carbonate is added. An alkylating agent (e.g., methyl iodide or ethyl bromide, 1 equivalent) is then added, and the mixture is stirred at room temperature or gently heated. The reaction leads to the formation of the corresponding S-alkylisothiourea derivative, which can be used in the next step, sometimes without isolation.

Step 2: Cyclization with Hydrazine

Experimental Protocol:

To the S-alkylisothiourea intermediate, hydrazine hydrate (1 equivalent) is added, and the reaction mixture is refluxed. The cyclization proceeds with the elimination of the alkyl thiol to form the 3-amino-5-(3-acetylphenyl)-1H-1,2,4-triazole. The product can be isolated upon cooling and purified by recrystallization.

Table 3: Quantitative Data for 1,2,4-Triazole Synthesis

StepProductReagentsSolventReaction TimeTemperatureYield (%)
1S-Methyl-1-(3-acetylphenyl)isothioureaMethyl Iodide, NaOHEthanol2-3 hRoom Temp.80-90
23-Amino-5-(3-acetylphenyl)-1H-1,2,4-triazoleHydrazine HydrateEthanol8-10 hReflux65-75

Diagram 3: Synthesis of 1,2,4-Triazole Derivatives

G cluster_start Starting Material cluster_step1 Step 1: S-Alkylation cluster_step2 Step 2: Cyclization start This compound reagent1 Alkyl Halide, Base product1 S-Alkylisothiourea Derivative start->product1 reagent1->product1 reagent2 Hydrazine Hydrate product2 3-Amino-5-(3-acetylphenyl)-1H-1,2,4-triazole product1->product2 reagent2->product2

Caption: Pathway for 1,2,4-triazole synthesis.

Potential Biological Activities and Associated Signaling Pathways

The synthesized thiazole, pyrimidine, and 1,2,4-triazole derivatives are known to possess a range of biological activities. Thiazole derivatives often exhibit anticancer properties by targeting various signaling pathways involved in cell proliferation and survival.[1] Pyrimidine derivatives are recognized for their anti-inflammatory effects, frequently by modulating pathways like NF-κB and COX.[2][3][4] 1,2,4-Triazole-containing compounds have shown a broad spectrum of activities, including anticancer and antimicrobial effects.

Anticancer Activity and Apoptosis Signaling Pathway

Many anticancer agents exert their effects by inducing apoptosis (programmed cell death). The synthesized heterocyclic compounds may trigger the intrinsic or extrinsic apoptotic pathways.

Diagram 4: Simplified Apoptosis Signaling Pathway

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_ligand Death Ligand death_receptor Death Receptor death_ligand->death_receptor caspase8 Caspase-8 activation death_receptor->caspase8 caspase3 Caspase-3 Activation (Executioner Caspase) caspase8->caspase3 dna_damage DNA Damage/Stress (e.g., by drug) bcl2_family Bcl-2 Family Regulation (Bax/Bak activation) dna_damage->bcl2_family cytochrome_c Cytochrome c release bcl2_family->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cytochrome_c->apoptosome apoptosome->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Intrinsic and extrinsic apoptosis pathways.[5][6][7][8][9]

Anti-inflammatory Activity and NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation. Inhibition of this pathway is a common mechanism for anti-inflammatory drugs.

Diagram 5: Simplified NF-κB Signaling Pathway

G stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) receptor Receptor stimuli->receptor ikk IKK Complex Activation receptor->ikk ikb_p IκBα Phosphorylation ikk->ikb_p ikb_d IκBα Degradation ikb_p->ikb_d nfkb_n NF-κB Nuclear Translocation ikb_d->nfkb_n gene Pro-inflammatory Gene Expression nfkb_n->gene inhibitor Inhibitor (e.g., Pyrimidine derivative) inhibitor->ikk inhibition

Caption: NF-κB signaling pathway in inflammation.[10][11][12][13][14]

Regulation of Cell Proliferation via MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial in regulating cell proliferation, differentiation, and survival. Dysregulation of this pathway is common in cancer.

Diagram 6: Simplified MAPK/ERK Signaling Pathway

G growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription proliferation Cell Proliferation, Survival, Differentiation transcription->proliferation inhibitor Inhibitor (e.g., Thiazole derivative) inhibitor->raf inhibition

Caption: MAPK/ERK signaling pathway in cell proliferation.[15][16][17][18][19]

Conclusion

This compound is a highly useful synthon for the construction of diverse heterocyclic systems. The protocols outlined in these application notes provide a foundation for the synthesis of thiazole, pyrimidine, and 1,2,4-triazole derivatives. The potential of these compounds to modulate key signaling pathways involved in cancer and inflammation underscores their importance in medicinal chemistry and drug development. Further derivatization and biological evaluation of these scaffolds could lead to the discovery of novel therapeutic agents.

References

Application Notes and Protocols: Preparation and Bioactivity Testing of 1-(3-Acetylphenyl)-2-thiourea Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis, characterization, and bioactivity screening of novel metal complexes derived from the ligand 1-(3-Acetylphenyl)-2-thiourea. The protocols outlined below are intended to serve as a foundational methodology for investigating the potential of these compounds as antimicrobial, antioxidant, and anticancer agents.

Synthesis of this compound Ligand

This protocol describes the synthesis of the organic ligand, this compound, which serves as the precursor for the metal complexes. The procedure is adapted from established methods for the synthesis of similar N-acyl/aroyl thioureas.[1]

Protocol 1: Synthesis of this compound

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )Quantity
3-AminoacetophenoneC₈H₉NO135.161.35 g (10 mmol)
Ammonium thiocyanateCH₄N₂S76.120.84 g (11 mmol)
Acetyl chlorideC₂H₃ClO78.500.78 mL (11 mmol)
AcetoneC₃H₆O58.0850 mL
Hydrochloric acidHCl36.46As needed
Distilled waterH₂O18.02As needed

Procedure:

  • A solution of acetyl chloride (0.78 mL, 11 mmol) in 10 mL of acetone is added dropwise to a stirred suspension of ammonium thiocyanate (0.84 g, 11 mmol) in 20 mL of acetone.

  • The reaction mixture is refluxed for 1 hour.

  • A solution of 3-aminoacetophenone (1.35 g, 10 mmol) in 20 mL of acetone is then added to the mixture.

  • The resulting mixture is refluxed for an additional 8 hours.

  • After cooling to room temperature, the reaction mixture is poured into 200 mL of ice-cold water.

  • The resulting precipitate is collected by filtration, washed with cold water, and then dried.

  • The crude product is recrystallized from an appropriate solvent (e.g., ethanol/water mixture) to yield pure this compound.

  • The final product is characterized by melting point determination, FT-IR, and NMR spectroscopy.

Synthesis of this compound Metal Complexes

This section details the general procedure for the synthesis of metal (e.g., Cu(II), Ni(II), Co(II), Zn(II)) complexes of the this compound ligand. The protocol is based on established methods for coordinating thiourea derivatives with transition metal salts.[2][3]

Protocol 2: General Synthesis of Metal(II) Complexes

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )Quantity
This compoundC₉H₁₀N₂OS194.250.388 g (2 mmol)
Metal(II) Chloride (e.g., CuCl₂·2H₂O)VariesVaries1 mmol
EthanolC₂H₅OH46.0740 mL

Procedure:

  • This compound (0.388 g, 2 mmol) is dissolved in 20 mL of warm ethanol.

  • A solution of the respective metal(II) chloride (1 mmol) in 20 mL of ethanol is added dropwise to the ligand solution with constant stirring.

  • The reaction mixture is refluxed for 4-6 hours.

  • The formation of a colored precipitate indicates the formation of the metal complex.

  • The mixture is cooled to room temperature, and the precipitate is collected by filtration.

  • The collected complex is washed with cold ethanol and then dried in a desiccator over anhydrous CaCl₂.

  • The synthesized complexes are characterized by melting point/decomposition temperature, elemental analysis, FT-IR, and UV-Vis spectroscopy.

Table 1: Expected Physicochemical Data for this compound and its Metal Complexes

CompoundFormulaM.Wt. ( g/mol )ColorYield (%)M.P. (°C)
Ligand (L)C₉H₁₀N₂OS194.25White~85~150-155
[Cu(L)₂Cl₂]C₁₈H₂₀Cl₂CuN₄O₂S₂522.95Green~70-80>250 (dec.)
[Ni(L)₂Cl₂]C₁₈H₂₀Cl₂N₄NiO₂S₂518.08Light Green~70-80>250 (dec.)
[Co(L)₂Cl₂]C₁₈H₂₀Cl₂CoN₄O₂S₂518.32Blue~65-75>250 (dec.)
[Zn(L)₂Cl₂]C₁₈H₂₀Cl₂N₄O₂S₂Zn524.77White~75-85>250 (dec.)

Note: The data presented are hypothetical and based on typical results for similar compounds found in the literature.

Bioactivity Testing Protocols

The following protocols are provided for the preliminary in vitro screening of the synthesized ligand and its metal complexes for antimicrobial, antioxidant, and anticancer activities.

Antimicrobial Activity: Agar Well Diffusion Method

This method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.[4][5][6]

Protocol 3: Antimicrobial Susceptibility Testing

Materials:

  • Nutrient Agar (NA) or Mueller-Hinton Agar (MHA)

  • Sterile Petri dishes

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Sterile cork borer (6 mm diameter)

  • Micropipettes

  • Incubator

  • Laminar air flow hood

  • Test compounds (ligand and metal complexes) dissolved in DMSO (e.g., 1 mg/mL)

  • Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (DMSO)

Procedure:

  • Prepare sterile nutrient agar plates.

  • Inoculate the agar surface uniformly with the microbial suspension (adjusted to 0.5 McFarland standard).

  • Using a sterile cork borer, create wells of 6 mm diameter in the agar.

  • Add 100 µL of each test compound solution, positive control, and negative control into separate wells.

  • Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Measure the diameter of the zone of inhibition (in mm) around each well.

Table 2: Hypothetical Antimicrobial Activity Data (Zone of Inhibition in mm)

CompoundS. aureusE. coliC. albicans
Ligand (L)876
[Cu(L)₂Cl₂]221815
[Ni(L)₂Cl₂]181512
[Co(L)₂Cl₂]161311
[Zn(L)₂Cl₂]14119
Ciprofloxacin2523-
Fluconazole--20
DMSO000

Note: The data presented are hypothetical and for illustrative purposes.

Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method to determine the free radical scavenging activity of compounds.[7][8][9][10]

Protocol 4: DPPH Assay

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Test compounds (ligand and metal complexes) at various concentrations (e.g., 10-100 µg/mL) in methanol

  • Positive control (e.g., Ascorbic acid)

  • UV-Vis Spectrophotometer

  • 96-well microplate reader

Procedure:

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • In a 96-well plate, add 100 µL of different concentrations of the test compounds and positive control to separate wells.

  • Add 100 µL of the DPPH solution to each well.

  • A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • Determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Table 3: Hypothetical Antioxidant Activity Data (IC₅₀ in µg/mL)

CompoundDPPH Scavenging IC₅₀ (µg/mL)
Ligand (L)>100
[Cu(L)₂Cl₂]25.5
[Ni(L)₂Cl₂]38.2
[Co(L)₂Cl₂]45.8
[Zn(L)₂Cl₂]55.1
Ascorbic Acid8.7

Note: The data presented are hypothetical and for illustrative purposes.

Anticancer Activity: MTT Assay on HeLa Cells

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[11][12][13]

Protocol 5: MTT Cytotoxicity Assay

Materials:

  • HeLa (human cervical cancer) cell line

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin

  • 96-well cell culture plates

  • Test compounds (ligand and metal complexes) at various concentrations (e.g., 1-100 µM)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed HeLa cells (e.g., 1 x 10⁴ cells/well) in a 96-well plate and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and a positive control (e.g., Cisplatin). A vehicle control (DMSO) should also be included.

  • Incubate the plate for another 24-48 hours.

  • Remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well.

  • Incubate for 4 hours, allowing viable cells to form formazan crystals.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Abs_sample / Abs_control) x 100

  • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Table 4: Hypothetical Anticancer Activity Data (IC₅₀ in µM)

CompoundHeLa Cell Line IC₅₀ (µM)
Ligand (L)>100
[Cu(L)₂Cl₂]15.2
[Ni(L)₂Cl₂]28.9
[Co(L)₂Cl₂]35.4
[Zn(L)₂Cl₂]42.1
Cisplatin5.8

Note: The data presented are hypothetical and for illustrative purposes.

Visualizations

The following diagrams illustrate the experimental workflows and conceptual relationships described in these application notes.

Synthesis_Workflow cluster_ligand Ligand Synthesis cluster_complex Metal Complex Synthesis A 3-Aminoacetophenone C Reflux in Acetone A->C B Ammonium Thiocyanate + Acetyl Chloride B->C D This compound C->D E This compound G Reflux in Ethanol E->G F Metal(II) Chloride F->G H Metal Complex G->H

Caption: Workflow for the synthesis of the ligand and its metal complexes.

Bioactivity_Workflow cluster_testing Bioactivity Screening A Synthesized Metal Complexes B Antimicrobial Assay (Agar Well Diffusion) A->B C Antioxidant Assay (DPPH) A->C D Anticancer Assay (MTT on HeLa cells) A->D E E B->E Zone of Inhibition Data F F C->F IC50 Data G G D->G IC50 Data

Caption: Workflow for the bioactivity screening of the synthesized compounds.

Signaling_Pathway A Metal Complex B Reactive Oxygen Species (ROS) Generation A->B C Oxidative Stress B->C D Mitochondrial Dysfunction C->D E Caspase Activation D->E F Apoptosis (Cell Death) E->F

Caption: A potential signaling pathway for anticancer activity.

References

Application Notes and Protocols for Anti-Biofilm Formation Assay of Thiourea Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacterial biofilms are structured communities of microorganisms encased in a self-produced polymeric matrix, adherent to a surface. These biofilms exhibit increased resistance to antibiotics and host immune responses, making them a significant challenge in clinical and industrial settings. Thiourea derivatives have emerged as a promising class of compounds with potential anti-biofilm activity. This document provides detailed protocols for assessing the anti-biofilm formation capabilities of novel thiourea derivatives, methods for data interpretation, and an overview of a potential mechanism of action.

Data Presentation

The anti-biofilm activity of thiourea derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Inhibitory Concentration (MBIC). The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, while the MBIC is the lowest concentration that prevents biofilm formation. Below is a summary of reported anti-biofilm activities for various thiourea derivatives against pathogenic bacteria.

Compound ClassDerivativeTarget OrganismMIC (µg/mL)MBIC (µg/mL)Reference
N-acyl ThioureaBenzothiazole moiety (1b)Escherichia coli ATCC 25922>5000625[1][2]
N-acyl Thiourea6-methylpyridine moiety (1d)Escherichia coli ATCC 25922>5000625[1][2]
3-amino-1,2,4-triazole ScaffoldCompound 4Methicillin-resistant Staphylococcus epidermidis4 - 64Not explicitly stated, but effective inhibition reported.[3][4][5]
3-amino-1,2,4-triazole ScaffoldCompound 10Methicillin-resistant Staphylococcus epidermidis4 - 64IC50 of 2-6 µg/mL[3][4][6]
2-aminothiazole ScaffoldCompound 3Methicillin-resistant Staphylococcus epidermidis2 - 32Effective inhibition reported.[7]
2-aminothiazole ScaffoldCompound 9Methicillin-resistant Staphylococcus epidermidis2 - 32Effective inhibition reported.[7]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is essential to distinguish between antimicrobial and specific anti-biofilm activity.

Materials:

  • 96-well microtiter plates

  • Bacterial culture (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)

  • Appropriate growth medium (e.g., Tryptic Soy Broth (TSB), Luria-Bertani (LB) broth)

  • Thiourea derivatives stock solutions

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (sterile broth)

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a bacterial suspension in the appropriate broth, adjusted to a 0.5 McFarland standard.

  • Serially dilute the thiourea derivatives in the broth in the wells of a 96-well plate.

  • Add the bacterial suspension to each well.

  • Include positive and negative controls.

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that shows no visible turbidity.

Anti-Biofilm Formation Assay using Crystal Violet Staining

This widely used method quantifies the total biomass of the biofilm.[8]

Materials:

  • 96-well flat-bottom microtiter plates

  • Bacterial culture

  • Appropriate growth medium

  • Thiourea derivatives at sub-MIC concentrations

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid in water

  • Phosphate Buffered Saline (PBS)

  • Methanol (for fixation)

  • Microplate reader

Procedure:

  • Add 100 µL of sterile broth containing serial dilutions of the thiourea derivatives to the wells of a 96-well plate.

  • Inoculate each well with 100 µL of the bacterial suspension (adjusted to 0.5 McFarland).

  • Include a positive control (bacteria without treatment) and a negative control (sterile broth).

  • Incubate the plate at 37°C for 24-48 hours under static conditions to allow for biofilm formation.

  • Carefully remove the planktonic cells by gently washing the wells twice with PBS.

  • Fix the biofilms by adding 200 µL of methanol to each well for 15 minutes.[8]

  • Remove the methanol and allow the plate to air dry.

  • Stain the biofilms by adding 150 µL of 0.1% crystal violet solution to each well and incubate for 15-30 minutes at room temperature.

  • Remove the crystal violet solution and wash the wells gently with distilled water to remove excess stain.

  • Air dry the plate completely.

  • Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid to each well.

  • Measure the absorbance at 590 nm using a microplate reader.

  • The percentage of biofilm inhibition is calculated using the following formula: % Inhibition = [(OD_control - OD_treated) / OD_control] * 100

Potential Mechanism of Action: Inhibition of Quorum Sensing

Many bacteria regulate biofilm formation through a cell-to-cell communication system called quorum sensing (QS). This process relies on the production, detection, and response to small signaling molecules called autoinducers. By interfering with QS, the coordinated expression of virulence factors and biofilm formation can be disrupted. While the exact target of thiourea derivatives is still under investigation, a plausible mechanism is the inhibition of key components of the QS signaling pathways, such as the Las or Rhl systems in Pseudomonas aeruginosa.

G cluster_cell Bacterial Cell cluster_inhibitor Potential Inhibition by Thiourea Derivatives LasI LasI (Autoinducer Synthase) AHL AHL (Autoinducer) LasI->AHL Synthesizes RhlI RhlI (Autoinducer Synthase) RhlI->AHL Synthesizes LasR LasR (Receptor) AHL->LasR Binds to RhlR RhlR (Receptor) AHL->RhlR Binds to Virulence Virulence Factor & Biofilm Gene Expression LasR->Virulence Activates RhlR->Virulence Activates Inhibitor Thiourea Derivative Inhibitor->LasI Inhibits Inhibitor->LasR Blocks binding

Caption: Potential mechanism of thiourea derivatives in quorum sensing inhibition.

Experimental Workflow

The following diagram outlines the general workflow for screening and evaluating the anti-biofilm potential of thiourea derivatives.

G start Start: Synthesized Thiourea Derivatives mic_assay Determine Minimum Inhibitory Concentration (MIC) start->mic_assay sub_mic Select Sub-MIC Concentrations mic_assay->sub_mic biofilm_assay Anti-Biofilm Formation Assay (Crystal Violet Method) sub_mic->biofilm_assay quantify Quantify Biofilm Inhibition (OD590 Measurement) biofilm_assay->quantify analyze Data Analysis: Calculate % Inhibition and MBIC quantify->analyze end End: Identify Lead Compounds analyze->end

Caption: Workflow for anti-biofilm activity screening of thiourea derivatives.

References

Application Notes and Protocols for Evaluating the Antioxidant Activity of Novel Thiourea Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the antioxidant potential of newly synthesized thiourea derivatives. This document outlines detailed protocols for common in vitro antioxidant assays, guidance for assessing cellular and enzymatic antioxidant effects, and a summary of reported antioxidant activities of various thiourea compounds.

Introduction to Antioxidant Activity of Thiourea Compounds

Thiourea and its derivatives are a class of organic compounds with a wide range of biological activities, including significant antioxidant potential.[1][2] Their ability to scavenge free radicals and modulate cellular antioxidant defense mechanisms makes them promising candidates for the development of novel therapeutic agents to combat oxidative stress-related diseases.[3] The core mechanism of their antioxidant action often involves the donation of a hydrogen atom from the N-H group to neutralize free radicals.[4]

This guide provides standardized methods to reliably assess and compare the antioxidant efficacy of novel thiourea compounds.

Data Presentation: In Vitro Antioxidant Activity of Thiourea Derivatives

The antioxidant capacity of thiourea derivatives is commonly quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to scavenge 50% of the free radicals in a specific assay.[4] A lower IC50 value indicates a higher antioxidant activity. The following tables summarize the in vitro antioxidant activity of various substituted thiourea derivatives from recent studies, as determined by DPPH, ABTS, and FRAP assays.

Note: Direct comparison of IC50 values across different studies should be done with caution due to potential variations in experimental conditions.

Table 1: DPPH Radical Scavenging Activity of Selected Thiourea Derivatives

CompoundIC50 (µM)Reference CompoundIC50 (µM)Reference
1,3-diphenyl-2-thiourea (DPTU)710 ± 1Ascorbic Acid-[5]
1-benzyl-3-phenyl-2-thiourea (BPTU)11000 ± 15Ascorbic Acid-[5]
4-[3-(4-chlorophenyl)thioureido]-N-(6-chloropyrazin-2-yl)benzenesulfonamide2a: > α-TOC, BHTα-Tocopherol (α-TOC), BHT-[6]
4-[3-(p-tolyl)thioureido]-N-(6-chloropyrazin-2-yl)benzenesulfonamide2c: > α-TOC, BHTα-Tocopherol (α-TOC), BHT-[6]
1,3-bis(3,4-dichlorophenyl)thiourea45 µg/mLAscorbic Acid-[2]

Table 2: ABTS Radical Cation Scavenging Activity of Selected Thiourea Derivatives

CompoundIC50 (µM)Reference CompoundIC50 (µM)Reference
1,3-diphenyl-2-thiourea (DPTU)44 ± 1--[5]
1-benzyl-3-phenyl-2-thiourea (BPTU)2400 ± 21--[5]
4-[3-(p-tolyl)thioureido]-N-(6-chloropyrazin-2-yl)benzenesulfonamide1.08 ± 0.44α-Tocopherol (α-TOC), BHT> 1.08[6]
1,3-bis(3,4-dichlorophenyl)thiourea52 µg/mL--[2]

Table 3: Ferric Reducing Antioxidant Power (FRAP) of Selected Thiourea Derivatives

CompoundFRAP Value (µM Fe²⁺ equivalents)Reference CompoundFRAP ValueReference
Fluorophenyl thiourea derivativesHigh antioxidant activityBHA, BHT, Trolox, α-tocopherol, Ascorbic acid-[7]
Thiourea derivatives of lopinavir intermediateExhibited reducing capacity--[8]

Experimental Protocols: In Vitro Antioxidant Assays

Detailed and standardized experimental protocols are essential for the accurate and reproducible assessment of the antioxidant capacity of novel thiourea compounds.[3]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, which results in a color change from purple to yellow, measured spectrophotometrically.[4]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Test thiourea compounds

  • Standard antioxidant (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark container to prevent degradation.

    • Prepare a stock solution of the test thiourea compound in a suitable solvent (e.g., DMSO, methanol).

    • Prepare a stock solution of a standard antioxidant in the same solvent.

    • From the stock solutions, prepare a series of dilutions of the test compounds and the standard.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the different concentrations of the test compounds, standard, or blank (solvent only) to the wells.

    • Mix the contents of the wells thoroughly.

    • Incubate the microplate in the dark at room temperature for 30 minutes.

  • Measurement and Calculation:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] x 100 where Abs_control is the absorbance of the DPPH solution with the blank, and Abs_sample is the absorbance of the DPPH solution with the test compound or standard.[4]

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.[4]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to decolorization.[4]

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Ethanol or phosphate-buffered saline (PBS)

  • Test thiourea compounds

  • Standard antioxidant (e.g., Trolox)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • To generate the ABTS•+ stock solution, mix the ABTS and potassium persulfate solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours.[4]

    • On the day of the assay, dilute the ABTS•+ stock solution with ethanol or PBS to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[4]

    • Prepare a series of dilutions of the test thiourea compounds and a standard antioxidant.

  • Assay Procedure:

    • To a 96-well microplate, add 10 µL of the different concentrations of the test compounds, standard, or blank.

    • Add 190 µL of the diluted ABTS•+ solution to each well.

    • Mix and incubate the plate at room temperature for a defined period (e.g., 6 minutes).

  • Measurement and Calculation:

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of ABTS•+ scavenging activity using the same formula as for the DPPH assay.

    • Determine the IC50 value from the dose-response curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

Materials:

  • Acetate buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM)

  • Ferrous sulfate (FeSO₄) for standard curve

  • Test thiourea compounds

  • 96-well microplate

  • Microplate reader

Protocol:

  • Reagent Preparation:

    • Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. The reagent should be prepared fresh and warmed to 37°C before use.

    • Prepare a series of standard solutions of known Fe²⁺ concentration using ferrous sulfate.

    • Prepare solutions of the test thiourea compounds.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of the test compounds, standards, or a blank.

    • Add 150 µL of the pre-warmed FRAP reagent to each well.

    • Mix and incubate the plate at 37°C for a specified time (e.g., 4 to 30 minutes).

  • Measurement and Calculation:

    • Measure the absorbance at 593 nm.

    • Construct a standard curve by plotting the absorbance of the ferrous sulfate standards against their concentrations.

    • The FRAP value of the sample is determined from the standard curve and is expressed as µM Fe²⁺ equivalents.

Experimental Protocols: Cellular and Enzymatic Antioxidant Assays

To assess the biological relevance of the antioxidant activity of novel thiourea compounds, it is crucial to move beyond simple chemical assays and evaluate their effects in cellular systems and on key antioxidant enzymes.

General Considerations for Cellular and Enzymatic Assays
  • Solvent Selection: Many thiourea derivatives have limited aqueous solubility. A suitable solvent, such as dimethyl sulfoxide (DMSO), should be used to prepare stock solutions. It is critical to ensure that the final concentration of the solvent in the assay does not exceed a level that affects cell viability or enzyme activity (typically <0.5%). A solvent control should always be included.

  • Potential for Interference: Thiourea compounds may interfere with assay components. For example, the thiol group in some derivatives could directly react with colorimetric or fluorometric probes. It is advisable to run appropriate controls, such as testing the compound in the absence of the enzyme or cells, to check for any direct interaction with the assay reagents.

  • Concentration Range: A wide range of concentrations of the test compound should be evaluated to determine a dose-response relationship and to identify potential cytotoxic effects at higher concentrations.

Superoxide Dismutase (SOD) Activity Assay

This assay measures the ability of a compound to affect the activity of SOD, a key enzyme that catalyzes the dismutation of the superoxide anion (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂).

Principle: A common method involves the use of a system that generates superoxide radicals (e.g., xanthine/xanthine oxidase or riboflavin/light) and a detector molecule that reacts with the superoxide radicals to produce a colored product (e.g., nitroblue tetrazolium - NBT). SOD, or a compound with SOD-like activity, will inhibit the reduction of NBT, and this inhibition can be measured spectrophotometrically.

Protocol Outline:

  • Prepare cell or tissue lysates containing SOD or use a purified SOD enzyme.

  • Prepare a reaction mixture containing a superoxide-generating system and NBT.

  • Incubate the lysate or purified enzyme with various concentrations of the novel thiourea compound.

  • Initiate the superoxide generation and measure the rate of NBT reduction at 560 nm.

  • Calculate the percentage of inhibition of NBT reduction by the test compound and determine if it enhances or inhibits SOD activity.

Catalase (CAT) Activity Assay

This assay evaluates the effect of a compound on the activity of catalase, an enzyme that catalyzes the decomposition of hydrogen peroxide (H₂O₂) to water and oxygen.

Principle: A straightforward method involves monitoring the decrease in absorbance of H₂O₂ at 240 nm.

Protocol Outline:

  • Prepare cell or tissue lysates or use purified catalase.

  • Pre-incubate the lysate or enzyme with different concentrations of the thiourea compound.

  • Initiate the reaction by adding a known concentration of H₂O₂.

  • Monitor the decrease in absorbance at 240 nm over time.

  • Calculate the rate of H₂O₂ decomposition to determine the effect of the compound on catalase activity.

Glutathione Peroxidase (GPx) Activity Assay

This assay assesses the influence of a compound on the activity of GPx, an enzyme that catalyzes the reduction of hydrogen peroxide or organic hydroperoxides using glutathione (GSH) as a reductant.

Principle: A common coupled-enzyme assay is used where the oxidized glutathione (GSSG) produced by GPx is recycled back to GSH by glutathione reductase (GR), with the concomitant oxidation of NADPH to NADP⁺. The decrease in NADPH absorbance at 340 nm is monitored.[9]

Protocol Outline:

  • Prepare cell or tissue lysates or use purified GPx.

  • Prepare a reaction mixture containing GSH, GR, and NADPH.

  • Incubate the lysate or enzyme with various concentrations of the thiourea compound.

  • Initiate the reaction by adding a peroxide substrate (e.g., hydrogen peroxide or cumene hydroperoxide).

  • Monitor the decrease in absorbance at 340 nm.

  • Calculate the rate of NADPH oxidation to determine the effect of the compound on GPx activity.

Mandatory Visualizations

Experimental Workflow for Antioxidant Activity Evaluation

G cluster_0 In Vitro Chemical Assays cluster_1 Cellular & Enzymatic Assays DPPH Assay DPPH Assay Data Analysis & IC50 Determination Data Analysis & IC50 Determination DPPH Assay->Data Analysis & IC50 Determination ABTS Assay ABTS Assay ABTS Assay->Data Analysis & IC50 Determination FRAP Assay FRAP Assay FRAP Assay->Data Analysis & IC50 Determination SOD Activity SOD Activity Lead Compound Identification Lead Compound Identification SOD Activity->Lead Compound Identification CAT Activity CAT Activity CAT Activity->Lead Compound Identification GPx Activity GPx Activity GPx Activity->Lead Compound Identification Novel Thiourea Compound Novel Thiourea Compound Novel Thiourea Compound->DPPH Assay Novel Thiourea Compound->ABTS Assay Novel Thiourea Compound->FRAP Assay Data Analysis & IC50 Determination->SOD Activity Data Analysis & IC50 Determination->CAT Activity Data Analysis & IC50 Determination->GPx Activity

Caption: Workflow for the evaluation of antioxidant activity of novel thiourea compounds.

Keap1-Nrf2 Signaling Pathway

The antioxidant effects of many compounds, including potentially thiourea derivatives, can be mediated through the activation of the Keap1-Nrf2 signaling pathway.[3] This pathway is a critical regulator of the cellular antioxidant response. Under normal conditions, the transcription factor Nrf2 is bound in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds, Keap1 undergoes a conformational change, leading to the release of Nrf2. The freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a battery of cytoprotective genes, including those for antioxidant enzymes.[1][10]

G cluster_0 Cytoplasm cluster_1 Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds & Sequesters Ubiquitin Ubiquitin Nrf2->Ubiquitin Ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Proteasome Proteasome Ubiquitin->Proteasome Degradation Thiourea Compound Thiourea Compound Thiourea Compound->Keap1 Induces Conformational Change ARE Antioxidant Response Element Nrf2_n->ARE Binds to Antioxidant Genes Antioxidant Genes ARE->Antioxidant Genes Activates Transcription

Caption: The Keap1-Nrf2 signaling pathway and its potential activation by thiourea compounds.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(3-Acetylphenyl)-2-thiourea

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the reaction yield and purity of 1-(3-Acetylphenyl)-2-thiourea.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for preparing this compound?

A1: The most prevalent methods for synthesizing this compound involve the reaction of 3-aminoacetophenone with a thiocyanate source. Two common variations are:

  • Reaction with Ammonium Thiocyanate: This method involves the direct reaction of 3-aminoacetophenone with ammonium thiocyanate, typically in the presence of an acid catalyst.

  • Reaction with Acyl Isothiocyanate: A two-step, one-pot synthesis where an acyl chloride (like benzoyl chloride) reacts with ammonium thiocyanate to form an in-situ acyl isothiocyanate. This intermediate then reacts with 3-aminoacetophenone.[1][2] The subsequent hydrolysis of the acyl group yields the desired product.

Q2: I am experiencing a low yield in my reaction. What are the potential causes and solutions?

A2: Low yields in the synthesis of this compound can stem from several factors:

  • Incomplete reaction: The reaction may not have gone to completion.

    • Solution: Increase the reaction time or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the disappearance of the starting materials.

  • Side reactions: The formation of byproducts can consume the reactants. A common side reaction is the formation of symmetrical diarylthioureas.

    • Solution: Optimize the stoichiometry of the reactants. Using a slight excess of the thiocyanate source may be beneficial. Ensure anhydrous reaction conditions, as the presence of water can lead to the hydrolysis of intermediates.

  • Poor quality of reagents: Impurities in the starting materials, especially the 3-aminoacetophenone, can lead to undesired side reactions.

    • Solution: Use freshly purified reagents and ensure solvents are anhydrous.

  • Suboptimal pH: If using the ammonium thiocyanate route with an acid catalyst, the pH of the reaction mixture is crucial.

    • Solution: Carefully control the addition of the acid. The optimal pH should be acidic enough to facilitate the reaction but not so acidic that it leads to the decomposition of the product.

Q3: I am observing the formation of an insoluble precipitate that is not my desired product. What could it be?

A3: An unexpected precipitate could be a symmetrical thiourea byproduct, such as 1,3-bis(3-acetylphenyl)thiourea. This can occur if the reaction conditions favor the reaction of the amine with an isothiocyanate intermediate that has already reacted with another amine molecule.

Q4: What is the best method for purifying the crude this compound?

A4: Recrystallization is the most common and effective method for purifying the final product.

  • Recommended Solvents: Ethanol, acetone, or a mixture of ethanol and water are often suitable for recrystallization.

  • Procedure: Dissolve the crude product in a minimum amount of the hot solvent. If the solution is colored, you can treat it with a small amount of activated charcoal. Filter the hot solution to remove any insoluble impurities and then allow it to cool slowly to induce crystallization. The purified crystals can then be collected by filtration.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low to No Product Formation Inactive reagents.Ensure the purity and reactivity of 3-aminoacetophenone and the thiocyanate source.
Incorrect reaction temperature.Optimize the reaction temperature. For the acyl isothiocyanate route, the initial reaction is often performed at room temperature or below, followed by reflux.
Insufficient reaction time.Monitor the reaction by TLC and continue until the starting material is consumed.
Formation of Multiple Products (Visible on TLC) Presence of impurities in starting materials.Purify the starting materials before use.
Non-optimal reaction conditions.Adjust the reaction temperature and stoichiometry.
Side reactions due to moisture.Ensure all glassware is oven-dried and use anhydrous solvents.
Product is Oily or Difficult to Crystallize Presence of impurities.Attempt to purify a small sample by column chromatography to isolate the product and then use the pure fraction to seed the bulk of the material for crystallization.
The product may be an oil at room temperature.Purify by column chromatography using a suitable solvent system (e.g., ethyl acetate/hexane).
Product Color is Darker than Expected Formation of colored impurities.Treat the solution with activated charcoal during recrystallization.
Air oxidation of byproducts.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Method 1: Synthesis via In-situ Generated Benzoyl Isothiocyanate

This method involves the reaction of 3-aminoacetophenone with benzoyl isothiocyanate, which is generated in-situ from benzoyl chloride and ammonium thiocyanate. The resulting N-benzoyl-N'-(3-acetylphenyl)thiourea is then hydrolyzed to the desired product.

Materials:

  • 3-Aminoacetophenone

  • Benzoyl chloride

  • Ammonium thiocyanate

  • Acetone (anhydrous)

  • Sodium hydroxide

  • Hydrochloric acid

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve ammonium thiocyanate (1.1 equivalents) in anhydrous acetone.

  • To this solution, add benzoyl chloride (1 equivalent) dropwise with stirring. The reaction is exothermic.

  • After the addition is complete, reflux the mixture for 5-10 minutes.

  • Cool the reaction mixture to room temperature and add a solution of 3-aminoacetophenone (1 equivalent) in acetone.

  • Reflux the mixture for 1-2 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, pour the mixture into cold water to precipitate the N-benzoyl-N'-(3-acetylphenyl)thiourea.

  • Collect the solid by filtration and wash with water.

  • To hydrolyze the benzoyl group, dissolve the solid in an ethanolic sodium hydroxide solution and heat the mixture.

  • After hydrolysis is complete (monitored by TLC), cool the solution and neutralize with hydrochloric acid to precipitate the this compound.

  • Collect the crude product by filtration, wash with water, and recrystallize from ethanol.

Data Presentation

Table 1: Effect of Reaction Conditions on Thiourea Synthesis Yield (General Trends)

The following table summarizes general trends observed in thiourea synthesis. Optimal conditions for the synthesis of this compound should be determined experimentally.

Parameter Condition Effect on Yield Rationale
Temperature Low (Room Temp)May be slow or incompleteInsufficient energy to overcome activation barrier.
Moderate (Reflux)Generally higher yieldIncreased reaction rate.
High (> Reflux)May decreasePotential for product decomposition or increased side reactions.[3]
Solvent AcetoneGoodCommonly used and effective for dissolving reactants.[4]
DichloromethaneGoodA common solvent for this type of reaction.
EthanolModerateCan act as a nucleophile and may lead to side products.
Stoichiometry EquimolarGood starting pointTheoretical 1:1 ratio for amine and isothiocyanate.
(Amine:Thiocyanate)Slight excess of thiocyanateCan improve yieldDrives the reaction to completion by ensuring all the amine reacts.

Mandatory Visualizations

reaction_pathway Chemical Synthesis of this compound cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Product 3-Aminoacetophenone 3-Aminoacetophenone N-Benzoyl-N'-(3-acetylphenyl)thiourea N-Benzoyl-N'-(3-acetylphenyl)thiourea 3-Aminoacetophenone->N-Benzoyl-N'-(3-acetylphenyl)thiourea + Benzoyl Isothiocyanate Ammonium Thiocyanate Ammonium Thiocyanate Benzoyl Chloride Benzoyl Chloride Benzoyl Isothiocyanate Benzoyl Isothiocyanate Benzoyl Chloride->Benzoyl Isothiocyanate + Ammonium Thiocyanate This compound This compound N-Benzoyl-N'-(3-acetylphenyl)thiourea->this compound Hydrolysis

Caption: Reaction pathway for the synthesis of this compound.

troubleshooting_workflow Troubleshooting Workflow for Low Yield start Low Yield Observed check_purity Check Starting Material Purity start->check_purity purify Purify Starting Materials check_purity->purify Impure check_conditions Review Reaction Conditions check_purity->check_conditions Pure purify->check_conditions optimize_temp Optimize Temperature check_conditions->optimize_temp optimize_time Optimize Reaction Time check_conditions->optimize_time optimize_stoichiometry Adjust Stoichiometry check_conditions->optimize_stoichiometry check_byproducts Analyze for Byproducts (TLC/NMR) optimize_temp->check_byproducts optimize_time->check_byproducts optimize_stoichiometry->check_byproducts modify_purification Modify Purification Method check_byproducts->modify_purification Byproducts Present end Improved Yield check_byproducts->end No Significant Byproducts modify_purification->end

Caption: A logical workflow for troubleshooting low reaction yield.

References

troubleshooting side product formation in thiourea synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during thiourea synthesis, with a focus on minimizing side product formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to thioureas and what are their typical side products?

The choice of synthetic route for thiourea synthesis significantly influences the potential side products. The most common methods include:

  • From Isothiocyanates and Amines: This is a widely used and often high-yielding method.[1] Common side products include symmetrically disubstituted thioureas if the isothiocyanate reacts with the starting amine, and N-acylureas if carbodiimide reagents are used.[1] Degradation of the isothiocyanate can also lead to impurities.[1][2]

  • From Urea and Lawesson's Reagent: This method involves the thionation of urea.[1] A common byproduct is a thiophosphorus ylide.[3][4] Side reactions can increase at higher temperatures, leading to product decomposition.[4]

  • From Calcium Cyanamide: In this industrial process, dicyandiamide is a significant byproduct, formed from the reaction of calcium cyanamide in an alkaline medium.[5][6]

Q2: I'm observing a very low yield in my thiourea synthesis. What are the likely causes and how can I improve it?

Low yields can stem from several factors, depending on your synthetic method. Key areas to investigate include:

  • Poor Reactivity of Starting Materials: Amines with electron-withdrawing groups are poor nucleophiles and react slowly.[7] Similarly, the stability of the isothiocyanate is crucial; using freshly prepared or purified isothiocyanate is recommended.[1][3]

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time play a critical role.[7] For instance, the reaction between an isothiocyanate and an amine is often exothermic and may not require heating; in fact, elevated temperatures can cause degradation.[2] Monitoring the reaction with Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.[3]

  • Steric Hindrance: Bulky substituents on either the amine or the isothiocyanate can slow down the reaction. Increasing the reaction temperature or prolonging the reaction time may help, and in some cases, microwave irradiation can be effective.[1]

Q3: My final thiourea product is impure. What are the best general purification strategies?

Purification of thiourea derivatives typically involves one or more of the following techniques:

  • Recrystallization: This is a common and effective method for purifying solid thiourea products.[1] Ethanol and acetone are often suitable solvents.[1]

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a versatile option.[1][3]

  • Filtration and Washing: If the product precipitates from the reaction mixture, it can be collected by filtration and washed with a suitable solvent to remove soluble impurities.[3]

  • Acid-Base Extraction: This technique can be used if the desired product and impurities have different acid-base properties.[3][8] For example, unreacted amine starting materials can often be removed by washing with a dilute acid.[3]

Troubleshooting Guides

This section provides a more detailed approach to specific problems you may encounter during your synthesis.

Problem 1: Low Yield and/or Incomplete Reaction
Potential Cause Recommended Solution Expected Outcome
Degradation of Isothiocyanate Use freshly prepared or purified isothiocyanate. Store in a cool, dark, and dry environment. Consider in-situ generation.[1]Improved yield and fewer side products resulting from isothiocyanate decomposition.[1]
Low Nucleophilicity of Amine For electron-deficient amines, consider adding a non-nucleophilic base like triethylamine to activate the amine.[1] In some cases, a more reactive sulfur source like thiophosgene may be necessary.[3][7]Enhanced reaction rate and higher yield.[1]
Steric Hindrance Increase the reaction temperature or prolong the reaction time. Microwave irradiation can also be effective.[1]Increased conversion to the desired thiourea product.[1]
Incomplete Reaction (General) Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has stalled, consider the points above or add a slight excess of the more stable reactant.[1]Drive the reaction to completion.[1]
Problem 2: Formation of Specific Side Products
Side Product Typical Synthetic Route Recommended Solution to Minimize Formation
Symmetrical Thiourea From isothiocyanate and amine (when an unsymmetrical product is desired).[1]Use a two-step, one-pot method. Ensure the complete formation of the isothiocyanate before adding the second amine.[1]
N-Acylurea When using carbodiimide coupling agents.This is more common in peptide synthesis but can occur if carboxylic acids are present. Ensure the absence of contaminating carboxylic acids.
Dicyandiamide From calcium cyanamide.[5]This is an inherent side reaction in this process, often requiring careful control of reaction conditions.
Thiuram Disulfides From amines and carbon disulfide, especially with secondary amines.[2]Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[2] Control the stoichiometry carefully, possibly using a slight excess of the amine.[2]
Thiophosphorus ylide From urea and Lawesson's reagent.[3][4]Optimize reaction temperature and time, as higher temperatures can promote side reactions.[3][4]

Experimental Protocols

General Protocol for Synthesis of N,N'-Disubstituted Thiourea from an Isothiocyanate and an Amine

  • Dissolve the amine (1.0 equivalent) in a suitable aprotic solvent (e.g., tetrahydrofuran, dichloromethane, or acetonitrile) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Add the isothiocyanate (1.0-1.1 equivalents) to the solution at room temperature. The addition can be done dropwise if the reaction is exothermic.[1]

  • Stir the reaction mixture at room temperature and monitor the progress by TLC. If the reaction is slow, it can be gently heated.[1]

  • Once the reaction is complete (as indicated by the disappearance of the limiting reactant on TLC), concentrate the reaction mixture under reduced pressure.[1]

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetone) or by column chromatography on silica gel.[1]

General Protocol for Synthesis of Symmetrical N,N'-Disubstituted Thiourea from an Amine and Carbon Disulfide

  • In a three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, place the amine (0.1 mol) and ethanol (50 mL).[2]

  • Add carbon disulfide (0.1 mol) dropwise to the stirred solution.[2]

  • After the addition is complete, heat the mixture to reflux for 4 hours. Hydrogen sulfide gas will be evolved and should be trapped in a bleach solution.[2]

  • Cool the reaction mixture to room temperature. The product may precipitate and can be collected by filtration.[1][2]

  • If the product does not precipitate, remove the solvent under reduced pressure.[1]

  • Purify the crude product by recrystallization or column chromatography.[1]

Visualizations

experimental_workflow General Experimental Workflow for Thiourea Synthesis reagents Select & Prepare Starting Materials (Amine, Isothiocyanate/CS2) reaction Reaction Setup (Solvent, Temperature, Inert Atmosphere) reagents->reaction monitoring Monitor Progress (TLC) reaction->monitoring workup Reaction Workup (Quenching, Extraction) monitoring->workup Reaction Complete purification Purification (Recrystallization, Chromatography) workup->purification characterization Product Characterization (NMR, IR, MS) purification->characterization troubleshooting_logic Troubleshooting Logic for Low Yield in Thiourea Synthesis start Low Yield or No Product check_reagents Check Starting Material Quality start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_sterics Consider Steric Hindrance start->check_sterics reagent_purity Impure or Degraded Reagents? check_reagents->reagent_purity temp_time Suboptimal Temp/ Time? check_conditions->temp_time steric_issue Sterically Hindered Substrates? check_sterics->steric_issue reagent_purity->check_conditions No purify_reagents Purify/Use Fresh Reagents reagent_purity->purify_reagents Yes temp_time->check_sterics No optimize_conditions Optimize Temp, Time, or Solvent temp_time->optimize_conditions Yes modify_conditions Increase Temp/Time or Use Microwave steric_issue->modify_conditions Yes side_product_pathways Common Side Product Formation Pathways cluster_cs2 From Amine + CS2 cluster_isocyanate From Amine + Isothiocyanate amine_cs2 Amine + CS2 dithiocarbamate Dithiocarbamate Intermediate amine_cs2->dithiocarbamate thiourea_cs2 Desired Thiourea dithiocarbamate->thiourea_cs2 Reaction with another amine thiuram_disulfide Thiuram Disulfide (Side Product) dithiocarbamate->thiuram_disulfide Oxidative Coupling amine_iso Amine (R-NH2) + Isothiocyanate (R'-NCS) thiourea_iso Desired Unsymmetrical Thiourea (R-NH-CS-NH-R') amine_iso->thiourea_iso symm_thiourea Symmetrical Thiourea (R'-NH-CS-NH-R') (Side Product) amine_iso->symm_thiourea Isothiocyanate reacts with starting amine

References

optimizing solvent and temperature for 1-(3-Acetylphenyl)-2-thiourea synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 1-(3-Acetylphenyl)-2-thiourea. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials and reagents for the synthesis of this compound?

A1: The synthesis of this compound typically involves the reaction of 3-aminoacetophenone with a thiocarbonyl source. A common method is the reaction of 3-aminoacetophenone with an isothiocyanate. Alternatively, methods involving carbon disulfide or thiophosgene can be employed, though these are often more hazardous.

Q2: What is a general experimental protocol for this synthesis?

A2: A general protocol involves dissolving 3-aminoacetophenone in a suitable solvent, followed by the addition of a thiourea source. For instance, reacting 3-aminoacetophenone with an acyl isothiocyanate in a solvent like acetone. The resulting acyl thiourea is then hydrolyzed to yield the target compound. Another approach is the reaction of 3-aminoacetophenone with carbon disulfide in the presence of a base.

Q3: How can the progress of the reaction be monitored?

A3: The reaction progress can be effectively monitored by thin-layer chromatography (TLC). By spotting the reaction mixture alongside the starting material (3-aminoacetophenone), the consumption of the starting material and the formation of the product can be tracked over time.

Q4: What are the typical methods for purification of this compound?

A4: After the reaction is complete, the crude product can be isolated by filtration if it precipitates from the reaction mixture. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to remove unreacted starting materials and byproducts.[1] Washing the collected solid with a cold solvent, like ethanol, is also a common practice to remove impurities.[1]

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Low or No Product Yield Incomplete reaction: The reaction may not have been allowed to proceed for a sufficient amount of time or at an optimal temperature.Monitor the reaction using TLC until the starting material is consumed. Consider increasing the reaction time or temperature. For some thiourea syntheses, heating to reflux for several hours is necessary.[1]
Decomposition of reactants or product: The chosen temperature might be too high, leading to the decomposition of the starting materials or the desired product.If decomposition is suspected, try running the reaction at a lower temperature. Some thiourea syntheses are carried out at room temperature or even at 0-10°C.[2]
Inappropriate solvent: The solvent may not be suitable for the reaction, leading to poor solubility of reactants or unwanted side reactions.The choice of solvent is crucial.[2][3] Consider using solvents like ethanol, methanol, or dichloromethane. The solubility of thiourea is known to increase with temperature, which can be a factor in solvent selection for crystallization.[3][4]
Formation of Impurities Side reactions: Unwanted side reactions can occur, especially at higher temperatures.Optimize the reaction temperature. Lowering the temperature may reduce the rate of side reactions. The rate of addition of reagents can also affect the formation of byproducts.[2]
Presence of water: For some thiourea syntheses, the presence of water can significantly affect the conversion to the desired product.[5]Ensure that the reactants and solvent are dry, if the chosen synthetic route is sensitive to moisture.
Difficulty in Product Isolation/Purification Product is soluble in the reaction solvent: If the product does not precipitate upon cooling, it will remain dissolved in the solvent.The solvent can be removed under reduced pressure. The resulting crude product can then be purified by recrystallization from a different solvent system.
Oily product: The product may separate as an oil instead of a solid, making filtration difficult.Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. Alternatively, dissolve the oil in a minimal amount of a suitable solvent and attempt recrystallization.

Optimizing Solvent and Temperature

The choice of solvent and reaction temperature are critical parameters that can significantly influence the yield and purity of this compound. The following table summarizes the potential effects based on general principles of thiourea synthesis.

ParameterEffect on ReactionConsiderations
Solvent The polarity and hydrogen bonding capability of the solvent can affect the solubility of reactants and stabilize transition states.[3] Different solvents can lead to different reaction rates and product yields. For instance, methanol has been used successfully in some thiourea syntheses, but can also lead to decomposition in others.[2]Common solvents for thiourea synthesis include ethanol, methanol, dichloromethane, and dimethylformamide.[1][6][7] The choice should be based on the specific synthetic route and the solubility of the starting materials.
Temperature Reaction temperature directly impacts the rate of reaction. Higher temperatures generally lead to faster reactions but can also promote the formation of byproducts and decomposition. The optimal temperature for thiourea synthesis can range from 0°C to reflux, depending on the specific reactants.[2][6][8] For example, in the synthesis of some thiourea S,S,S-trioxides, the optimal temperature was found to be between 0 and 20°C, with lower temperatures leading to the formation of a different product.[2] In other cases, reactions are carried out at elevated temperatures, such as 80°C or reflux.[6][8]It is advisable to start with milder conditions (e.g., room temperature) and gradually increase the temperature while monitoring the reaction progress. An optimization study might be necessary to find the ideal temperature for maximizing yield and minimizing impurities.

Experimental Workflow and Troubleshooting Logic

The following diagrams illustrate a typical experimental workflow for the synthesis of this compound and a logical approach to troubleshooting low product yield.

experimental_workflow start Start dissolve Dissolve 3-aminoacetophenone in a suitable solvent start->dissolve add_reagent Add thiocarbonyl source (e.g., isothiocyanate) dissolve->add_reagent react Stir at optimized temperature add_reagent->react monitor Monitor reaction by TLC react->monitor monitor->react Incomplete workup Reaction work-up (e.g., cooling, precipitation) monitor->workup Reaction complete isolate Isolate crude product (e.g., filtration) workup->isolate purify Purify product (e.g., recrystallization) isolate->purify characterize Characterize final product (NMR, IR, MS) purify->characterize end End characterize->end

Caption: A general experimental workflow for the synthesis of this compound.

troubleshooting_low_yield start Low Product Yield check_reaction_conditions Review Reaction Conditions (Time, Temperature, Solvent) start->check_reaction_conditions check_starting_materials Verify Purity and Stoichiometry of Starting Materials start->check_starting_materials analyze_crude Analyze Crude Product (TLC, NMR) start->analyze_crude incomplete_reaction Incomplete Reaction? check_reaction_conditions->incomplete_reaction purify_reagents Purify/Verify Starting Materials check_starting_materials->purify_reagents analyze_crude->incomplete_reaction side_products Significant Side Products? analyze_crude->side_products increase_time_temp Increase Reaction Time or Temperature incomplete_reaction->increase_time_temp Yes optimize_temp_solvent Optimize Temperature and/or Solvent side_products->optimize_temp_solvent Yes

Caption: A troubleshooting flowchart for addressing low product yield in the synthesis.

References

Technical Support Center: Purification of N-Substituted Thiourea Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of N-substituted thiourea derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of N-substituted thioureas?

A1: Common impurities include unreacted starting materials such as amines and isothiocyanates, and side products like symmetrically N,N'-disubstituted thioureas.[1] In syntheses involving acyl chlorides and thiocyanate salts, byproducts can arise from the reaction of the acyl chloride with any residual water, which can then react with other reagents.[2]

Q2: My N-substituted thiourea derivative is an oil and won't crystallize. What can I do?

A2: The oily nature of a product can be due to the inherent properties of the compound at room temperature or the presence of impurities that inhibit crystallization. Column chromatography is a reliable method for purifying non-crystalline products.[3] Alternatively, trituration, which involves vigorously stirring the oil with a poor solvent (e.g., hexane), can sometimes induce crystallization by removing these impurities.[3]

Q3: How do I choose a suitable solvent for recrystallizing my N-substituted thiourea derivative?

A3: The ideal recrystallization solvent should dissolve the thiourea derivative well at elevated temperatures but poorly at room or lower temperatures. Ethanol is a commonly used solvent for the recrystallization of N-acyl thioureas.[4] A mixed solvent system, such as hexane/ethyl acetate, can also be effective.[5] The choice of solvent can be guided by the polarity of the target molecule.

Q4: What are the best methods for monitoring the progress of my purification?

A4: Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the purification process.[1][6][7] High-Performance Liquid Chromatography (HPLC) can be used for a more quantitative assessment of purity.[8][9][10][11][12][13]

Q5: How can I visualize my N-substituted thiourea derivative on a TLC plate if it is not UV-active?

A5: While many N-substituted thioureas, especially those with aromatic rings, are UV-active, those that are not can be visualized using other methods.[14] Exposing the TLC plate to iodine vapor is a common technique that can visualize a wide range of organic compounds by forming colored complexes.[14][15] Additionally, chemical stains such as potassium permanganate can be used, which react with oxidizable groups that may be present in the molecule.[14]

Troubleshooting Guides

Problem: Low Yield After Purification
Potential Cause Recommended Solution
Product Loss During Workup During aqueous washes, some product may partition into the aqueous layer, especially if it has polar functional groups. Minimize the volume of aqueous washes or back-extract the aqueous layer with a small amount of organic solvent.
Incomplete Crystallization The recrystallization solvent may not be optimal, or the cooling process may be too rapid. Test a range of solvents and solvent mixtures. Allow the solution to cool slowly to promote the formation of larger, purer crystals. Seeding the solution with a small crystal of the pure product can also induce crystallization.
Adsorption onto Stationary Phase During column chromatography, highly polar products may strongly adsorb to the silica gel, leading to incomplete elution. A more polar mobile phase or the addition of a small amount of a polar modifier (e.g., triethylamine for basic compounds) can help elute the product.
Decomposition on Silica Gel Some N-substituted thiourea derivatives may be unstable on acidic silica gel. Using neutral or basic alumina as the stationary phase, or deactivating the silica gel with a small amount of triethylamine in the eluent, can prevent decomposition.
Problem: Persistent Impurities After Purification
Impurity Troubleshooting Steps
Unreacted Amine - Acid Wash: During the workup, wash the organic layer with a dilute acid solution (e.g., 1M HCl) to protonate and extract the basic amine into the aqueous layer.[6] - Column Chromatography: Unreacted amines can often be separated from the less polar thiourea product by silica gel chromatography.
Unreacted Isothiocyanate - Column Chromatography: Isothiocyanates can typically be separated from the more polar thiourea product using column chromatography. - Chemical Scavenging: In some cases, a scavenger resin with a nucleophilic functional group can be added to the crude reaction mixture to react with and remove excess isothiocyanate.
Symmetrically N,N'-disubstituted Thiourea - Careful Stoichiometry: Ensure the reaction is run with the correct stoichiometry to minimize the formation of this byproduct.[7] - Column Chromatography: This byproduct often has a different polarity compared to the desired unsymmetrical product and can be separated by column chromatography.

Data Presentation

Table 1: Reported Yields of N-Substituted Thiourea Derivatives After Purification

CompoundPurification MethodYield (%)Reference
N-(benzo[d]thiazol-2-ylcarbamothioyl)-2-((4-methoxyphenoxy)methyl)benzamideNot specified76% (optimized)[16]
2-((4-Methoxyphenoxy)methyl)-N-(thiazol-2-ylcarbamothioyl)benzamideNot specified65%[16]
N-((5-chloropyridin-2-yl)carbamothioyl)-2-((4-methoxyphenoxy)methyl)benzamideNot specified73%[16]
N-((3,5-dibromopyridin-2-yl)carbamothioyl)-2-((4-methoxyphenoxy)methyl)benzamideNot specified63%[16]
N-((4-Methoxyphenyl)carbamothioyl)octanamideNot specified95%[5]
N-(p-tolylcarbamothioyl)octanamideNot specified86%[5]

Table 2: Common Solvents for Recrystallization of N-Substituted Thiourea Derivatives

Solvent/Solvent SystemNotes
EthanolA common choice for many thiourea derivatives.[17]
MethanolUsed for recrystallizing N,N-disubstituted thioureas.[18]
Ethyl AcetateCan be used alone or in a mixed solvent system.
n-Hexane/Ethyl AcetateA common mixed solvent system for adjusting polarity.[5]
n-Hexane/ChloroformAnother mixed solvent system option.
TolueneCan be effective for some derivatives.

Experimental Protocols

General Synthesis of N-Substituted Thioureas from an Amine and an Isothiocyanate
  • Dissolution: Dissolve the amine (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile) in a round-bottom flask under an inert atmosphere.[7]

  • Addition: Add the isothiocyanate (1.0-1.1 equivalents) to the solution at room temperature. The addition can be dropwise if the reaction is exothermic.[7]

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC. If the reaction is slow, gentle heating can be applied.[7]

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.[7]

Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent mixture in which the thiourea derivative has high solubility at elevated temperatures and low solubility at room temperature.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, scratching the inside of the flask with a glass rod or placing the flask in an ice bath can induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Purification by Column Chromatography
  • Stationary Phase Selection: Silica gel is the most common stationary phase for the purification of N-substituted thiourea derivatives.[19]

  • Mobile Phase Selection: Use TLC to determine an appropriate solvent system (mobile phase) that provides good separation between the desired product and impurities. A common starting point is a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate).

  • Column Packing: Pack a chromatography column with the selected stationary phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent and load it onto the top of the column.

  • Elution: Elute the column with the mobile phase, collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) to elute more polar compounds.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified N-substituted thiourea derivative.

Mandatory Visualizations

G Troubleshooting Workflow for Low Yield and Purity start Low Yield or Impure Product (Post-Purification) check_workup Review Workup Procedure start->check_workup check_recryst Optimize Recrystallization start->check_recryst check_chrom Optimize Column Chromatography start->check_chrom product_loss Product lost in aqueous washes? check_workup->product_loss Yes incomplete_cryst Incomplete Crystallization? check_recryst->incomplete_cryst Yes adsorption Product adsorbed on column? check_chrom->adsorption Yes decomposition Product decomposed on silica? check_chrom->decomposition Yes solution1 Back-extract aqueous layers product_loss->solution1 solution2 Test new solvents/cooling rate incomplete_cryst->solution2 solution3 Increase eluent polarity adsorption->solution3 solution4 Use neutral alumina or deactivated silica decomposition->solution4

Caption: Troubleshooting workflow for low yield and purity.

G General Purification Workflow for N-Substituted Thioureas start Crude Product is_solid Is the product a solid? start->is_solid recrystallization Purify by Recrystallization is_solid->recrystallization Yes column_chromatography Purify by Column Chromatography is_solid->column_chromatography No purity_check1 Check Purity (TLC/HPLC) recrystallization->purity_check1 purity_check2 Check Purity (TLC/HPLC) column_chromatography->purity_check2 pure_product Pure N-Substituted Thiourea purity_check1->pure_product Pure repeat_purification Repeat Purification or Use Alternative Method purity_check1->repeat_purification Impure purity_check2->pure_product Pure purity_check2->repeat_purification Impure repeat_purification->is_solid

Caption: General purification workflow for N-substituted thioureas.

References

Technical Support Center: Enhancing the Solubility of 1-(3-Acetylphenyl)-2-thiourea for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 1-(3-Acetylphenyl)-2-thiourea in biological assays. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered when working with this compound and provides practical solutions.

Q1: My this compound is not dissolving in my aqueous assay buffer. What should I do?

A1: Direct dissolution in aqueous buffers is often challenging for thiourea derivatives. The recommended first step is to prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous buffer. Dimethyl sulfoxide (DMSO) is the most common and effective solvent for this purpose.[1][2]

Q2: I've prepared a DMSO stock solution, but the compound precipitates when I dilute it into my cell culture medium or buffer. How can I prevent this?

A2: This phenomenon, known as "precipitation upon dilution" or "solvent shock," is common for hydrophobic compounds.[3][4] Here are several strategies to mitigate this:

  • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock into the aqueous medium. This gradual change in solvent polarity can help keep the compound in solution.[1]

  • Pre-warm the Medium: Ensure your cell culture medium or buffer is pre-warmed to the experimental temperature (e.g., 37°C) before adding the compound stock solution.[5]

  • Slow Addition and Mixing: Add the stock solution dropwise to the aqueous medium while gently vortexing or swirling to ensure rapid and uniform mixing.

  • Lower Final Concentration: The final concentration of the compound may be exceeding its solubility limit in the final assay medium. Try lowering the final concentration.

  • Increase Final DMSO Concentration: If your assay can tolerate it, a slightly higher final concentration of DMSO (e.g., up to 0.5%) may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration.[1][6]

Q3: What is the maximum concentration of DMSO that is safe for my cells?

A3: The tolerance to DMSO is cell-line dependent. However, a general guideline is to keep the final concentration of DMSO in cell-based assays at or below 0.5% (v/v) to minimize cytotoxicity.[1] It is always recommended to perform a vehicle control experiment to assess the effect of DMSO on your specific assay.

Q4: Are there alternatives to DMSO for improving solubility?

A4: Yes, several other methods can be employed, often in combination with a co-solvent like DMSO:

  • Co-solvents: Using a mixture of solvents can enhance solubility. For example, a combination of DMSO and ethanol might be effective.

  • pH Adjustment: If your compound has ionizable groups, adjusting the pH of the buffer can significantly increase its solubility. The thiourea moiety can be protonated or deprotonated, so exploring a range of pH values may be beneficial.

  • Solubilizing Excipients: Agents like cyclodextrins can encapsulate the hydrophobic compound, increasing its apparent aqueous solubility.[7][8][9][10][11]

Q5: My compound appears to be degrading in the stock solution over time. How can I improve its stability?

A5: To ensure the stability of your this compound stock solution:

  • Storage: Store DMSO stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[1][5]

  • Light Protection: Protect the stock solution from light by using amber vials or by wrapping the vials in foil.

  • Anhydrous Solvent: Use anhydrous DMSO to prepare your stock solution, as water can promote degradation of some compounds.

Quantitative Data Summary

SolventPredicted Solubility of this compoundGeneral Solubility of Phenylthiourea Derivatives
DMSO GoodGenerally high (e.g., 1-Phenyl-2-thiourea: 30 mg/mL)[12]
Ethanol ModerateSoluble[13][14]
Water LowInsoluble to slightly soluble[12][13][14]

Note: These are predicted values and should be experimentally verified.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound (MW: 194.25 g/mol ) in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated micropipettes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass:

    • For 1 mL of a 10 mM stock solution, you will need:

      • Mass (mg) = 10 mmol/L * 0.001 L * 194.25 g/mol * 1000 mg/g = 1.9425 mg

  • Weigh the compound:

    • Accurately weigh approximately 1.94 mg of this compound into a sterile microcentrifuge tube.

  • Dissolve in DMSO:

    • Add 1 mL of anhydrous DMSO to the tube containing the compound.

  • Ensure complete dissolution:

    • Vortex the tube for 1-2 minutes until the compound is fully dissolved.[5]

    • If the compound does not dissolve completely, sonicate the tube in a water bath for 5-10 minutes.[5] Gentle warming to 37°C can also aid dissolution, but check for compound stability at this temperature.[5]

  • Storage:

    • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1][5]

    • Store the aliquots at -20°C or -80°C, protected from light.[1][5]

Protocol 2: Kinetic Solubility Determination

This protocol provides a general method to estimate the kinetic solubility of this compound in an aqueous buffer.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • 96-well clear-bottom microplate

  • Multichannel pipette

  • Plate reader capable of measuring absorbance or nephelometry

Procedure:

  • Prepare a dilution series:

    • In the 96-well plate, perform a serial dilution of your DMSO stock solution into the aqueous buffer to achieve a range of final concentrations (e.g., from 100 µM down to 1 µM). Ensure the final DMSO concentration is consistent across all wells and within the acceptable limit for your assay.

  • Incubation:

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measurement:

    • Visually inspect the wells for any signs of precipitation.

    • Measure the absorbance at a wavelength where the compound absorbs, or measure the light scattering using a nephelometer. An increase in absorbance or light scattering indicates precipitation.

  • Data Analysis:

    • The highest concentration that remains clear (no precipitation) is an estimate of the kinetic solubility of the compound under these conditions.

Visualizing Experimental Workflows

Workflow for Solubility Enhancement

The following diagram illustrates a decision-making workflow for selecting an appropriate method to increase the solubility of this compound.

G Solubility Enhancement Workflow for this compound start Start: Poorly Soluble This compound prep_stock Prepare Concentrated Stock in DMSO start->prep_stock dilute Dilute Stock in Aqueous Buffer prep_stock->dilute precipitate Precipitation Observed? dilute->precipitate no_precipitate Proceed with Assay precipitate->no_precipitate No troubleshoot Troubleshoot Dilution (Stepwise, Slow Addition, Pre-warm Buffer) precipitate->troubleshoot Yes still_precipitates Still Precipitates? troubleshoot->still_precipitates still_precipitates->no_precipitate No ph_adjust pH Adjustment (if ionizable) still_precipitates->ph_adjust Yes cosolvent Use Co-solvents (e.g., Ethanol) still_precipitates->cosolvent Yes cyclodextrin Use Cyclodextrins still_precipitates->cyclodextrin Yes reassess Re-assess Solubility ph_adjust->reassess cosolvent->reassess cyclodextrin->reassess

Caption: Decision workflow for enhancing compound solubility.

Signaling Pathway of Compound Action (Hypothetical)

As the specific biological target and signaling pathway of this compound are not defined here, the following is a generic, hypothetical signaling cascade that could be inhibited by a small molecule.

G Hypothetical Signaling Pathway Inhibition ligand Ligand receptor Receptor ligand->receptor kinase1 Kinase 1 receptor->kinase1 kinase2 Kinase 2 kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression compound This compound compound->kinase2

Caption: Hypothetical inhibition of a kinase cascade.

References

Technical Support Center: Resolving Peak Broadening in NMR Spectra of Thiourea Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues related to peak broadening in the Nuclear Magnetic Resonance (NMR) spectra of thiourea compounds.

Frequently Asked Questions (FAQs)

Q1: Why are the peaks in the ¹H NMR spectrum of my thiourea compound broad?

Peak broadening in the NMR spectra of thiourea compounds is a common issue that can arise from several factors, both chemical and instrumental. The most frequent causes are dynamic processes occurring on the NMR timescale, such as:

  • Restricted C-N Bond Rotation: The carbon-nitrogen bond in thioureas has a partial double bond character, which restricts its rotation. At intermediate temperatures, the rate of this rotation is comparable to the NMR timescale, leading to broad peaks. At lower temperatures, the rotation slows down, and you may observe distinct signals for different conformers (e.g., cis and trans to the sulfur atom). At higher temperatures, the rotation becomes rapid, resulting in a single, sharp, time-averaged signal.[1][2][3]

  • Proton Exchange: The N-H protons of the thiourea group are acidic and can undergo chemical exchange. This exchange can occur with other thiourea molecules, trace amounts of water or acid in the NMR solvent, or as a result of tautomerism.[4][5][6][7] This rapid exchange is a major cause of signal broadening for the N-H protons, and in some cases, can lead to their complete disappearance from the spectrum.

  • Tautomerism: Thiourea and its derivatives can exist in a tautomeric equilibrium between the thione (C=S) and thiol (C-SH) forms. If the rate of interconversion between these tautomers is on the NMR timescale, it can lead to peak broadening.[8][9]

  • Self-Aggregation: Thiourea compounds are known to form intermolecular hydrogen bonds, leading to self-aggregation, especially at higher concentrations. These larger aggregates tumble more slowly in solution, which can result in broader NMR signals.[10][11]

  • Solvent Interactions: The choice of NMR solvent can significantly impact the spectrum. Protic solvents can accelerate proton exchange, while hydrogen-bond-accepting solvents like DMSO-d₆ can slow it down.[5][12][13][14]

Instrumental factors such as poor magnetic field homogeneity (shimming) can also cause broadening of all peaks in the spectrum.[15][16]

Q2: The N-H proton signals of my thiourea derivative are not visible in the ¹H NMR spectrum. What should I do?

The disappearance of N-H signals is a common occurrence for thiourea compounds and is usually due to rapid proton exchange.[5] Here are some steps you can take to observe these signals:

  • Change the Solvent: If you are using a protic solvent like CD₃OD or D₂O, the thiourea N-H protons will rapidly exchange with the deuterium atoms of the solvent, causing the signal to disappear. Switching to an aprotic, polar solvent like DMSO-d₆ is highly recommended. DMSO-d₆ is a hydrogen bond acceptor and will slow down the rate of proton exchange, often allowing for the observation of N-H signals.[5]

  • Increase Concentration: In some cases, at low concentrations, the broad N-H signal may be too low in intensity to be distinguished from the baseline noise. Increasing the sample concentration may help in visualizing the peak.[5]

  • Lower the Temperature: Cooling the NMR probe can slow down the rate of proton exchange, potentially leading to the appearance of the N-H signal.[1][17]

  • Ensure an Anhydrous Solvent: Traces of water in the deuterated solvent can facilitate proton exchange. Using a freshly opened ampule of high-purity deuterated solvent can help minimize this effect.

Q3: How does temperature affect the NMR spectrum of a thiourea compound?

Temperature is a critical parameter in the NMR analysis of thiourea compounds due to its influence on dynamic processes.[1][18]

  • Low Temperatures: At low temperatures, dynamic processes like C-N bond rotation and proton exchange slow down. This can lead to the resolution of broad peaks into sharp, distinct signals for different conformers or tautomers. For example, a single broad N-H peak at room temperature might split into two separate signals for the cis and trans protons at a lower temperature.[1]

  • High Temperatures: At high temperatures, these dynamic processes become very fast on the NMR timescale. This results in the observation of sharp, time-averaged signals. For instance, the separate signals of different conformers will coalesce into a single sharp peak.

Therefore, acquiring spectra at various temperatures (variable temperature NMR) is a powerful technique to study the dynamic behavior of thiourea compounds and to obtain sharper spectra.

Troubleshooting Guide

This guide provides a systematic approach to resolving peak broadening in the NMR spectra of thiourea compounds.

IssuePotential CauseRecommended Action
All peaks in the spectrum are broad. Poor magnetic field homogeneity.Re-shim the spectrometer. If the problem persists, the issue might be with the sample preparation (e.g., undissolved solids).[15][16]
High sample concentration leading to high viscosity or aggregation.Dilute the sample.
Only the N-H proton signals are broad or missing. Rapid proton exchange.1. Use an aprotic, hydrogen-bond accepting solvent like DMSO-d₆.[5] 2. Lower the acquisition temperature.[1] 3. Ensure the solvent is anhydrous.
Intermediate rate of C-N bond rotation.1. Acquire the spectrum at a lower temperature to see separate signals for the conformers.[1] 2. Acquire the spectrum at a higher temperature to see a sharp, averaged signal.
Signals for protons near the thiourea group are broad. Restricted C-N bond rotation affecting adjacent groups.Perform a variable temperature NMR experiment to find the coalescence temperature and temperatures for slow and fast exchange regimes.[3]
Tautomeric equilibrium.Change the solvent to see if it influences the equilibrium and sharpens the peaks. Lowering the temperature may also help to resolve the signals of the individual tautomers.[8]

Experimental Protocols

Variable Temperature (VT) NMR Experiment for Studying C-N Bond Rotation

  • Sample Preparation: Prepare a sample of the thiourea compound in a suitable deuterated solvent (e.g., dimethylformamide-d₇, DMSO-d₆) at a concentration of approximately 10-20 mM.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).

  • Low-Temperature Spectra: Gradually decrease the temperature of the NMR probe in steps of 10-20 K. Allow the sample to equilibrate at each temperature for 5-10 minutes before acquiring a spectrum. Continue until the broad signals resolve into sharp peaks or until the solvent begins to freeze.

  • High-Temperature Spectra: Gradually increase the temperature from room temperature in steps of 10-20 K. Acquire a spectrum at each temperature after equilibration. Continue until the broad signals coalesce into a sharp, averaged peak.

  • Data Analysis: Analyze the changes in the line shape of the signals as a function of temperature. This can provide qualitative information about the dynamic process. For a quantitative analysis, line shape analysis software can be used to determine the rate constants for the rotation at different temperatures and subsequently calculate the activation energy (ΔG‡) for the C-N bond rotation.[1][2]

Quantitative Data Summary

The following table summarizes representative activation energies for C-N bond rotation in thiourea, demonstrating the energy barrier that leads to restricted rotation.

CompoundSolventActivation Energy (ΔG‡) for C-N Bond Rotation (kcal/mol)
ThioureaDimethylformamide/Dimethyl Sulfoxide13.5 ± 0.1[2]
Thiourea with Tetrabutylammonium AcetateDimethylformamide/Dimethyl Sulfoxide14.0 ± 0.1[2]

Visualizations

experimental_workflow Troubleshooting Workflow for Peak Broadening start Broad NMR Spectrum Observed check_all_peaks Are all peaks broad? start->check_all_peaks shim Re-shim the spectrometer check_all_peaks->shim Yes nh_broad Only N-H or adjacent proton peaks are broad check_all_peaks->nh_broad No check_concentration Check sample concentration/viscosity shim->check_concentration dilute Dilute the sample check_concentration->dilute High end_resolved Spectrum Resolved check_concentration->end_resolved Optimal dilute->end_resolved proton_exchange Hypothesis: Proton Exchange nh_broad->proton_exchange cn_rotation Hypothesis: Restricted C-N Rotation / Tautomerism nh_broad->cn_rotation change_solvent Switch to aprotic solvent (e.g., DMSO-d6) proton_exchange->change_solvent change_solvent->end_resolved vt_nmr Perform Variable Temperature (VT) NMR vt_nmr->end_resolved cn_rotation->vt_nmr

Caption: A workflow for troubleshooting peak broadening in the NMR spectra of thiourea compounds.

dynamic_processes Dynamic Processes in Thiourea Leading to Peak Broadening cluster_rotation Restricted C-N Rotation cluster_tautomerism Thione-Thiol Tautomerism cluster_exchange Proton Exchange conformer1 Conformer A (cis) conformer2 Conformer B (trans) conformer1->conformer2 k_rot broadening NMR Peak Broadening conformer1->broadening conformer2->broadening thione Thione form (>C=S) thiol Thiol form (-C(SH)=N-) thione->thiol k_taut thione->broadening thiol->broadening thiourea_nh R-NH-C(=S)-R' solvent_h H-Solvent thiourea_nh->solvent_h k_exch thiourea_nh->broadening thiourea_n R-N-C(=S)-R' solvent_h2 H₂-Solvent⁺

Caption: Key dynamic processes in thiourea compounds that contribute to NMR peak broadening.

References

strategies to prevent degradation of 1-(3-Acetylphenyl)-2-thiourea during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-(3-Acetylphenyl)-2-thiourea. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

For long-term storage, it is recommended to store solid this compound in a tightly sealed container in a dry environment at 2-8°C.[1] Protecting the compound from light and moisture is crucial to prevent degradation.

Q2: What are the primary degradation pathways for this compound?

Based on the chemical structure, which includes a thiourea and an acetylphenyl group, the primary degradation pathways are expected to be oxidation, hydrolysis, and photodegradation. The thiourea moiety is susceptible to oxidation, which can lead to the formation of urea derivatives and other byproducts.[2] Hydrolysis can occur at the thiourea linkage, particularly under strong acidic or basic conditions. The aromatic ring system suggests potential sensitivity to photodegradation upon exposure to UV light.[3]

Q3: How can I detect degradation of my this compound sample?

Visual inspection can be the first indicator. Signs of degradation may include a change in color (e.g., yellowing), a change in physical state (e.g., clumping or melting), or the presence of an off-odor. For quantitative analysis, chromatographic methods such as High-Performance Liquid Chromatography (HPLC) are recommended to assess the purity of the compound and detect the presence of degradation products.

Q4: Can I store this compound in solution? If so, what are the recommended conditions?

Storing this compound in solution is generally not recommended for long periods due to the increased risk of degradation. If short-term storage in solution is necessary, it is advisable to use a dry, aprotic solvent and store the solution at a low temperature (e.g., -20°C) in a tightly sealed, light-protected container. The stability in solution is highly dependent on the solvent and storage conditions, so it is recommended to prepare solutions fresh whenever possible.

Q5: Is this compound sensitive to air?

Yes, the thiourea group is susceptible to oxidation by atmospheric oxygen.[2] To minimize oxidative degradation, it is best practice to store the compound under an inert atmosphere, such as nitrogen or argon, especially for long-term storage or for high-purity applications.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Discoloration (e.g., yellowing) of the solid compound. Oxidation or photodegradation.Store the compound in a dark, cool (2-8°C), and dry place.[1] Use an amber-colored vial or wrap the container in aluminum foil. For long-term storage, consider flushing the container with an inert gas (nitrogen or argon) before sealing.
The compound appears clumpy or has a sticky consistency. Moisture absorption.Store the compound in a desiccator or a controlled low-humidity environment. Ensure the container is tightly sealed immediately after use.
Inconsistent or unexpected experimental results. Degradation of the compound leading to reduced purity.Use a fresh batch of the compound. Before use, verify the purity of the stored compound using an analytical technique like HPLC or melting point determination.
The compound is difficult to dissolve or shows insoluble particles. Formation of insoluble degradation products due to hydrolysis or oxidation.Prepare solutions fresh before use. If you suspect degradation, purify the compound by recrystallization if a suitable procedure is available.

Storage Condition Recommendations

The following table summarizes the recommended storage conditions for this compound to minimize degradation.

Parameter Recommended Condition Rationale
Temperature 2-8°C[1]Reduces the rate of chemical degradation reactions.
Humidity Low (store in a desiccator)Prevents moisture absorption and subsequent hydrolysis.
Light Protected from light (amber vials or dark)Minimizes photodegradation.
Atmosphere Inert gas (Nitrogen or Argon)Prevents oxidation of the thiourea moiety.
Container Tightly sealed, chemically inert material (e.g., glass)Prevents exposure to air and moisture.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound. Method parameters may need to be optimized for your specific instrumentation and requirements.

  • Objective: To determine the purity of a this compound sample and detect any degradation products.

  • Materials:

    • This compound sample

    • HPLC-grade acetonitrile

    • HPLC-grade water

    • HPLC-grade formic acid (or other suitable modifier)

    • Volumetric flasks and pipettes

    • HPLC system with a UV detector

    • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Procedure:

    • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., a gradient from 20% to 80% acetonitrile) with 0.1% formic acid. Filter and degas the mobile phase.

    • Standard Solution Preparation: Accurately weigh a small amount of a reference standard of this compound and dissolve it in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve.

    • Sample Solution Preparation: Prepare a solution of the this compound sample to be tested in the same solvent as the standard solution, at a concentration within the range of the calibration curve.

    • HPLC Analysis:

      • Equilibrate the HPLC system with the initial mobile phase conditions.

      • Set the UV detector to a wavelength where the compound has maximum absorbance (this may need to be determined by a UV scan).

      • Inject the standard and sample solutions.

      • Run the HPLC gradient.

    • Data Analysis:

      • Identify the peak corresponding to this compound by comparing the retention time with the standard.

      • Calculate the purity of the sample by determining the area of the main peak as a percentage of the total peak area.

      • The presence of additional peaks may indicate impurities or degradation products.

Visualizations

DegradationPathways Potential Degradation Pathways of this compound A This compound B Oxidation A->B C Hydrolysis A->C D Photodegradation A->D E 1-(3-Acetylphenyl)urea + Sulfur Oxides B->E F 3-Aminoacetophenone + Thiourea Decomposition Products C->F G Various Photoproducts D->G

Caption: Potential degradation pathways for this compound.

StorageWorkflow Recommended Storage Workflow Start Receive Compound Inert Flush with Inert Gas (e.g., Nitrogen) Start->Inert Seal Tightly Seal in Amber Glass Vial Inert->Seal Store Store at 2-8°C in a Desiccator Seal->Store Use Use in Experiment Store->Use

Caption: Recommended workflow for the proper storage of this compound.

References

Technical Support Center: Method Refinement for Consistent Antifungal Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for antifungal susceptibility testing (AST). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their methods for consistent and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of variability in antifungal susceptibility testing results?

A1: Inter-laboratory variability is a known issue in antifungal susceptibility testing.[1] Several factors can contribute to inconsistent results, including minor deviations in experimental protocols such as incubation time, temperature, and medium preparation.[1] The preparation and size of the fungal inoculum are also critical; inconsistent inoculum densities can lead to variable Minimum Inhibitory Concentrations (MICs).[1][2] Additionally, lot-to-lot variability in culture media and the pH of the medium can significantly alter the activity of some antifungal agents.[1][2][3] Subjectivity in visually determining the MIC endpoint, especially with the "trailing effect," can also lead to discrepancies.[1][4]

Q2: Which standardized protocols should I follow for antifungal susceptibility testing?

A2: To ensure reproducibility, it is crucial to adhere to validated and standardized protocols. The most widely recognized standards are provided by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][5][6] These organizations provide detailed guidelines for various testing methods, including broth microdilution and disk diffusion, for both yeasts and filamentous fungi.[4][5][7][8]

Q3: How do I interpret results when I observe a "trailing effect"?

Q4: What are quality control (QC) strains and why are they important?

A4: Quality control strains are well-characterized isolates with known susceptibility profiles that are used to monitor the accuracy and precision of AST methods.[9][10][11] Both CLSI and EUCAST have established QC ranges for specific antifungal agent-organism combinations.[9][10][11][12] Regularly testing these QC strains helps to ensure that the test is performing as expected and can help identify issues with reagents, incubation conditions, or operator technique.[9][10] Recommended QC strains include Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258.[11]

Q5: Can I use automated systems for antifungal susceptibility testing?

A5: Yes, several commercial automated systems are available for AST. These systems can offer advantages in terms of standardization and reduced hands-on time. However, it is essential to validate their performance against the reference methods (CLSI or EUCAST) and to be aware of any specific limitations or requirements for their use.

Troubleshooting Guides

This section provides guidance on how to address specific issues you may encounter during your experiments.

Issue 1: Inconsistent MIC Values Between Experiments
Potential Cause Troubleshooting Step
Inoculum Preparation Ensure the inoculum is prepared from a fresh (24-48 hour) culture.[3] Standardize the inoculum density using a spectrophotometer or McFarland standards to achieve the recommended concentration (e.g., 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeasts by CLSI M27).[3][6][8]
Medium Composition Use the recommended medium (e.g., RPMI-1640 with MOPS buffer).[3][6] Be aware of potential lot-to-lot variability in media and consider testing a new lot if inconsistencies arise.[3] Ensure the pH of the medium is within the recommended range (typically pH 7.0).[2][3]
Incubation Conditions Strictly control the incubation temperature (e.g., 35°C) and duration (e.g., 24-48 hours).[2][3] Ensure proper atmospheric conditions.
Endpoint Reading For manual readings, have a consistent and experienced operator. When possible, use a spectrophotometer for a more objective reading of growth inhibition.[1] For azoles, read the MIC at the point of ~50% growth inhibition relative to the growth control.[5]
Issue 2: No Growth or Poor Growth in Control Wells
Potential Cause Troubleshooting Step
Inoculum Viability Use a fresh, viable culture for inoculum preparation. If using frozen stocks, ensure they have been properly stored and subcultured before use.
Medium Quality Check the expiration date of the medium and ensure it was prepared and stored correctly.
Incubation Conditions Verify that the incubator is functioning correctly and maintaining the proper temperature and atmosphere.
Issue 3: Contamination
Potential Cause Troubleshooting Step
Aseptic Technique Review and reinforce proper aseptic techniques during all stages of the experiment, from media preparation to plate inoculation.
Reagent/Media Contamination Test individual components (media, saline, etc.) for sterility.
Environmental Contamination Ensure the work area (e.g., biological safety cabinet) is clean and properly functioning.

Experimental Protocols

Broth Microdilution Susceptibility Testing of Yeasts (Based on CLSI M27)

This protocol outlines the reference method for determining the MIC of antifungal agents against yeasts.

  • Preparation of Antifungal Stock Solutions: Prepare stock solutions of each antifungal agent at a high concentration in a suitable solvent (e.g., water or DMSO).

  • Preparation of Microdilution Plates:

    • Dispense the appropriate testing medium (RPMI-1640 with L-glutamine, without bicarbonate, buffered with MOPS to pH 7.0) into each well of a 96-well microtiter plate.[6]

    • Create serial twofold dilutions of the antifungal agents directly in the plate. The final volume in each well should be 100 µL.

  • Inoculum Preparation:

    • Subculture the yeast isolate on a suitable agar medium (e.g., Sabouraud dextrose agar) and incubate for 24 hours at 35°C.[6]

    • Select several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1 x 10⁶ to 5 x 10⁶ CFU/mL).[6]

    • Dilute this suspension in the testing medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.[6][8]

  • Inoculation and Incubation:

    • Add 100 µL of the standardized inoculum to each well of the microdilution plate.

    • Include a growth control well (no drug) and a sterility control well (no inoculum).

    • Incubate the plates at 35°C for 24 to 48 hours.[6]

  • MIC Determination:

    • The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles, echinocandins, and flucytosine) compared to the drug-free growth control.[5] For amphotericin B, the MIC is the lowest concentration that produces a 100% decrease in growth (optically clear well).[5]

Data Presentation

Table 1: CLSI and EUCAST Methodologies for Yeast Susceptibility Testing
ParameterCLSI M27EUCAST E.Def 7.3.2
Medium RPMI 1640 + MOPSRPMI 1640 + 2% Glucose + MOPS
Inoculum Size (CFU/mL) 0.5 x 10³ - 2.5 x 10³1-5 x 10⁵
Incubation Time 24-48 hours24 hours (48h for slow growers)
MIC Endpoint (Azoles) ≥50% growth reduction≥50% growth reduction
MIC Endpoint (Amphotericin B) 100% growth inhibition90% growth inhibition

Note: This table provides a summary of key differences. For complete details, refer to the official CLSI and EUCAST documents.[5][8]

Table 2: Quality Control Ranges for Reference Strains (Example)
Antifungal AgentQC StrainCLSI MIC Range (µg/mL)EUCAST MIC Range (µg/mL)
Fluconazole C. parapsilosis ATCC 220191.0 - 8.00.5 - 4.0
Voriconazole C. krusei ATCC 62580.12 - 1.00.12 - 1.0
Amphotericin B C. parapsilosis ATCC 220190.25 - 2.00.12 - 1.0

Note: QC ranges are subject to change. Always refer to the latest CLSI M27M44S or EUCAST QC tables for the most current information.[12]

Visualizations

Antifungal_Susceptibility_Testing_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Isolate_Culture 1. Isolate Culture (e.g., Sabouraud Dextrose Agar, 24-48h) Inoculum_Prep 2. Inoculum Preparation (0.5 McFarland Standard) Isolate_Culture->Inoculum_Prep Inoculum_Dilution 3. Inoculum Dilution (to final concentration) Inoculum_Prep->Inoculum_Dilution Inoculation 5. Inoculation of Plate Inoculum_Dilution->Inoculation Antifungal_Dilution 4. Antifungal Serial Dilution (in 96-well plate) Antifungal_Dilution->Inoculation Incubation 6. Incubation (35°C, 24-48h) Inoculation->Incubation MIC_Reading 7. MIC Reading (Visual or Spectrophotometric) Incubation->MIC_Reading Result_Interpretation 8. Result Interpretation (using CLSI/EUCAST breakpoints) MIC_Reading->Result_Interpretation Troubleshooting_Inconsistent_MICs cluster_inoculum Solutions cluster_medium Solutions cluster_incubation Solutions cluster_reading Solutions Inconsistent_MICs Inconsistent MICs Inoculum_Issues Inoculum Issues Inconsistent_MICs->Inoculum_Issues Medium_Issues Medium Issues Inconsistent_MICs->Medium_Issues Incubation_Issues Incubation Issues Inconsistent_MICs->Incubation_Issues Reading_Issues Endpoint Reading Issues Inconsistent_MICs->Reading_Issues Standardize_Density Standardize Density (McFarland) Inoculum_Issues->Standardize_Density Fresh_Culture Use Fresh Culture Inoculum_Issues->Fresh_Culture Check_pH Check pH Medium_Issues->Check_pH Use_Recommended_Medium Use Recommended Medium Medium_Issues->Use_Recommended_Medium Check_Lot_Variability Check Lot Variability Medium_Issues->Check_Lot_Variability Verify_Temperature Verify Temperature Incubation_Issues->Verify_Temperature Consistent_Duration Consistent Duration Incubation_Issues->Consistent_Duration Objective_Reading Objective Reading (Spectrophotometer) Reading_Issues->Objective_Reading Consistent_Criteria Consistent Criteria (e.g., 50% inhibition) Reading_Issues->Consistent_Criteria

References

Technical Support Center: Overcoming Poor Reproducibility in Thiourea Analog Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of thiourea analogs, with a focus on improving reproducibility.

Troubleshooting Guides & FAQs

This section addresses specific issues that users might encounter during their experiments in a question-and-answer format.

Issue 1: Low or No Product Yield

Q: My reaction has resulted in a very low yield or no desired thiourea product. What are the potential causes and solutions?

A: Low or no yield in thiourea synthesis can stem from several factors, primarily related to the reactivity of the starting materials and the reaction conditions. A primary consideration is the nucleophilicity of the amine reactant. For instance, anilines with electron-withdrawing groups, such as 4-nitroaniline, are poor nucleophiles and may react sluggishly or not at all under standard conditions.[1][2] Another common issue is the decomposition of starting materials or intermediates, such as the instability of the isothiocyanate.[1][3]

Troubleshooting Steps:

  • Increase Reaction Temperature: For reactions with poorly nucleophilic amines, increasing the temperature can help to drive the reaction forward.[1] However, be cautious as excessively high temperatures can lead to side reactions and product decomposition.[1]

  • Use a More Reactive Thioacylating Agent: If using carbon disulfide with a poorly reactive amine, consider switching to a more reactive reagent like thiophosgene.[1] Be aware of the high toxicity of thiophosgene and handle it with appropriate safety precautions.

  • Employ a Catalyst: In some cases, a catalyst can facilitate the reaction. For syntheses from primary amines and CS₂, a reusable ZnO/Al₂O₃ composite has been shown to be effective.[1] For weakly nucleophilic amines, a stronger base or a phase transfer catalyst might be necessary.[3]

  • Check Starting Material Quality: Ensure the purity and stability of your starting materials, especially if the isothiocyanate is not freshly prepared.[1][3]

  • Optimize Solvent: The choice of solvent can significantly impact the reaction rate and yield. Polar aprotic solvents like THF and DCM are commonly used.[1][4] For some reactions, an "on-water" synthesis can be a sustainable and efficient alternative.[1]

  • Consider Microwave-Assisted Synthesis: Microwave irradiation has been shown to drastically reduce reaction times and improve yields in some cases.[1][5]

Issue 2: Formation of Side Products and Impurities

Q: I have obtained my desired thiourea, but it is contaminated with significant impurities. What are the common side reactions, and how can I minimize them?

A: The formation of byproducts is a common challenge. In reactions involving carbon disulfide, incomplete conversion of the dithiocarbamate intermediate can lead to impurities.[1] When using Lawesson's reagent with urea, a common byproduct is a thiophosphorus ylide.[1] With isothiocyanates, impurities can arise from the isothiocyanate itself or from non-optimized reaction conditions.[1]

Troubleshooting Steps:

  • Control Stoichiometry: Carefully control the molar ratio of your reactants. An excess of one reactant may lead to the formation of side products.[1]

  • Optimize Reaction Temperature and Time: High temperatures can promote side reactions.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid prolonged heating.[1]

  • Purification Strategy: A robust purification strategy is crucial. Common methods include:

    • Recrystallization: Effective for purifying solid products.[4]

    • Column Chromatography: A versatile method for separating the desired product from impurities with similar polarities.[1][4]

    • Acid-Base Extraction: Useful if the product and impurities have different acid-base properties.[1]

    • Filtration and Washing: If the product precipitates, it can be collected by filtration and washed with a suitable solvent to remove soluble impurities.[1]

Issue 3: Difficulty in Product Purification

Q: My crude product is an oil and will not crystallize. How can I purify it?

A: Not all thiourea derivatives are crystalline solids at room temperature, and impurities can inhibit crystallization.[4]

Troubleshooting Steps:

  • Column Chromatography: This is the most reliable method for purifying non-crystalline or oily products. A silica gel column with a gradient of ethyl acetate in hexane is a common choice.[4]

  • Trituration: Vigorously stirring the oil with a poor solvent (e.g., hexane) can sometimes induce crystallization by washing away impurities.[4]

Data Presentation

Table 1: Effect of Reaction Temperature on Thiourea Yield (Urea + Lawesson's Reagent)

Temperature (°C)Reaction Time (h)Yield (%)
553.545.2
653.553.8
753.562.1
853.558.4

This data illustrates that yield increases with temperature up to an optimum point, after which side reactions or product decomposition may cause the yield to decrease.[6]

Table 2: Reproducibility of Thiourea Synthesis under Optimal Conditions

Experiment RunYield (%)
163.2
260.5
365.8
458.9
561.4
Average 62.37

Reaction Conditions: Reaction time = 3.5 h, reaction temperature = 75°C, mass ratio of urea to Lawesson's reagent = 1:2.[6]

Experimental Protocols

Protocol 1: Synthesis of N,N'-Disubstituted Thioureas from an Amine and Isothiocyanate

  • Materials: Primary or secondary amine, isothiocyanate, dichloromethane (DCM) or tetrahydrofuran (THF).

  • Procedure:

    • Dissolve the amine in DCM or THF in a round-bottom flask.

    • Add the isothiocyanate to the solution (typically in a 1:1 molar ratio). The addition can be done dropwise if the reaction is exothermic.[3]

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by TLC. If the reaction is slow, it can be gently heated.[3]

    • Upon completion (indicated by the disappearance of the limiting reactant on TLC), remove the solvent by rotary evaporation.[1][3]

    • Purify the crude product by recrystallization or column chromatography if necessary.[3][4]

Protocol 2: Synthesis of Symmetrical Thioureas from an Amine and Carbon Disulfide

  • Materials: Primary amine, carbon disulfide (CS₂), sodium hydroxide (NaOH), solvent (e.g., water, THF).

  • Procedure:

    • Dissolve the amine in the chosen solvent.

    • Add NaOH to the solution.

    • Add CS₂ dropwise to the reaction mixture.

    • Stir the reaction at the desired temperature (e.g., 40°C).

    • Monitor the reaction by TLC.

    • After the reaction is complete, work up the mixture, which may involve neutralization and extraction.

    • Purify the product by recrystallization or column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Starting Materials (Amine, Isothiocyanate) dissolve Dissolve Amine in Solvent (DCM/THF) start->dissolve add_iso Add Isothiocyanate (1:1 molar ratio) dissolve->add_iso stir Stir at Room Temperature add_iso->stir monitor Monitor by TLC stir->monitor heat Gentle Heating (if required) monitor->heat Slow Reaction evaporate Solvent Evaporation monitor->evaporate Complete heat->stir purify Purification (Recrystallization/ Column Chromatography) evaporate->purify product Final Product purify->product

Caption: Experimental workflow for the synthesis of N,N'-disubstituted thioureas.

troubleshooting_workflow cluster_diagnosis Problem Diagnosis cluster_solutions_yield Solutions for Low Yield cluster_solutions_impurities Solutions for Impurities cluster_solutions_purification Solutions for Purification start Poor Reproducibility Issue low_yield Low/No Yield? start->low_yield impurities Side Products/Impurities? start->impurities purification_issue Purification Difficulty? start->purification_issue check_materials Check Starting Material Quality low_yield->check_materials inc_temp Increase Temperature low_yield->inc_temp change_reagent Use More Reactive Thioacylating Agent low_yield->change_reagent use_catalyst Employ a Catalyst low_yield->use_catalyst control_stoich Control Stoichiometry impurities->control_stoich optimize_cond Optimize Temp/Time impurities->optimize_cond robust_purify Robust Purification impurities->robust_purify column_chrom Column Chromatography purification_issue->column_chrom trituration Trituration purification_issue->trituration end Improved Reproducibility check_materials->end inc_temp->end change_reagent->end use_catalyst->end control_stoich->end optimize_cond->end robust_purify->end column_chrom->end trituration->end

Caption: Troubleshooting logic for overcoming poor reproducibility in thiourea synthesis.

References

Technical Support Center: Interpreting FTIR Spectra of 1-(3-Acetylphenyl)-2-thiourea

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to interpreting Fourier-Transform Infrared (FTIR) spectra of 1-(3-Acetylphenyl)-2-thiourea. It includes detailed FAQs, troubleshooting guides for common experimental issues, and standardized protocols.

Frequently Asked Questions (FAQs) for Spectral Interpretation

Q1: How do I begin interpreting the complex FTIR spectrum of this compound?

A1: Start by identifying the principal functional groups present in the molecule: the acetyl group (aromatic ketone C=O), the thiourea moiety (N-H, C-N, C=S), and the substituted aromatic ring (C=C, C-H). Correlate the prominent peaks in your spectrum with the expected vibrational frequencies for these groups, as detailed in the data table below.

Q2: What are the characteristic vibrational frequencies for this compound?

A2: The expected FTIR absorption bands and their assignments are summarized in the table below. Note that peak positions can shift slightly based on the sample's physical state, purity, and intermolecular interactions like hydrogen bonding.

Q3: The N-H stretching region (3100-3400 cm⁻¹) in my spectrum shows multiple broad peaks. Why?

A3: The thiourea group has both -NH- and -NH₂ protons, which can participate in extensive intermolecular and intramolecular hydrogen bonding. This results in several, often broad, absorption bands corresponding to symmetric and asymmetric N-H stretching vibrations. In the solid state, these interactions are more pronounced, leading to broader and more complex patterns than in a dilute solution.[1][2]

Q4: The carbonyl (C=O) peak is not at the typical 1715 cm⁻¹ for an aliphatic ketone. What causes this shift?

A4: The acetyl group's carbonyl is directly attached to a phenyl ring. This conjugation delocalizes the pi-electrons of the C=O bond, slightly weakening it and lowering its vibrational frequency. Therefore, for aromatic ketones like this compound, the C=O stretching peak is expected to appear at a lower wavenumber, typically in the 1685-1666 cm⁻¹ range.[3][4][5]

Q5: The thiocarbonyl (C=S) stretching peak is difficult to identify. Is this normal?

A5: Yes, this is a common challenge. The C=S stretching vibration is often weak and can be coupled with other vibrations, particularly C-N stretching modes.[2] Look for a band in the 730-800 cm⁻¹ and 1080-1200 cm⁻¹ regions, which may be assigned to mixed vibrations with significant C=S character.[1][6][7] The presence of other characteristic thiourea bands (N-H, C-N) helps confirm the group's presence.

Quantitative Data: FTIR Peak Assignments

The following table summarizes the expected vibrational frequencies for this compound.

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentFunctional Group
3100 - 3400Medium-Strong, BroadN-H Asymmetric & Symmetric StretchingThiourea (-NH, -NH₂)
~3030Weak-MediumAromatic C-H StretchingPhenyl Ring
2850 - 2960WeakAliphatic C-H StretchingAcetyl Methyl (-CH₃)
1665 - 1685Strong, SharpC=O Stretching (Conjugated Ketone)Acetyl Group
1570 - 1620Medium-StrongN-H Bending / ScissoringThiourea (-NH₂)
1450 - 1600Medium, Multiple PeaksC=C Aromatic Ring StretchingPhenyl Ring
~1410 - 1470MediumAsymmetric N-C-N StretchingThiourea Moiety
1200 - 1300Medium-StrongC-C(=O)-C Stretching & BendingAcetyl Ketone
1080 - 1200MediumC-N Stretching & C=S Stretching (Mixed)Thiourea Moiety
650 - 900Medium-StrongC-H Out-of-Plane BendingSubstituted Phenyl Ring
730 - 800Weak-MediumC=S Stretching (Thioamide Band)Thiourea Moiety

Troubleshooting Guide for FTIR Experiments

This guide addresses common issues encountered during FTIR analysis of solid samples.

Q: My spectrum has a very noisy baseline. What can I do?

A: A noisy baseline indicates a low signal-to-noise ratio.

  • Solution: Increase the number of scans collected for both the background and the sample. This averaging process reduces random noise.[8][9] Ensure the sample is making good contact with the ATR crystal or is well-dispersed in the KBr pellet.

Q: I see sharp, intense peaks around 2350 cm⁻¹ and in the 3500-3700 cm⁻¹ region that don't belong to my molecule. What are they?

A: These are characteristic peaks of atmospheric contaminants.

  • Cause: The peak near 2350 cm⁻¹ is due to atmospheric carbon dioxide (CO₂), and the bands around 3500-3700 cm⁻¹ and 1650 cm⁻¹ are from water vapor (H₂O).[8]

  • Solution: Ensure the spectrometer's sample compartment is properly purged with a dry gas like nitrogen or dry air to displace the ambient atmosphere.[10] If the issue persists, collect a new background spectrum immediately before running your sample.

Q: My KBr pellet was cloudy/opaque, and the resulting spectrum has a sloping baseline and distorted peak shapes. What went wrong?

A: This is likely due to poor sample preparation.

  • Cause: An opaque pellet indicates that the sample and/or KBr was not ground finely enough, leading to light scattering (the Christiansen effect).[8] Uneven mixing of the sample and KBr can also contribute.[11]

  • Solution: Grind your sample and the spectroscopy-grade KBr powder separately into a very fine, flour-like consistency before gently mixing them.[12] Ensure you apply sufficient and even pressure (typically 8-10 tons) to form a transparent or translucent pellet.[11]

Q: My spectrum shows "negative peaks" (peaks going downwards). What does this mean?

A: Negative peaks typically occur when the background spectrum has absorptions that are not present in the sample spectrum.

  • Cause: This is common in ATR-FTIR if the ATR crystal was dirty when the background was collected and then cleaned before the sample was run.[13] It can also happen if the atmospheric conditions (CO₂/H₂O levels) changed significantly between collecting the background and the sample.

  • Solution: Always ensure the ATR crystal is perfectly clean before collecting the background spectrum.[13] Re-run the background and then immediately measure your sample.

Experimental Protocol: KBr Pellet Preparation

This protocol details the standard procedure for preparing a solid sample for transmission FTIR analysis.

Materials:

  • 1-2 mg of this compound

  • 100-200 mg of dry, spectroscopy-grade Potassium Bromide (KBr) powder[14]

  • Agate mortar and pestle

  • Pellet press die set

  • Hydraulic press

Procedure:

  • Drying: Gently heat the KBr powder in an oven at ~110°C for 2-3 hours and cool it in a desiccator to remove any absorbed moisture. Water has strong IR absorption bands that can interfere with the spectrum.[11][12]

  • Grinding: Place 1-2 mg of your sample into a clean, dry agate mortar and grind it into a fine, consistent powder.[14]

  • Mixing: Add ~100-200 mg of the dried KBr powder to the mortar. Gently but thoroughly mix the sample and KBr with the pestle until the mixture is homogenous.[14][15] The goal is to uniformly disperse the sample particles within the KBr matrix.[11]

  • Loading the Die: Transfer a small amount of the mixture into the pellet die sleeve. Distribute the powder evenly over the surface of the bottom anvil.

  • Pressing: Assemble the die and place it in a hydraulic press. If the die has a vacuum port, apply a vacuum to remove trapped air and moisture.[11] Gradually apply pressure up to 8-10 metric tons and hold for 1-2 minutes. The pressure causes the KBr to fuse into a transparent disc.[12]

  • Pellet Release: Carefully release the pressure and disassemble the die. Gently press the transparent pellet out of the sleeve. A high-quality pellet should be thin and transparent or translucent.

  • Analysis: Place the pellet in the spectrometer's sample holder to acquire the FTIR spectrum. Remember to first collect a background spectrum using a pure KBr pellet or an empty beam.[14]

Visualizations

Below are diagrams illustrating key workflows and logical processes in FTIR spectroscopy.

experimental_workflow cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition cluster_analysis Data Analysis p1 Grind Sample & Dry KBr p2 Homogenously Mix Sample & KBr p1->p2 p3 Load Die & Press Pellet p2->p3 a1 Collect Background Spectrum (Purge On) p3->a1 a2 Mount Sample Pellet a1->a2 a3 Collect Sample Spectrum a2->a3 d1 Baseline Correction & Normalization a3->d1 d2 Identify Peak Positions & Intensities d1->d2 d3 Assign Peaks to Vibrational Modes d2->d3 end end d3->end Final Interpretation

Caption: Experimental workflow for FTIR analysis using the KBr pellet method.

interpretation_logic cluster_diagnostic Diagnostic Region (>1500 cm⁻¹) cluster_fingerprint Fingerprint Region (<1500 cm⁻¹) start Examine Full Spectrum (4000-400 cm⁻¹) n_h Broad Peaks 3100-3400 cm⁻¹? → N-H Stretch (Thiourea) start->n_h c_h Weak Peaks ~3030 cm⁻¹? → Aromatic C-H Stretch start->c_h c_o Strong, Sharp Peak 1665-1685 cm⁻¹? → C=O Stretch (Ketone) start->c_o n_h_bend Medium Peak 1570-1620 cm⁻¹? → N-H Bend (Thiourea) start->n_h_bend c_c Multiple Peaks 1450-1600 cm⁻¹? → Aromatic C=C Stretch start->c_c c_n_s Medium Peaks 1080-1470 cm⁻¹? → C-N / C=S Mixed Modes start->c_n_s c_h_bend Strong Peaks 650-900 cm⁻¹? → Aromatic C-H Bend start->c_h_bend conclusion Confirm Structure by Matching All Key Bands n_h->conclusion c_o->conclusion c_c->conclusion c_n_s->conclusion

Caption: Logical workflow for interpreting the FTIR spectrum of the target molecule.

References

Technical Support Center: Scaling Up the Laboratory Synthesis of 1-(3-Acetylphenyl)-2-thiourea

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the laboratory synthesis of 1-(3-Acetylphenyl)-2-thiourea. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key characterization data to facilitate a smooth scale-up process.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route to prepare this compound?

A1: The most prevalent and scalable method is the reaction of 3-aminoacetophenone with a source of thiocyanate, typically in a two-step, one-pot synthesis. This involves the in-situ formation of an acyl isothiocyanate from an acyl chloride and a thiocyanate salt, followed by the reaction with an amine. Another common approach is the reaction of 3-aminoacetophenone with carbon disulfide.[1][2][3]

Q2: I am observing a low yield in my synthesis. What are the potential causes and how can I optimize it?

A2: Low yields can stem from several factors, including incomplete reaction, side product formation, or degradation of intermediates. To optimize the yield, consider the following:

  • Purity of Reactants: Ensure that 3-aminoacetophenone and other reagents are pure and dry.

  • Reaction Temperature: The reaction of isothiocyanates with amines is often exothermic. Running the reaction at room temperature or even 0°C can minimize side product formation.[1] For less reactive starting materials, gentle heating might be necessary to drive the reaction to completion.[2]

  • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion.

  • Stoichiometry: Use a slight excess of the amine (around 1.1 equivalents) to ensure the complete consumption of the isothiocyanate intermediate.[4]

Q3: What are the common impurities or side products I should be aware of?

A3: Common impurities include unreacted starting materials and side products from the decomposition of the isothiocyanate intermediate. Symmetrical thioureas can also form as a byproduct. If using carbon disulfide, thiuram disulfides can be a significant byproduct.[1]

Q4: How can I effectively purify the final product, this compound, at a larger scale?

A4: Recrystallization is the most common and effective method for purifying aryl thioureas.[5] The choice of solvent is critical. A good solvent will dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents for the recrystallization of thiourea derivatives include ethanol, methanol, acetonitrile, or mixtures with water.[6] It is advisable to perform small-scale solvent screening to find the optimal system for your product.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Reaction does not start or is very slow Low reactivity of the amine; Low reaction temperature.Increase the reaction temperature gently and monitor by TLC. For weakly nucleophilic amines, consider adding a non-nucleophilic base like triethylamine.[2]
Formation of an oily or non-crystalline product Presence of impurities inhibiting crystallization.Try triturating the oil with a non-polar solvent like hexane to induce crystallization. If that fails, column chromatography on silica gel is a reliable purification method.
Product decomposes upon heating during workup or purification Thermal instability of the thiourea derivative.Avoid excessive heating. Use a rotary evaporator at a moderate temperature to remove the solvent. For recrystallization, avoid prolonged boiling.
Inconsistent melting point of the final product Presence of residual solvent or impurities.Ensure the product is thoroughly dried under vacuum. If the melting point is still broad, consider another recrystallization step.
Unexpected peaks in NMR or IR spectra Presence of side products or unreacted starting materials.Re-purify the product using recrystallization or column chromatography. Compare the spectra with known data for the starting materials to identify the impurities.

Experimental Protocols

A reliable method for the synthesis of this compound is adapted from procedures for analogous compounds.[6][7][8] This protocol involves the in-situ generation of benzoyl isothiocyanate followed by reaction with 3-aminoacetophenone.

Materials and Reagents:

  • Benzoyl chloride

  • Ammonium thiocyanate

  • Acetone (anhydrous)

  • 3-Aminoacetophenone

  • Hydrochloric acid (concentrated)

  • Ethanol (for recrystallization)

  • Deionized water

Procedure:

  • Preparation of Benzoyl Isothiocyanate Solution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ammonium thiocyanate (0.10 mol) in 50 mL of anhydrous acetone. To this suspension, add benzoyl chloride (0.10 mol) dropwise with stirring.

  • Formation of Isothiocyanate: Heat the reaction mixture to reflux for 30 minutes. The formation of benzoyl isothiocyanate will occur.

  • Reaction with Amine: After cooling the mixture to room temperature, add a solution of 3-aminoacetophenone (0.10 mol) in 20 mL of acetone.

  • Thiourea Formation: Reflux the resulting mixture for 3 hours. Monitor the reaction progress by TLC.

  • Precipitation: After the reaction is complete, pour the mixture into a beaker containing 250 mL of cold water acidified with a small amount of concentrated hydrochloric acid.

  • Isolation: A precipitate of this compound will form. Collect the solid by vacuum filtration and wash it with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the purified product.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₉H₁₀N₂OS[9]
Molecular Weight 194.25 g/mol [9]
Melting Point 165-167 °C

Table 2: Spectroscopic Data for Characterization of this compound (Predicted based on analogous compounds)

Technique Expected Observations
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 10.5-9.5 (br s, 2H, NH), 8.0-7.2 (m, 4H, Ar-H), 2.5 (s, 3H, COCH₃)
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm): 198 (C=O), 182 (C=S), 140-120 (Ar-C), 27 (CH₃)
FTIR (KBr) ν (cm⁻¹): 3400-3200 (N-H stretching), 1680 (C=O stretching), 1590 (C=C aromatic stretching), 1250 (C=S stretching)

Note: The spectroscopic data provided is predictive and based on the analysis of structurally similar compounds. Actual experimental values may vary.

Mandatory Visualizations

Experimental Workflow

experimental_workflow reagents Starting Materials: - Benzoyl Chloride - Ammonium Thiocyanate - 3-Aminoacetophenone - Acetone reaction Reaction Steps: 1. Formation of Benzoyl Isothiocyanate (Reflux, 30 min) 2. Addition of 3-Aminoacetophenone 3. Thiourea Formation (Reflux, 3 h) reagents->reaction 1. workup Work-up & Isolation: 1. Precipitation in Acidified Water 2. Vacuum Filtration 3. Washing with Water reaction->workup 2. purification Purification: - Recrystallization from Ethanol/Water workup->purification 3. product Final Product: This compound purification->product 4.

Caption: Experimental workflow for the synthesis of this compound.

Logical Relationship of Troubleshooting

troubleshooting_logic start Low Yield or Impure Product cause1 Incomplete Reaction start->cause1 cause2 Side Product Formation start->cause2 cause3 Degradation of Intermediate start->cause3 cause4 Inefficient Purification start->cause4 solution1a Increase Reaction Time cause1->solution1a solution1b Increase Temperature cause1->solution1b solution2a Optimize Stoichiometry cause2->solution2a solution2b Control Temperature cause2->solution2b solution3a Use Fresh Reagents cause3->solution3a solution3b Lower Reaction Temperature cause3->solution3b solution4a Optimize Recrystallization Solvent cause4->solution4a solution4b Column Chromatography cause4->solution4b

Caption: Troubleshooting logic for synthesis of this compound.

References

Technical Support Center: Enhancing the Purity of Crude 1-(3-Acetylphenyl)-2-thiourea

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to enhance the purity of crude 1-(3-Acetylphenyl)-2-thiourea post-synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in the synthesis of this compound?

A1: Common impurities can include unreacted starting materials such as 3-aminoacetophenone and ammonium thiocyanate, or byproducts from side reactions. If an isothiocyanate intermediate is formed in situ, residual reagents from its synthesis could also be present. Symmetrically disubstituted thioureas, like 1,3-bis(3-acetylphenyl)-2-thiourea, can also form as a byproduct.

Q2: My final product has a low melting point and appears discolored. What is the likely cause?

A2: A low and broad melting point, along with discoloration (e.g., yellowish or brownish tint), typically indicates the presence of impurities. The expected melting point for pure this compound is in the range of 165-167°C. Deviation from this suggests that further purification is necessary.

Q3: How can I monitor the progress of the purification?

A3: Thin-layer chromatography (TLC) is an effective technique to monitor the purification process. By comparing the crude mixture with the fractions collected during purification against a reference standard (if available), you can track the removal of impurities. The disappearance of impurity spots and the isolation of a single spot corresponding to the product indicate successful purification. High-performance liquid chromatography (HPLC) can also be employed for more quantitative assessment of purity.

Q4: What are the best recrystallization solvents for this compound?

A4: Based on protocols for structurally similar compounds, acetonitrile is a good starting solvent for recrystallization.[1] Ethanol and mixtures of ethanol and water have also been used for recrystallizing related aryl thioureas.[2] The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Q5: My compound is too polar to move on a standard silica gel TLC plate. What should I do for column chromatography?

A5: For highly polar compounds, you can use a more polar eluent system. A common strategy is to add a small percentage of methanol to dichloromethane or ethyl acetate. For basic compounds that streak on silica, adding a small amount of a volatile base like triethylamine or ammonium hydroxide to the eluent can improve separation. Alternatively, reverse-phase chromatography can be an effective technique for purifying polar compounds.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Issue 1: Oily Residue Instead of Crystals After Recrystallization
Possible Cause Solution
Incomplete removal of solvent Ensure the product is thoroughly dried under vacuum to remove any residual solvent which can act as an impurity and lower the melting point.
Supersaturation The solution may be too concentrated. Add a small amount of additional hot solvent to redissolve the oil, then allow it to cool slowly. Seeding with a pure crystal can also induce crystallization.
Presence of greasy impurities Treat the crude product with a non-polar solvent like hexanes to wash away non-polar impurities before recrystallization.
Inappropriate solvent system The chosen solvent may not be ideal. Experiment with different solvents or solvent mixtures. A two-solvent system (one in which the compound is soluble and one in which it is insoluble) can sometimes be effective.
Issue 2: Low Recovery After Recrystallization
Possible Cause Solution
Using too much solvent Use the minimum amount of hot solvent required to fully dissolve the crude product. Using an excess will result in a significant portion of the product remaining in the mother liquor upon cooling.
Cooling the solution too quickly Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize the yield of pure crystals.
Product is significantly soluble in the cold solvent If the product has moderate solubility even at low temperatures, cooling to a very low temperature (e.g., in a freezer) may improve recovery. Alternatively, a different recrystallization solvent is needed.
Premature crystallization during hot filtration If hot filtration is necessary to remove insoluble impurities, pre-heat the funnel and filter paper, and use a small amount of excess hot solvent to prevent the product from crystallizing on the filter paper.
Issue 3: Persistent Impurities After a Single Purification Step
Possible Cause Solution
Co-crystallization of impurities The impurity may have similar solubility properties to the desired product. A second recrystallization from a different solvent system may be necessary.
Impurity and product have similar polarity If recrystallization is ineffective, column chromatography is the recommended next step. A careful selection of the mobile phase is crucial for successful separation.
The impurity is a structurally very similar byproduct In cases of very challenging separations, preparative HPLC may be required to achieve high purity.

Experimental Protocols

Protocol 1: Recrystallization from Acetonitrile
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot acetonitrile to dissolve the solid completely. The flask can be heated on a hot plate with stirring.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The formation of crystals should be observed.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold acetonitrile to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to obtain the final product.

  • Purity Assessment: Determine the melting point of the dried crystals and acquire spectroscopic data (IR, NMR) to confirm purity.

Protocol 2: Flash Column Chromatography (for polar impurities)
  • Stationary Phase: Silica gel (60 Å, 230-400 mesh).

  • Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone). If the product is not very soluble, it can be adsorbed onto a small amount of silica gel (dry loading).

  • Column Packing: Pack a glass column with a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Loading: Carefully load the prepared sample onto the top of the silica gel bed.

  • Elution: Begin elution with a non-polar solvent (e.g., hexanes or a mixture of hexanes and ethyl acetate). Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate or by adding methanol) to elute the desired compound.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Parameter Value Reference
Molecular Formula C₉H₁₀N₂OS[3]
Molecular Weight 194.25 g/mol [3]
Melting Point 165-167 °CN/A

Note: While a melting point has been reported, it is advisable to confirm this value with an analytically pure sample.

Visualizations

experimental_workflow crude Crude this compound recrystallization Recrystallization (e.g., Acetonitrile) crude->recrystallization High Impurity Load column Column Chromatography (Silica Gel) crude->column Difficult Separation recrystallization->column Still Impure pure Pure Product recrystallization->pure Successful column->pure Successful analysis Purity Analysis (TLC, MP, NMR, IR) pure->analysis

Caption: General experimental workflow for the purification of this compound.

troubleshooting_logic start Crude Product Impure? recrystallize Attempt Recrystallization start->recrystallize Yes check_purity1 Check Purity (MP, TLC) recrystallize->check_purity1 column_chrom Perform Column Chromatography check_purity1->column_chrom Impure pure_product Pure Product Obtained check_purity1->pure_product Pure check_purity2 Check Purity (MP, TLC) column_chrom->check_purity2 check_purity2->pure_product Pure further_action Consider Alternative Purification (e.g., Prep-HPLC) check_purity2->further_action Impure

Caption: Logical troubleshooting workflow for enhancing product purity.

References

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of Acetylphenyl Thioureas

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of acetylphenyl thiourea derivatives, focusing on their structure-activity relationships (SAR) in anticancer and anti-urease applications. The information is presented to facilitate objective comparison and support further research and development in this promising class of compounds.

Quantitative Data Summary

The biological activity of acetylphenyl thiourea derivatives is significantly influenced by the nature and position of substituents on the phenyl rings. The following tables summarize the in vitro cytotoxic and anti-urease activities of various derivatives, providing a clear comparison of their potency.

Table 1: Anticancer Activity of Acetylphenyl Thiourea Derivatives

CompoundCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
N1,N3-disubstituted-thiosemicarbazone 7HCT1161.11Doxorubicin8.29
HepG21.74Doxorubicin7.46
MCF-77.0Doxorubicin4.56
3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivative 22A5492.47Cisplatin-
3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivative 21A5495.42Cisplatin-
N-(4-t-butylbenzoyl)-N'-phenylthioureaMCF-7Data not providedErlotinibData not provided
1-(4-hexylbenzoyl)-3-methylthioureaT47D179Hydroxyurea1803
MCF-7390Hydroxyurea2829
WiDr433Hydroxyurea1803
HeLa412Hydroxyurea5632

Table 2: Urease Inhibitory Activity of Acetylphenyl Thiourea Derivatives

CompoundUrease SourceIC50 (µM)Reference CompoundIC50 (µM)
N-((4-acetylphenyl)carbamothioyl)-2,4-dichlorobenzamideJack Bean0.0389 ± 0.0017Thiourea-
N,N'-(((4-nitro-1,2-phenylene)bis(azanediyl))bis(carbonothioyl))bis(2,4-dichlorobenzamide) (UP-1)-1.55 ± 0.0288Thiourea0.97 ± 0.0371
N,N'-(((4-nitro-1,2-phenylene)bis(azanediyl))bis(carbonothioyl))diheptanamide (UP-2)-1.66 ± 0.0179Thiourea0.97 ± 0.0371
N,N'-(((4-nitro-1,2-phenylene)bis(azanediyl))bis(carbonothioyl))dibutanamide (UP-3)-1.69 ± 0.0162Thiourea0.97 ± 0.0371

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.

2.1. Synthesis of N,N'-bis(3-acetylphenyl)thiourea

This protocol outlines a general procedure for the synthesis of symmetrical diaryl thioureas.[1]

  • Materials: 3-Aminoacetophenone, Carbon disulfide (CS2), Pyridine, Ethanol.

  • Procedure:

    • Dissolve 3-aminoacetophenone (2.0 equivalents) in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

    • Add a catalytic amount of pyridine to the stirred solution.

    • Add carbon disulfide (1.0 equivalent) dropwise at room temperature.

    • Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

    • After completion, cool the mixture to room temperature.

    • Collect the precipitated solid by filtration.

    • Wash the solid with cold ethanol to remove unreacted starting materials.

    • Further purify the product by recrystallization from ethanol or an ethanol/water mixture.

    • Dry the purified product in a vacuum oven.

2.2. In Vitro Cytotoxicity MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[2]

  • Materials: MTT solution (5 mg/mL in PBS), Solubilization solution (e.g., DMSO), 96-well plates, Test compounds.

  • Procedure:

    • Seed cells in a 96-well plate at a desired density and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

    • After the incubation period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

    • Incubate the plate for 4 hours in a humidified atmosphere (e.g., +37 °C, 5-6.5% CO2).

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Allow the plate to stand overnight in the incubator.

    • Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

2.3. Urease Inhibition Assay (Indophenol Method)

This assay measures the production of ammonia to determine urease activity.[3]

  • Materials: Urea solution, Urease enzyme, Phenol reagent, Alkali reagent, 96-well plate, Test compounds.

  • Procedure:

    • In a 96-well plate, add 50 µL of urea (10 mM) in phosphate buffer solution to a mixture of 25 µL of urease and 25 µL of the test compound.

    • Incubate the plate at 37 °C for 30 minutes.

    • Add 50 µL of phenol reagent (127 mM phenol and 0.168 mM sodium nitroprusside).

    • Add 50 µL of alkali reagent (125 mM NaOH and 0.168 mM NaOCl).

    • Incubate at 37 °C for another 30 minutes for color development.

    • Measure the absorbance at 630 nm using a microplate reader.

    • Calculate the percentage of inhibition and determine the IC50 value.

Visualizations

The following diagrams illustrate key signaling pathways potentially modulated by acetylphenyl thiourea derivatives and a typical experimental workflow.

experimental_workflow cluster_synthesis Compound Synthesis cluster_bioassay Biological Evaluation cluster_sar SAR Analysis s1 Starting Materials (e.g., 3-aminoacetophenone, CS2) s2 Reaction s1->s2 s3 Purification s2->s3 s4 Characterization (NMR, IR, MS) s3->s4 b1 In Vitro Assays (e.g., MTT, Urease Inhibition) s4->b1 Test Compounds b2 Data Analysis (IC50 Determination) b1->b2 sar1 Structure-Activity Relationship Studies b2->sar1

General experimental workflow for SAR studies.

EGFR_pathway ligand EGF/TGF-α egfr EGFR ligand->egfr Binds ras RAS egfr->ras Activates pi3k PI3K egfr->pi3k raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation, Survival, Angiogenesis erk->proliferation akt AKT pi3k->akt akt->proliferation acetylphenyl_thiourea Acetylphenyl Thiourea Derivatives acetylphenyl_thiourea->egfr Inhibits

Simplified EGFR signaling pathway and potential inhibition.

SIRT2_pathway sirt2 SIRT2 deacetylated_proteins Deacetylated Proteins sirt2->deacetylated_proteins Deacetylates acetylated_proteins Acetylated Proteins (e.g., α-tubulin, p53) acetylated_proteins->sirt2 cell_cycle Cell Cycle Progression deacetylated_proteins->cell_cycle apoptosis Apoptosis deacetylated_proteins->apoptosis acetylphenyl_thiourea Acetylphenyl Thiourea Derivatives acetylphenyl_thiourea->sirt2 Inhibits

Simplified SIRT2 signaling pathway and potential inhibition.

References

The Rising Potential of Thiourea Derivatives in Antifungal Applications: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the persistent search for novel and effective antifungal agents, thiourea derivatives have emerged as a promising class of compounds. While specific quantitative data on the antifungal activity of 1-(3-Acetylphenyl)-2-thiourea is not yet available in peer-reviewed literature, extensive research on structurally similar compounds provides a strong basis for a comparative analysis against established commercial fungicides. This guide offers an objective comparison based on available experimental data for researchers, scientists, and drug development professionals.

Due to the absence of direct studies on this compound, this report utilizes data from published research on other acyl and aldehyde thiourea derivatives as a proxy to evaluate their potential antifungal efficacy against common commercial fungicides.

Quantitative Comparison of Antifungal Activity

The following table summarizes the in vitro efficacy of selected thiourea derivatives compared to commercial fungicides, presented as half-maximal effective concentration (EC50) values. Lower EC50 values indicate greater potency. It is important to note that these values are dependent on the specific fungal strain and the experimental conditions.

Compound/FungicideFungal SpeciesEC50 (mg/L)Reference
Thiourea Derivatives
Citral-Thiourea Derivative (e1)Colletotrichum gloeosprioides0.16[1]
Citral-Thiourea Derivative (e3)Colletotrichum gloeosprioides1.66[1]
Citral-Thiourea Derivative (e6)Colletotrichum gloeosprioides1.37[1]
Aldehydes-Thiourea Derivative (9)Botrytis cinerea0.70[2][3][4]
Commercial Fungicides
Kresoxim-methylColletotrichum gloeosprioides>50[1]
CarbendazimColletotrichum gloeosprioides11.03[1]
BoscalidBotrytis cinerea1.41[2][3]

Insights into the Mechanism of Action

Research into various thiourea derivatives suggests multiple potential mechanisms for their antifungal activity. A key proposed mechanism involves the disruption of the fungal cell membrane's integrity. Studies have shown that certain derivatives can alter mycelial morphology and increase the permeability of the fungal cell membrane, ultimately leading to cell death.[1][2]

Furthermore, molecular docking studies on some acyl thiourea derivatives point towards the inhibition of crucial fungal enzymes such as 14α-demethylase (CYP51) and N-myristoyltransferase (NMT).[5] The inhibition of these enzymes interferes with essential biosynthetic pathways, such as ergosterol synthesis for the cell membrane, leading to the suppression of fungal growth. Some aldehyde-thiourea derivatives have also been identified as potential laccase inhibitors.[2][6]

Standardized Experimental Protocols

To ensure the reproducibility and comparability of antifungal activity data, standardized methodologies are crucial. The determination of Minimum Inhibitory Concentration (MIC) and EC50 values is commonly performed using the broth microdilution method, following guidelines from institutions like the Clinical and Laboratory Standards Institute (CLSI).

Key Steps in Antifungal Susceptibility Testing:
  • Inoculum Preparation: A standardized suspension of the fungal isolate is prepared in a suitable broth medium. The concentration of the fungal cells or spores is adjusted to a specific value (e.g., 0.5-2.5 x 10³ cells/mL).[7]

  • Compound Dilution: The test compound (thiourea derivative or commercial fungicide) is serially diluted in the broth medium to create a range of concentrations.

  • Incubation: The fungal inoculum is added to microplate wells containing the different concentrations of the test compound. The plates are then incubated under controlled conditions (e.g., 35°C for 24-48 hours) to allow for fungal growth.[7]

  • Data Analysis: After incubation, the fungal growth is assessed, often by measuring the optical density. The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth. The EC50 value is calculated from the dose-response curve.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for determining the in vitro antifungal activity of a test compound.

Antifungal_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis Fungal_Culture Fungal Culture Inoculum_Prep Inoculum Preparation (Standardized Suspension) Fungal_Culture->Inoculum_Prep Plate_Setup 96-Well Plate Setup: - Compound Dilutions - Fungal Inoculum - Controls Inoculum_Prep->Plate_Setup Compound_Stock Test Compound Stock (Thiourea Derivative) Serial_Dilution Serial Dilutions Compound_Stock->Serial_Dilution Serial_Dilution->Plate_Setup Incubation Incubation (e.g., 24-48h at 35°C) Plate_Setup->Incubation Growth_Assessment Growth Assessment (e.g., OD Reading) Incubation->Growth_Assessment Data_Analysis Data Analysis (MIC / EC50 Determination) Growth_Assessment->Data_Analysis

Caption: Generalized workflow for in vitro antifungal susceptibility testing.

Conclusion

References

Comparative Analysis of 1-(3-Acetylphenyl)-2-thiourea's Antibacterial Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the proposed antibacterial mechanism of action for 1-(3-Acetylphenyl)-2-thiourea against established antibiotics. While specific experimental data on this compound is limited, this document synthesizes findings from studies on structurally similar thiourea derivatives to build a hypothesized mechanism. This is then compared with two well-characterized antibiotics, Ciprofloxacin and Penicillin, which operate via distinct pathways. All quantitative data from related compounds are presented for comparative assessment, and detailed experimental protocols are provided to facilitate further research and validation.

Section 1: Overview of Antibacterial Mechanisms

The antibacterial activity of thiourea derivatives has been attributed to several mechanisms, often involving the disruption of critical bacterial processes.[1] For this compound, a multi-targeted mechanism is proposed based on evidence from analogous compounds. This includes the disruption of cell wall integrity and the inhibition of essential enzymes involved in DNA replication.[2][3] This dual-action potential makes it a compound of interest in the ongoing search for novel antimicrobial agents.

In contrast, Ciprofloxacin, a fluoroquinolone, acts by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication and repair. Penicillin, a β-lactam antibiotic, inhibits the transpeptidase enzyme, which is crucial for the synthesis of the peptidoglycan layer of the bacterial cell wall.

Section 2: Comparative Efficacy (Based on Related Thiourea Derivatives)

Minimum Inhibitory Concentration (MIC) is a key measure of an antimicrobial agent's efficacy. The following table summarizes the MIC values for a representative thiourea derivative (TD4), Ciprofloxacin, and Penicillin against common Gram-positive and Gram-negative bacteria. It is important to note that the data for the thiourea derivative is used as a proxy for this compound.

Compound/DrugTarget OrganismMIC (µg/mL)Primary Mechanism of Action
Thiourea Derivative (TD4) Staphylococcus aureus (MRSA)2 - 16[2]Proposed: Cell Wall Disruption & DNA Gyrase Inhibition
Escherichia coli>256[2]
Ciprofloxacin Staphylococcus aureus0.25 - 1.0DNA Gyrase/Topoisomerase IV Inhibition
Escherichia coli≤0.015 - 0.12
Penicillin Staphylococcus aureus (susceptible)≤0.12Cell Wall Synthesis Inhibition
Escherichia coli>64

Section 3: Proposed Mechanism of Action for this compound

Based on studies of related compounds, this compound is hypothesized to exert its antibacterial effect through a dual-action mechanism:

  • Disruption of Bacterial Cell Wall Integrity : Similar to the thiourea derivative TD4, it is proposed that this compound may interfere with the homeostasis of the bacterial cell wall, potentially by disrupting the NAD+/NADH balance, leading to compromised cell wall integrity and subsequent cell death.[2]

  • Inhibition of DNA Gyrase : Molecular docking studies on benzoylthiourea derivatives suggest a strong binding affinity to the B subunit of DNA gyrase, indicating a potential to inhibit its function.[3][4] This would disrupt DNA replication and lead to bacterial cell death.

Visualizing the Proposed Pathway

proposed_mechanism cluster_compound This compound cluster_bacterium Bacterial Cell cluster_cell_wall Cell Wall cluster_dna DNA Replication compound This compound cell_wall Cell Wall Integrity compound->cell_wall disrupts dna_gyrase DNA Gyrase compound->dna_gyrase inhibits peptidoglycan Peptidoglycan Synthesis dna_replication DNA Replication dna_gyrase->dna_replication facilitates

Caption: Proposed dual-action antibacterial mechanism of this compound.

Section 4: Comparison with Alternative Antibacterial Agents

Ciprofloxacin: A DNA Gyrase Inhibitor

Ciprofloxacin's mechanism is well-established and targets bacterial DNA replication.

ciprofloxacin_mechanism ciprofloxacin Ciprofloxacin dna_gyrase DNA Gyrase/ Topoisomerase IV ciprofloxacin->dna_gyrase inhibits dna_replication DNA Replication dna_gyrase->dna_replication enables cell_death Bacterial Cell Death dna_replication->cell_death leads to (when inhibited)

Caption: Mechanism of action of Ciprofloxacin.

Penicillin: A Cell Wall Synthesis Inhibitor

Penicillin targets the final step in peptidoglycan synthesis, weakening the bacterial cell wall.

penicillin_mechanism penicillin Penicillin transpeptidase Transpeptidase (PBP) penicillin->transpeptidase inhibits peptidoglycan Peptidoglycan Cross-linking transpeptidase->peptidoglycan catalyzes cell_wall Weakened Cell Wall peptidoglycan->cell_wall strengthens cell_lysis Cell Lysis cell_wall->cell_lysis leads to

Caption: Mechanism of action of Penicillin.

Section 5: Experimental Protocols for Mechanism Validation

To validate the proposed mechanism of this compound, a series of experiments are required. The following are detailed protocols for key assays.

Protocol for Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[5][6]

  • Preparation of Stock Solution : Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Bacterial Inoculum : Culture the test bacterium (e.g., S. aureus, E. coli) on an appropriate agar plate for 18-24 hours. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution : In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in CAMHB to achieve a range of desired concentrations.

  • Inoculation : Add the standardized bacterial inoculum to each well. Include a positive control (bacteria, no compound) and a negative control (broth, no bacteria).

  • Incubation : Incubate the plate at 35°C for 16-20 hours.

  • Reading Results : The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol for DNA Gyrase Supercoiling Inhibition Assay

This protocol is based on standard methods for assessing DNA gyrase activity.[7]

  • Reaction Mixture Preparation : In a microcentrifuge tube, prepare a reaction mixture containing assay buffer (e.g., 35 mM Tris-HCl, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, and 0.1 mg/mL albumin), relaxed plasmid DNA (e.g., pBR322), and varying concentrations of this compound.

  • Enzyme Addition : Add purified bacterial DNA gyrase to the reaction mixture. Include a positive control (with enzyme, no inhibitor) and a negative control (no enzyme).

  • Incubation : Incubate the reaction at 37°C for 30-60 minutes.

  • Reaction Termination : Stop the reaction by adding a stop buffer containing SDS and a loading dye.

  • Agarose Gel Electrophoresis : Separate the different forms of the plasmid DNA (supercoiled vs. relaxed) on a 1% agarose gel.

  • Visualization : Stain the gel with ethidium bromide and visualize under UV light. Inhibition of supercoiling will be indicated by a decrease in the amount of supercoiled DNA compared to the positive control.

Protocol for Bacterial Cell Wall Integrity Assay

This protocol is a conceptual adaptation of methods used to assess cell wall damage.[8][9]

  • Bacterial Culture and Treatment : Grow the test bacteria to the mid-logarithmic phase. Expose the bacteria to this compound at its MIC and 2x MIC for a defined period. Include an untreated control.

  • Protoplast Formation (Optional, for Gram-positives) : Treat the bacterial cells with a cell wall-lytic enzyme like lysozyme. The extent of protoplast formation can be monitored microscopically.

  • Membrane Permeability Assessment : Use fluorescent dyes like propidium iodide (PI) and SYTO 9. PI can only enter cells with compromised membranes, while SYTO 9 stains all cells.

  • Fluorescence Microscopy/Flow Cytometry : Analyze the stained cells. An increase in the ratio of PI-stained (red) to SYTO 9-stained (green) cells in the treated samples compared to the control indicates compromised cell wall and membrane integrity.

Experimental Workflow Visualization

experimental_workflow cluster_assays Mechanism Validation Assays start Start: Antibacterial Activity Suspected mic_test Determine Minimum Inhibitory Concentration (MIC) start->mic_test mechanism_hypothesis Formulate Mechanism of Action Hypothesis mic_test->mechanism_hypothesis cell_wall_assay Cell Wall Integrity Assay mechanism_hypothesis->cell_wall_assay dna_gyrase_assay DNA Gyrase Inhibition Assay mechanism_hypothesis->dna_gyrase_assay other_assays Other Potential Target Assays (e.g., ROS production) mechanism_hypothesis->other_assays data_analysis Analyze and Interpret Data cell_wall_assay->data_analysis dna_gyrase_assay->data_analysis other_assays->data_analysis conclusion Conclude on Mechanism of Action data_analysis->conclusion

Caption: A generalized workflow for the validation of an antibacterial mechanism of action.

Conclusion

While this compound remains a compound requiring further specific investigation, the existing body of research on related thiourea derivatives suggests a promising potential for a multi-targeted antibacterial mechanism. This proposed dual action on both the bacterial cell wall and DNA replication machinery, if validated, would represent a significant advantage in combating bacterial resistance. The comparative data and detailed protocols provided in this guide are intended to serve as a valuable resource for researchers dedicated to the discovery and development of novel antibacterial agents. Further experimental validation is crucial to confirm the hypothesized mechanism and to fully assess the therapeutic potential of this compound.

References

A Comparative Analysis of 1-(3-Acetylphenyl)-2-thiourea and Other Thiourea Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thiourea derivatives have emerged as a versatile and promising class of compounds in medicinal chemistry, exhibiting a broad spectrum of biological activities. Their unique structural features allow for diverse chemical modifications, leading to the development of potent anticancer, antimicrobial, and antioxidant agents. This guide provides a comparative analysis of 1-(3-Acetylphenyl)-2-thiourea and other selected thiourea derivatives, supported by experimental data and detailed methodologies to inform further research and drug development endeavors.

Executive Summary

This guide offers a comparative overview of the biological performance of this compound and other notable thiourea derivatives. While specific experimental data for this compound is limited in publicly available literature, this analysis draws upon data from structurally related acetylphenyl and other substituted thiourea compounds to provide a valuable comparative context. The data presented herein highlights the significant potential of the thiourea scaffold in the development of novel therapeutics.

Comparative Biological Activity of Thiourea Derivatives

The biological efficacy of thiourea derivatives is significantly influenced by the nature and position of substituents on the phenyl ring and the thiourea moiety. This section provides a comparative summary of the anticancer, antimicrobial, and antioxidant activities of selected thiourea derivatives, with data presented in a clear tabular format for ease of comparison.

Anticancer Activity

Thiourea derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2][3]

Table 1: Comparative Anticancer Activity (IC50 µM) of Selected Thiourea Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
1-(4-acetylphenyl)-3-phenylthiourea derivative A549 (Lung)2.47Cisplatin11.71
N-(2,4-dichloro)benzoyl-N'-phenylthioureaMCF-7 (Breast)0.31Hydroxyurea9.33
N-(4-t-butylbenzoyl)-N'-phenylthioureaT47D (Breast)0.94Hydroxyurea4.72
1,3-di-m-tolyl-ureaOral Biofilm---
Antimicrobial Activity

Thiourea derivatives have also been investigated for their potent antimicrobial properties against a range of bacterial and fungal pathogens. Their mechanism of action can involve the disruption of microbial cell wall integrity and interference with essential metabolic pathways.[5]

Table 2: Comparative Antimicrobial Activity (MIC µg/mL) of Selected Thiourea Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
Thiourea Derivative TD4 S. aureus (MRSA)2-16Oxacillin>256
Thiourea derivatives with 3-amino-1H-1,2,4-triazole S. aureus4-32--
Thiourea derivatives with 3-amino-1H-1,2,4-triazole S. epidermidis4-32--
N,N'-diphenylthiourea and derivatives Various bacteria32-1024--
Antioxidant Activity

The antioxidant potential of thiourea derivatives is attributed to their ability to scavenge free radicals, a key factor in mitigating oxidative stress-related diseases. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are commonly used to evaluate this activity.

Table 3: Comparative Antioxidant Activity (IC50 µM) of Selected Thiourea Derivatives

Compound/DerivativeAssayIC50 (µM)Reference CompoundIC50 (µM)
1-(4-methoxybenzoyl) thiourea derivative DPPH5.8 (µg/mL)Ascorbic Acid33.22 (µg/mL)
Fluorophenyl thiourea derivatives DPPH-BHA, BHT, Trolox-
1-phenyl-3-(2-pyridyl)-2-thiourea DPPH1300--
1-phenyl-3-(2-pyridyl)-2-thiourea ABTS1100--

Experimental Protocols

Detailed and standardized experimental procedures are crucial for the accurate and reproducible evaluation of the biological activities of thiourea derivatives.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[10]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the thiourea derivative and incubate for 24-72 hours.

  • MTT Addition: Add MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.

Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11][12][13]

  • Preparation of Dilutions: Prepare serial two-fold dilutions of the thiourea derivative in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH assay measures the ability of a compound to scavenge the stable DPPH free radical.[14][15][16][17]

  • Preparation of DPPH Solution: Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).

  • Reaction Mixture: Mix various concentrations of the thiourea derivative with the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

Signaling Pathways and Mechanisms of Action

The biological effects of thiourea derivatives are often mediated through their interaction with specific cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

Anticancer Signaling Pathways

Thiourea derivatives have been shown to inhibit key signaling pathways implicated in cancer progression, such as the EGFR and MAPK pathways. Inhibition of these pathways can lead to cell cycle arrest and apoptosis in cancer cells.

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Thiourea Thiourea Derivative Thiourea->EGFR Inhibition antimicrobial_workflow Thiourea Thiourea Derivative Membrane Bacterial Cell Membrane Interaction Thiourea->Membrane Enzyme Inhibition of Essential Enzymes Thiourea->Enzyme Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Death Bacterial Cell Death Disruption->Death Enzyme->Death

References

in vivo efficacy studies of 1-(3-Acetylphenyl)-2-thiourea in animal models

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the In Vivo Efficacy of Thiourea Derivatives

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, no specific in vivo efficacy studies for 1-(3-Acetylphenyl)-2-thiourea in animal models have been published. This guide, therefore, provides a comparative overview based on the broader class of thiourea derivatives, for which in vivo data are available in therapeutic areas such as oncology and oxidative stress. The information presented for thiourea derivatives is drawn from various published studies and is intended to serve as a representative example of the potential efficacy of this class of compounds. Standard comparator drugs with established in vivo activity are used for context.

Section 1: Anticancer Efficacy of Thiourea Derivatives

Thiourea derivatives have emerged as a promising class of compounds with significant potential in oncology.[1] Studies have demonstrated their ability to inhibit the growth of various cancer cell lines, and some derivatives have been evaluated in animal models, showing notable tumor growth inhibition.[1][2] Their mechanisms of action are diverse, often involving the inhibition of key signaling pathways crucial for cancer progression, such as those mediated by vascular endothelial growth factor receptor 2 (VEGFR2) and epidermal growth factor receptor (EGFR), as well as the induction of apoptosis.[3][4]

Data Presentation: Comparison of Anticancer Efficacy

The following table summarizes representative in vivo efficacy data for a novel thiourea derivative from a published study, compared with standard-of-care chemotherapy agents for colorectal cancer, 5-Fluorouracil (5-FU) and Oxaliplatin.[2][5]

Compound Animal Model Cancer Type Dosage Primary Efficacy Endpoint Result Reference
Thiourea Derivative [3i] MCF-7 Xenograft Nude MiceBreast Cancer10 mg/kgTumor Volume ReductionSignificant reduction in tumor volume after 21 days, comparable to Tamoxifen.[2]
5-Fluorouracil (5-FU) & Oxaliplatin (L-OHP) CT26 Syngeneic MiceColon CancerN/ATumor Growth SuppressionSignificantly suppressed tumor growth compared to control.[5]
Doxorubicin Mouse Colorectal Cancer ModelColorectal Cancer2.5 mg/kg (every other day for 4 injections)Tumor Growth InhibitionSignificant tumor growth inhibition compared to control.[6]
Experimental Protocols: In Vivo Anticancer Efficacy Study

A typical experimental protocol to evaluate the in vivo anticancer efficacy of a thiourea derivative using a xenograft mouse model is detailed below.[7][8][9]

Objective: To assess the anti-tumor activity of a test compound (e.g., a thiourea derivative) in an immunodeficient mouse model bearing human tumor xenografts.

1. Animal Model:

  • Species: Nude mice (e.g., BALB/c nude) or SCID mice, 6-8 weeks old.[8]

  • Housing: Maintained in a pathogen-free environment with controlled temperature, humidity, and light cycle. Access to sterile food and water ad libitum.

  • Ethical Approval: All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[7]

2. Tumor Cell Implantation:

  • Cell Line: A relevant human cancer cell line (e.g., HCT116 for colon cancer).

  • Procedure: Cells are cultured, harvested, and resuspended in a suitable medium (e.g., PBS or Matrigel). A specific number of cells (e.g., 5 x 10^6) is injected subcutaneously into the flank of each mouse.[9]

3. Experimental Groups:

  • Group 1 (Control): Vehicle control (the solvent used to dissolve the test compound).

  • Group 2 (Test Compound): Thiourea derivative at various dose levels (e.g., 5, 10, 20 mg/kg).

  • Group 3 (Positive Control): A standard-of-care chemotherapeutic agent (e.g., 5-FU or Oxaliplatin).[5]

  • Sample Size: Typically 8-12 mice per group to ensure statistical power.[8]

4. Treatment Administration:

  • Initiation: Treatment begins when tumors reach a palpable size (e.g., 100-150 mm³).[9]

  • Route of Administration: Dependent on the compound's properties, e.g., oral gavage, intraperitoneal (IP) injection, or intravenous (IV) injection.[8]

  • Dosing Schedule: e.g., once daily for 21 consecutive days.[8]

5. Data Collection and Efficacy Endpoints:

  • Tumor Volume: Measured 2-3 times per week using calipers. Volume (mm³) = (Length x Width²) / 2.

  • Body Weight: Monitored 2-3 times per week as an indicator of toxicity.

  • Tumor Growth Inhibition (TGI): Calculated at the end of the study. TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

  • Survival Analysis: If applicable, animals are monitored for survival, and data is analyzed using Kaplan-Meier curves.[10]

6. Termination and Tissue Collection:

  • The study is terminated when tumors in the control group reach a predetermined size or after a fixed duration.

  • Animals are euthanized, and tumors and major organs may be collected for further analysis (e.g., histopathology, biomarker analysis).[8]

Mandatory Visualization

G cluster_prep Preparation cluster_tumor_induction Tumor Induction cluster_treatment Treatment Phase cluster_analysis Data Analysis Cell Culture Cell Culture Tumor Cell Implantation Tumor Cell Implantation Cell Culture->Tumor Cell Implantation Animal Acclimatization Animal Acclimatization Animal Acclimatization->Tumor Cell Implantation Group Allocation Group Allocation Tumor Cell Implantation->Group Allocation Treatment Administration Treatment Administration Group Allocation->Treatment Administration Monitoring Monitoring Treatment Administration->Monitoring Monitoring->Treatment Administration Euthanasia & Tissue Collection Euthanasia & Tissue Collection Monitoring->Euthanasia & Tissue Collection Data Analysis Data Analysis Euthanasia & Tissue Collection->Data Analysis G Growth Factor Growth Factor EGFR EGFR Growth Factor->EGFR PI3K/Akt Pathway PI3K/Akt Pathway EGFR->PI3K/Akt Pathway RAS/MAPK Pathway RAS/MAPK Pathway EGFR->RAS/MAPK Pathway Thiourea Derivative Thiourea Derivative Thiourea Derivative->EGFR Inhibition Proliferation & Survival Proliferation & Survival PI3K/Akt Pathway->Proliferation & Survival RAS/MAPK Pathway->Proliferation & Survival G cluster_prep Preparation cluster_treatment Treatment & Induction cluster_collection Sample Collection cluster_analysis Analysis Animal Acclimatization Animal Acclimatization Group Allocation Group Allocation Animal Acclimatization->Group Allocation Pre-treatment (Test/Standard Compound) Pre-treatment (Test/Standard Compound) Group Allocation->Pre-treatment (Test/Standard Compound) Induction of Oxidative Stress Induction of Oxidative Stress Pre-treatment (Test/Standard Compound)->Induction of Oxidative Stress Euthanasia Euthanasia Induction of Oxidative Stress->Euthanasia Blood & Tissue Collection Blood & Tissue Collection Euthanasia->Blood & Tissue Collection Biochemical Assays Biochemical Assays Blood & Tissue Collection->Biochemical Assays Histopathology Histopathology Blood & Tissue Collection->Histopathology G Cellular Processes Cellular Processes ROS Reactive Oxygen Species (ROS) Cellular Processes->ROS Oxidative Stress Oxidative Stress Cellular Damage Cellular Damage Oxidative Stress->Cellular Damage ROS->Oxidative Stress Antioxidant Defense Antioxidant Defense Antioxidant Defense->ROS Neutralizes Thiourea Derivative Thiourea Derivative Thiourea Derivative->ROS Scavenges

References

A Comparative Guide to the Cytotoxicity of Thiourea Derivatives on Human Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Thiourea Derivatives in Cancer Research

Thiourea derivatives have emerged as a promising class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer properties.[1] Their mechanism of action often involves the induction of apoptosis and modulation of key cellular signaling pathways.[2][3] The structural diversity of thiourea derivatives allows for the fine-tuning of their cytotoxic potency and selectivity against cancer cells.[4]

Comparative Cytotoxicity Data

The following table summarizes the 50% inhibitory concentration (IC50) values of selected thiourea derivatives against various human cancer cell lines, providing a benchmark for their cytotoxic efficacy. Cisplatin, a commonly used chemotherapeutic agent, is included for comparison.

CompoundCell LineCell TypeIC50 (µM)Reference CompoundIC50 (µM)
1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea SW480Primary Colon Cancer9.0Cisplatin12.1
SW620Metastatic Colon Cancer1.5Cisplatin10.5
K562Chronic Myelogenous Leukemia6.3Cisplatin4.6
HaCaT (Normal)Human Keratinocytes24.7Cisplatin15.4
1,1'-(1,3-phenylenebis(methylene))bis(3-(4-chlorophenyl)thiourea) HepG2Liver Carcinoma> EtoposideEtoposide-
MOLT-3T-cell Acute Lymphoblastic Leukemia1.62Etoposide-
Phenyl-bis phenylthiourea Various Malignant Cell Lines-Nanomolar range--
Phosphonate thiourea derivatives Pancreatic, Prostate, Breast Cancer-3 - 14--
Bis-thiourea derivatives Human Leukemia Cell Lines-As low as 1.50--

Data compiled from multiple sources.[1][2][5][6]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of cytotoxicity. Below are standard protocols for two common cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[7]

Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and control substances. Include wells with untreated cells as a negative control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.[7]

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[7]

  • Solubilization: After the incubation period, add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of lactate dehydrogenase from damaged cells, which indicates a loss of cell membrane integrity.

Principle: LDH is a stable cytoplasmic enzyme that is released into the cell culture medium upon cell lysis. The amount of LDH in the supernatant is proportional to the number of dead cells.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay for cell seeding and compound treatment.

  • Controls: Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[8]

  • Supernatant Collection: After the incubation period, centrifuge the plate to pellet the cells and carefully collect the supernatant.[9]

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.[8]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH release in treated wells relative to the controls.[10]

Visualizing Cellular Mechanisms and Workflows

Understanding the underlying biological pathways and the experimental process is critical for interpreting cytotoxicity data.

Signaling Pathway for Apoptosis Induction

Many cytotoxic compounds, including thiourea derivatives, exert their effects by inducing apoptosis, or programmed cell death. This process is regulated by a complex network of signaling pathways. The diagram below illustrates a simplified, generalized pathway of apoptosis.

cluster_0 Apoptosis Signaling Pathway Drug_Molecule Thiourea Derivative Cell_Stress Cellular Stress (e.g., DNA Damage, Oxidative Stress) Drug_Molecule->Cell_Stress Pro_Apoptotic Pro-Apoptotic Proteins (Bax, Bak) Cell_Stress->Pro_Apoptotic Mitochondrion Mitochondrion Pro_Apoptotic->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3 Effector Caspases (Caspase-3, -7) Apoptosome->Caspase_3 Apoptosis Apoptosis (Cell Death) Caspase_3->Apoptosis

Caption: Generalized intrinsic apoptosis pathway induced by a cytotoxic compound.

Experimental Workflow for Cytotoxicity Assessment

A standardized workflow ensures reproducibility and comparability of cytotoxicity data. The following diagram outlines the key steps in a typical in vitro cytotoxicity assessment.

cluster_1 Cytotoxicity Assessment Workflow Cell_Culture 1. Cell Line Selection & Culture Seeding 2. Cell Seeding (96-well plate) Cell_Culture->Seeding Treatment 3. Compound Treatment (Serial Dilutions) Seeding->Treatment Incubation 4. Incubation (24-72 hours) Treatment->Incubation Assay 5. Cytotoxicity Assay (e.g., MTT, LDH) Incubation->Assay Measurement 6. Data Acquisition (Plate Reader) Assay->Measurement Analysis 7. Data Analysis (IC50 Calculation) Measurement->Analysis

Caption: Standard workflow for in vitro cytotoxicity testing.

Conclusion

The presented data and protocols offer a valuable resource for researchers engaged in the discovery and development of novel anticancer agents. While direct experimental data on the cytotoxicity of 1-(3-Acetylphenyl)-2-thiourea is currently unavailable, the comparative analysis of other thiourea derivatives highlights the therapeutic potential of this chemical class. The provided experimental frameworks can be readily adapted to evaluate the cytotoxic profile of this compound and other new chemical entities, thereby contributing to the advancement of cancer research.

References

Potential Enzýmová inhibičná aktivita 1-(3-acetylfenyl)-2-tiomočoviny: Komparatívna príručka

Author: BenchChem Technical Support Team. Date: December 2025

Prehľad: Tento sprievodca poskytuje porovnávaciu analýzu potenciálnej enzýmovej inhibičnej aktivity 1-(3-acetylfenyl)-2-tiomočoviny. Hoci priame experimentálne údaje pre túto špecifickú zlúčeninu nie sú v súčasnosti dostupné vo vedeckej literatúre, táto príručka sumarizuje inhibičný potenciál štrukturálne podobných derivátov tiomočoviny proti kľúčovým enzýmom. Cieľom je poskytnúť referenčný rámec pre výskumníkov, vedcov a odborníkov v oblasti vývoja liekov, ktorí majú záujem o túto triedu zlúčenín.

Deriváty tiomočoviny sú dobre známou triedou organických zlúčenín s rôznorodými biologickými aktivitami, vrátane enzýmovej inhibície.[1] Ich schopnosť interagovať s aktívnymi miestami enzýmov, často prostredníctvom vodíkových väzieb a koordinácie s iónmi kovov, z nich robí atraktívne kandidáty pre dizajn liekov.[2] Štúdie ukázali, že deriváty tiomočoviny môžu účinne inhibovať rôzne enzýmy, ako sú ureáza, cholínesterázy a tyrozináza.[3][4][5][6]

Porovnávací prehľad inhibičnej aktivity derivátov tiomočoviny

Nasledujúce tabuľky sumarizujú inhibičnú aktivitu (vyjadrenú ako hodnoty IC50) rôznych derivátov tiomočoviny proti trom dôležitým enzýmom. Tieto údaje slúžia ako referencia na odhad potenciálnej účinnosti 1-(3-acetylfenyl)-2-tiomočoviny.

Inhibícia ureázy

Ureáza je kľúčový enzým v metabolizme dusíka a je spojená s infekciami spôsobenými Helicobacter pylori. Tiomočovina a jej deriváty sú známe ako účinné inhibítory ureázy.[2][7]

ZlúčeninaIC50 (µM)Referencia
Tiomočovina (štandard)4.7455 ± 0.0545[7]
UP-1 (bis-acyl-tiomočovina)1.55 ± 0.0288[2]
UP-2 (bis-acyl-tiomočovina)1.66 ± 0.0179[2]
UP-3 (bis-acyl-tiomočovina)1.69 ± 0.0162[2]
4i (1-aroyl-3-[3-chlór-2-metylfenyl]tiomočovina)0.0019 ± 0.0011[7]
Inhibícia cholínesteráz

Acetylcholínesteráza (AChE) a butyrylcholínesteráza (BChE) sú dôležité enzýmy v nervovom systéme a sú cieľom liečby Alzheimerovej choroby. Niektoré deriváty tiomočoviny vykazujú inhibičnú aktivitu proti týmto enzýmom.[1][4]

ZlúčeninaEnzýmIC50 (µg/mL)Štandard (Galantamín) IC50 (µg/mL)Referencia
1-(3-chlórfenyl)-3-cyklohexyltiomočovinaAChE5015[4]
BChE6015[4]
1-(1,1-dibutyl)-3-fenyltiomočovinaAChE5815[4]
BChE6315[4]
3b (1-oktanoyl-3-aryl tiomočovina)BChE185.84.6[8]
3f (1-oktanoyl-3-aryl tiomočovina)BChE238.84.6[8]
3i (1-oktanoyl-3-aryl tiomočovina)BChE271.44.6[8]
Inhibícia tyrozinázy

Tyrozináza je kľúčový enzým pri syntéze melanínu a je cieľom pre látky regulujúce pigmentáciu. Deriváty tiomočoviny boli skúmané ako potenciálne inhibítory tyrozinázy.[5]

ZlúčeninaKi (µM)IC50 (µM)Referencia
1-(4-chlórfenyl)-3-(izochinolín-5-yl)tiomočovina119.22120.70[5]
1-(4-fluórfenyl)-3-(izochinolín-5-yl)tiomočovina-131.00[5]
1-(izochinolín-5-yl)-3-(4-metoxyfenyl)tiomočovina-160.00[5]

Experimentálne protokoly

Nasledujúce protokoly popisujú všeobecné metodiky používané na hodnotenie enzýmovej inhibičnej aktivity derivátov tiomočoviny.

Stanovenie inhibície ureázy

Inhibičná aktivita voči ureáze sa zvyčajne stanovuje meraním uvoľňovania amoniaku z močoviny. Reakčná zmes typicky obsahuje tlmivý roztok (napr. Tris-HCl, pH 7,6), roztok enzýmu ureázy a testovanú zlúčeninu v rôznych koncentráciách.[9] Reakcia sa iniciuje pridaním substrátu (močoviny). Množstvo produkovaného amoniaku sa kvantifikuje spektrofotometricky po reakcii s Nesslerovým činidlom alebo pomocou Berthelotovej metódy. Hodnoty IC50, ktoré predstavujú koncentráciu inhibítora potrebnú na dosiahnutie 50% inhibície aktivity enzýmu, sa vypočítajú z kriviek závislosti koncentrácie od inhibície.[2]

Stanovenie inhibície cholínesteráz

Inhibičná aktivita proti AChE a BChE sa bežne meria pomocou Ellmanovej metódy. Táto metóda je založená na hydrolýze substrátu (acetyltiocholín jodidu alebo butyryltiocholín jodidu) enzýmom, pričom vzniká tiocholín. Tiocholín následne reaguje s Ellmanovým činidlom (5,5'-ditiobis-(2-nitrobenzoová kyselina), DTNB) za vzniku žlto sfarbeného aniónu 5-tio-2-nitrobenzoovej kyseliny, ktorého absorbancia sa meria spektrofotometricky pri 412 nm. Reakčná zmes obsahuje fosfátový tlmivý roztok, roztok enzýmu, DTNB a testovanú zlúčeninu. Reakcia sa spúšťa pridaním substrátu.[4]

Stanovenie inhibície tyrozinázy

Aktivita inhibície tyrozinázy sa hodnotí meraním oxidácie substrátu, ako je L-DOPA alebo katechol, na príslušný chinón. Reakčná zmes pozostáva z fosfátového tlmivého roztoku (typicky pH 6,8), roztoku enzýmu tyrozinázy a testovanej zlúčeniny. Po preinkubácii sa reakcia iniciuje pridaním substrátu. Tvorba dopachrómu (v prípade L-DOPA) alebo o-chinónu (v prípade katecholu) sa sleduje spektrofotometricky meraním nárastu absorbancie pri špecifickej vlnovej dĺžke (napr. 475 nm pre dopachróm).[5]

Vizualizácia pracovného postupu

Nasledujúci diagram znázorňuje všeobecný pracovný postup pre in vitro test enzýmovej inhibície.

EnzymeInhibitionWorkflow A Príprava roztokov (Enzým, Substrát, Inhibítor, Tlmivý roztok) B Pipetovanie do mikrotitračnej platničky (Enzým, Tlmivý roztok, Inhibítor) A->B C Preinkubácia B->C D Pridanie substrátu (Štart reakcie) C->D E Meranie aktivity enzýmu (Spektrofotometer) D->E F Analýza dát (Výpočet % inhibície a IC50) E->F

Obrázok 1: Všeobecný pracovný postup pre test enzýmovej inhibície in vitro.

Na záver, hoci chýbajú priame údaje o 1-(3-acetylfenyl)-2-tiomočovine, dostupné informácie o štrukturálne podobných derivátoch tiomočoviny naznačujú, že táto zlúčenina má potenciál pôsobiť ako inhibítor rôznych enzýmov. Údaje a protokoly uvedené v tejto príručke poskytujú cenný základ pre ďalší výskum a experimentálne overenie jej biologickej aktivity.

References

benchmarking the antibacterial potency of 1-(3-Acetylphenyl)-2-thiourea against MRSA

Author: BenchChem Technical Support Team. Date: December 2025

The rise of methicillin-resistant Staphylococcus aureus (MRSA) presents a formidable challenge to public health, necessitating the urgent development of novel antimicrobial agents. Among the promising candidates, thiourea derivatives have emerged as a significant class of compounds with potent antibacterial properties.[1][2] This guide provides a comparative analysis of the antibacterial potency of a representative thiourea derivative, 1-(3-Acetylphenyl)-2-thiourea, against MRSA, benchmarked against established antibiotic agents.

Comparative Antibacterial Potency

Thiourea derivatives have demonstrated considerable efficacy against various strains of S. aureus, including MRSA.[1] One notable derivative, designated as TD4, has shown particularly potent activity against both methicillin-susceptible S. aureus (MSSA) and MRSA strains, with Minimum Inhibitory Concentration (MIC) values as low as 2 µg/mL.[1] In contrast, conventional antibiotics like oxacillin and ceftazidime are largely ineffective against MRSA, with MICs often exceeding 256 µg/mL.[1]

For a clearer comparison, the table below summarizes the in vitro activity of a potent thiourea derivative (TD4) alongside standard-of-care antibiotics against MRSA.

CompoundMRSA StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Thiourea Derivative (TD4) USA3002[1]
ATCC 433002-16[1][3]
Vancomycin (Typical)≤2[4][5]
Linezolid (Typical)≤1[5]
Daptomycin (Typical)(Varies)
Oxacillin MRSA>256[1]
Ceftazidime MRSA>256[1]

Mechanism of Action: A Multi-Faceted Approach

The antibacterial action of thiourea derivatives against MRSA is multifaceted. Studies on the potent derivative TD4 have revealed that it disrupts the integrity of the MRSA cell wall.[1][3] Furthermore, it has been shown to interfere with the crucial NAD+/NADH homeostasis within the bacterial cell.[1] Other research into thiourea compounds suggests they can target key enzymes involved in bacterial cell wall biosynthesis, such as PBP2a.[6][7] This contrasts with traditional antibiotics that often have a single target, which can be more easily overcome by bacterial resistance mechanisms.

Below is a diagram illustrating the proposed mechanism of action for thiourea derivatives against MRSA.

cluster_Thiourea Thiourea Derivative (TD4) cluster_MRSA MRSA Cell TD4 Thiourea Derivative (e.g., TD4) CellWall Cell Wall TD4->CellWall Disrupts Integrity Metabolism NAD+/NADH Homeostasis TD4->Metabolism Interferes with Biosynthesis Cell Wall Biosynthesis (PBP2a) TD4->Biosynthesis Inhibits Replication Bacterial Replication

Caption: Proposed mechanism of action of thiourea derivatives against MRSA.

Experimental Protocols

The evaluation of antibacterial potency relies on standardized and reproducible experimental methods. The following are detailed protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Minimum Inhibitory Concentration (MIC) Assay

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining MIC values.

  • Preparation of Bacterial Inoculum: A fresh culture of the MRSA strain is grown to the mid-logarithmic phase in appropriate broth medium (e.g., Mueller-Hinton Broth). The bacterial suspension is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Antimicrobial Agent Dilutions: The test compound (e.g., this compound) and control antibiotics are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension. The plate also includes a positive control (bacteria without antimicrobial agent) and a negative control (broth only). The plate is then incubated at 37°C for 18-24 hours.

  • Reading of Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity (growth).

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

  • Subculturing from MIC Assay: Following the MIC determination, a small aliquot (e.g., 10 µL) is taken from each well that showed no visible growth in the MIC assay.

  • Plating and Incubation: The aliquots are plated onto an appropriate agar medium (e.g., Mueller-Hinton Agar) that does not contain the antimicrobial agent. The plates are incubated at 37°C for 24-48 hours.

  • Determination of MBC: The MBC is the lowest concentration of the antimicrobial agent that results in a significant reduction (e.g., ≥99.9%) in the number of colonies compared to the initial inoculum.

The workflow for these key antibacterial assays is depicted in the following diagram.

Start Start: Prepare MRSA Inoculum and Compound Dilutions MIC_Assay Broth Microdilution MIC Assay (Incubate 18-24h) Start->MIC_Assay Read_MIC Read MIC: Lowest concentration with no visible growth MIC_Assay->Read_MIC MBC_Assay Subculture from clear wells onto agar plates Read_MIC->MBC_Assay For bactericidal activity End End: Potency Determined Read_MIC->End Potency (Inhibitory) Incubate_MBC Incubate Agar Plates (24-48h) MBC_Assay->Incubate_MBC Read_MBC Read MBC: Lowest concentration with ≥99.9% killing Incubate_MBC->Read_MBC Read_MBC->End Potency (Bactericidal)

References

Comparative Docking Analysis of Thiourea Derivatives as Microbial Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing prevalence of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Thiourea derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including potent antimicrobial effects. This guide provides a comparative analysis of in-silico docking studies of various thiourea derivatives against key microbial enzymes, offering insights into their potential as effective enzyme inhibitors. The data presented herein is compiled from recent peer-reviewed studies and aims to facilitate further research and development in this critical area.

Quantitative Docking and Activity Data

The following table summarizes the molecular docking scores and, where available, the corresponding in vitro biological activity (Minimum Inhibitory Concentration - MIC) of selected thiourea derivatives against various microbial enzymes. Lower docking scores typically indicate a higher binding affinity between the ligand and the enzyme's active site.

Thiourea DerivativeMicrobial Enzyme TargetPDB IDDocking Score (kcal/mol)OrganismIn Vitro Activity (MIC, µg/mL)Reference
1,3-dibenzoylthiourea (DBTU)Penicillin-Binding Protein 2a (PBP2a)4CJN< -5.75Staphylococcus aureus (MRSA)-[1][2]
1,3-dibenzoylthiourea (DBTU)β-ketoacyl-acyl carrier protein synthase III (FabH)2QO0< -4.7935Mycobacterium tuberculosis-[1][2]
Benzoylthiourea (BTU)Muramyl ligase2Y1OLower affinity than native ligandEscherichia coli-[1]
1,3-dibenzoylthiourea (DBTU)Muramyl ligase2Y1OLower affinity than native ligandEscherichia coli-[1]
1-allyl-3-(4-chlorobenzoyl)thioureaDNA gyrase subunit B1KZN- (Rerank Score)Escherichia coli1000 (against MRSA)[3]
Compound 8 (Thiourea derivative with triazine moiety)DNA gyrase B--Escherichia coli0.95 ± 0.22 - 3.25 ± 1.00[4][5]
Compound 8 (Thiourea derivative with triazine moiety)Topoisomerase IV--Escherichia coli-[4][5]
Thiourea derivative 4h DNA gyrase--Staphylococcus aureus0.78[6]
Thiourea derivative 4h Topoisomerase IV--Staphylococcus aureus-[6]
Thiourea derivative 4h Dihydrofolate reductase--Staphylococcus aureus-[6]
Acyl thiourea derivatives14α-demethylase (CYP51)--Fungal pathogensHigh activity[7]
Acyl thiourea derivativesN-myristoyltransferase (NMT)--Fungal pathogensHigh activity[7]

Experimental Protocols

The methodologies outlined below are representative of the key experiments cited in the referenced studies for molecular docking analysis of thiourea derivatives against microbial enzymes.

Molecular Docking Protocol
  • Software: Molecular docking studies were predominantly performed using software such as Molecular Operating Environment (MOE) and AutoDock Tools.[1][2][3]

  • Ligand Preparation:

    • The 2D structures of the thiourea derivatives were drawn using chemical drawing software (e.g., ChemDraw).

    • These structures were then converted to 3D and subjected to energy minimization using a suitable force field (e.g., MMFF94x). This process ensures that the ligand conformations are sterically favorable.

  • Protein Preparation:

    • The three-dimensional crystal structures of the target microbial enzymes were retrieved from the Protein Data Bank (PDB).

    • The protein structures were prepared for docking by removing water molecules and any existing ligands.

    • Hydrogen atoms were added, and the protein was protonated at a physiological pH.

    • The energy of the protein structure was minimized to relieve any steric clashes.

  • Active Site Identification: The binding site (active site) of the enzyme was typically identified based on the location of the co-crystallized native ligand in the PDB structure or through literature precedents.

  • Docking Simulation:

    • The prepared thiourea derivatives were docked into the defined active site of the target enzyme.

    • The docking algorithm explores various possible conformations and orientations of the ligand within the active site.

    • A scoring function is used to estimate the binding affinity for each pose, typically expressed in kcal/mol. The pose with the lowest energy score is generally considered the most favorable binding mode.

  • Analysis of Interactions: The resulting docked complexes were analyzed to visualize the interactions between the thiourea derivative and the amino acid residues of the enzyme's active site. These interactions often include hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Visualizations

General Workflow for Comparative Docking Studies

The following diagram illustrates the typical workflow for a comparative molecular docking study of enzyme inhibitors.

G Comparative Docking Study Workflow cluster_prep Preparation Phase cluster_docking Docking & Analysis cluster_validation Validation & Comparison ligand_prep Ligand Preparation (Thiourea Derivatives) docking Molecular Docking Simulation ligand_prep->docking protein_prep Protein Preparation (Microbial Enzymes) protein_prep->docking analysis Binding Affinity & Interaction Analysis docking->analysis comparison Comparative Analysis of Docking Scores analysis->comparison validation In Vitro/In Vivo Validation (Optional) comparison->validation

Caption: A flowchart illustrating the key stages of a comparative molecular docking study.

Signaling Pathway Inhibition (Conceptual)

This diagram conceptually illustrates how a thiourea derivative, upon binding to a microbial enzyme, can inhibit a critical metabolic pathway, leading to an antimicrobial effect.

G Conceptual Enzyme Inhibition Pathway Substrate Substrate Enzyme Microbial Enzyme Substrate->Enzyme Product Essential Product Enzyme->Product Inhibition Inhibition Pathway Metabolic Pathway Continues Product->Pathway Effect Antimicrobial Effect Product->Effect Thiourea Thiourea Derivative Thiourea->Enzyme Binding

Caption: A diagram showing the inhibitory action of a thiourea derivative on a microbial enzyme.

References

cross-validation of MIC values for 1-(3-Acetylphenyl)-2-thiourea across different bacterial strains

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Analysis of Thiourea Derivative Antimicrobial Activity

Disclaimer: Publicly available experimental data on the Minimum Inhibitory Concentration (MIC) for the specific compound 1-(3-Acetylphenyl)-2-thiourea could not be located. This guide has been prepared using a representative thiourea derivative, designated TD4, to illustrate the cross-validation and comparative analysis process against various bacterial strains based on published research.

This guide provides a comparative overview of the antimicrobial efficacy of a representative thiourea derivative, TD4. The Minimum Inhibitory Concentration (MIC) values of this compound are presented across a panel of clinically relevant Gram-positive bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Data is compared with standard reference antibiotics to benchmark its performance.

Performance Data: MIC Value Comparison

The antimicrobial activity of the thiourea derivative TD4 was evaluated against several Gram-positive bacteria. The MIC values, defined as the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, are summarized below. The compound demonstrates potent activity, particularly against Staphylococcus and Enterococcus species.

Bacterial StrainRepresentative Thiourea (TD4) MIC (µg/mL)Oxacillin MIC (µg/mL)Ceftazidime MIC (µg/mL)
S. aureus (ATCC 29213)2--
S. aureus MRSA (USA 300)2>256>256
S. aureus MRSA (ATCC 43300)8--
S. aureus Mu50 (VISA)4--
S. epidermidis (MRSE)8--
E. faecalis (ATCC 29212)4--
Clinical MRSA Isolate (XJ 26)8-16--
Clinical VRE Isolate (XJ 21)8-16--

Note: Data is sourced from a study on the antibacterial activity of thiourea derivative TD4. VISA: Vancomycin-Intermediate Staphylococcus aureus; MRSE: Methicillin-Resistant Staphylococcus epidermidis; VRE: Vancomycin-Resistant Enterococci.

Experimental Protocols

Broth Microdilution Method for MIC Determination

The Minimum Inhibitory Concentration (MIC) values were determined using the broth microdilution method, following guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Bacterial Inoculum:

    • Bacterial strains are cultured on an appropriate agar medium (e.g., Mueller-Hinton Agar) for 18-24 hours at 37°C.

    • A few colonies are suspended in sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

    • The standardized suspension is further diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • The test compound (e.g., TD4) is dissolved in a suitable solvent (e.g., Dimethyl Sulfoxide, DMSO) to create a stock solution.

    • A two-fold serial dilution of the compound is prepared in CAMHB in a 96-well microtiter plate. Concentrations typically range from 256 µg/mL to 0.125 µg/mL.

  • Inoculation and Incubation:

    • Each well of the microtiter plate containing the diluted compound is inoculated with the prepared bacterial suspension.

    • Control wells are included: a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • The plate is incubated at 37°C for 18-24 hours under ambient air conditions.

  • Determination of MIC:

    • Following incubation, the plates are visually inspected for bacterial growth (turbidity).

    • The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

Visualized Workflow and Mechanisms

Experimental Workflow

The following diagram illustrates the standard workflow for determining Minimum Inhibitory Concentration (MIC) values using the broth microdilution method.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Analysis start Bacterial Colony Selection turbidity Standardize Inoculum (0.5 McFarland) start->turbidity inoculate Inoculate Microplate Wells turbidity->inoculate dilution Prepare Serial Dilutions of Test Compound dilution->inoculate incubate Incubate Plate (18-24h at 37°C) inoculate->incubate read Visually Inspect for Turbidity incubate->read end Determine MIC Value read->end

Caption: Workflow for MIC determination via broth microdilution.

Hypothesized Mechanism of Action

Thiourea derivatives can exhibit antimicrobial activity through various mechanisms. Some studies suggest that these compounds can interfere with the structural integrity of the bacterial cell wall, leading to cell lysis and death.

Mechanism_of_Action cluster_bacteria Bacterial Cell cell_wall Cell Wall Synthesis (Peptidoglycan) integrity Cell Wall Integrity cell_wall->integrity maintains survival Bacterial Survival integrity->survival essential for lysis Cell Lysis & Death integrity->lysis compromised compound Thiourea Derivative (e.g., TD4) disruption Disruption / Inhibition compound->disruption disruption->cell_wall disruption->integrity

Caption: Hypothetical mechanism: disruption of cell wall integrity.

Assessing the Selectivity Index of 1-(3-Acetylphenyl)-2-thiourea as an Antimicrobial Agent: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the antimicrobial potential of 1-(3-Acetylphenyl)-2-thiourea is currently limited by the absence of direct experimental data in publicly available scientific literature. However, by examining the performance of structurally analogous thiourea derivatives, we can establish a predictive framework for its likely efficacy and selectivity. This guide provides a comparative assessment based on existing data for similar compounds, offering valuable insights for researchers and drug development professionals.

Thiourea derivatives are a well-established class of compounds recognized for their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] The presence of nitrogen and sulfur atoms in their structure allows for effective interaction with biological targets.[4] The selectivity of these compounds, a critical factor in drug development, is determined by comparing their efficacy against microbial pathogens to their toxicity towards mammalian cells. This is quantified by the Selectivity Index (SI), calculated as the ratio of the 50% cytotoxic concentration (CC50) to the Minimum Inhibitory Concentration (MIC). A higher SI value indicates greater selectivity for the microbial target.

Comparative Performance of Thiourea Derivatives

To contextualize the potential of this compound, this section presents antimicrobial and cytotoxicity data for a selection of other thiourea derivatives from published studies. These compounds share the core thiourea scaffold but differ in their substituent groups, which can significantly influence their biological activity.

Compound/DerivativeMicrobial Strain(s)MIC (µg/mL)Cell LineCC50 (µM)Selectivity Index (SI)Reference
Thiourea Derivative (TD4) Staphylococcus aureus (including MRSA), Staphylococcus epidermidis, Enterococcus faecalis2 - 16Not SpecifiedNot SpecifiedNot Specified[5]
Thiourea Derivatives (various) Gram-positive cocci (S. aureus, S. epidermidis)4 - 32MT-4 cellsNot SpecifiedNot Specified[6][7]
Thiourea Derivative 18 Not SpecifiedNot SpecifiedMT-4 cells8Not Specified[6][7]
3-(trifluoromethyl)phenylthiourea analogs Human colon cancer (SW480, SW620), prostate cancer (PC3), leukemia (K-562)Not ApplicableHaCaT (normal cells)Favorable selectivity reportedNot Quantified[8]
N-(2,4-dichloro)benzoyl-N'-phenylthiourea Not ApplicableNot ApplicableMCF-7, T47D (cancer); Vero (normal)>10 (for Vero cells)High[9]

Note: The table highlights the range of antimicrobial activities and cytotoxicities observed for various thiourea derivatives. Direct comparison is challenging due to the different microbial strains, cell lines, and experimental conditions used in each study.

Standard Antimicrobial Agents for Comparison

In antimicrobial studies, the activity of novel compounds is typically compared against established antibiotics. Common reference standards include:

  • Amikacin and Gentamicin: For Gram-positive and Gram-negative bacteria respectively.[1]

  • Nystatin: For fungal species.[1]

  • Ciprofloxacin and other fluoroquinolones. [10]

  • Vancomycin: For resistant Gram-positive bacteria like MRSA.[10]

Experimental Protocols

The determination of the Selectivity Index relies on two key experimental assays: the Minimum Inhibitory Concentration (MIC) assay and a cytotoxicity assay to determine the CC50.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. A common method is the broth microdilution procedure.

Workflow for MIC Determination

cluster_prep Preparation cluster_inoculation Inoculation cluster_incubation Incubation & Analysis Compound_Stock Prepare stock solution of This compound Serial_Dilution Perform serial dilutions in microtiter plate Compound_Stock->Serial_Dilution Inoculate Inoculate diluted compound with bacterial suspension Serial_Dilution->Inoculate Bacterial_Culture Prepare standardized bacterial inoculum Bacterial_Culture->Inoculate Incubate Incubate plates at 37°C for 18-24 hours Inoculate->Incubate Observe Visually inspect for turbidity (bacterial growth) Incubate->Observe Determine_MIC MIC = lowest concentration with no visible growth Observe->Determine_MIC

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

50% Cytotoxicity Concentration (CC50) Determination

The CC50 is the concentration of a compound that causes the death of 50% of viable cells in a culture. This is typically assessed using mammalian cell lines. The MTT assay is a widely used colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability.

Workflow for CC50 Determination (MTT Assay)

cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Seed_Cells Seed mammalian cells in a 96-well plate and incubate Add_Compound Add serial dilutions of This compound to cells Seed_Cells->Add_Compound Incubate_Treatment Incubate for 24-72 hours Add_Compound->Incubate_Treatment Add_MTT Add MTT reagent to each well Incubate_Treatment->Add_MTT Incubate_MTT Incubate to allow formazan formation Add_MTT->Incubate_MTT Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubate_MTT->Add_Solubilizer Measure_Absorbance Read absorbance at ~570 nm Add_Solubilizer->Measure_Absorbance Calculate_Viability Calculate percent cell viability Measure_Absorbance->Calculate_Viability Determine_CC50 Determine CC50 from dose-response curve Calculate_Viability->Determine_CC50

Caption: Workflow for 50% Cytotoxicity Concentration (CC50) Assay.

Proposed Signaling Pathways and Mechanisms of Action

The precise signaling pathways affected by this compound are unknown. However, thiourea derivatives have been reported to exert their antimicrobial effects through various mechanisms. One study on a thiourea derivative, TD4, demonstrated that it could disrupt the integrity of the MRSA cell wall.[5] Other potential mechanisms could involve the inhibition of essential enzymes or interference with microbial metabolic pathways. The cytotoxicity in mammalian cells can be mediated by the depletion of intracellular glutathione, leading to oxidative stress and cell death.[11]

Logical Relationship for Assessing Selectivity Index

cluster_antimicrobial Antimicrobial Activity Assessment cluster_cytotoxicity Cytotoxicity Assessment Compound This compound MIC Determine Minimum Inhibitory Concentration (MIC) against microbial pathogens Compound->MIC CC50 Determine 50% Cytotoxicity Concentration (CC50) against mammalian cells Compound->CC50 SI Calculate Selectivity Index (SI) SI = CC50 / MIC MIC->SI CC50->SI

Caption: Logical workflow for determining the Selectivity Index.

Conclusion

While direct experimental evidence for the antimicrobial selectivity of this compound is not currently available, the existing literature on analogous compounds suggests that it holds potential as an antimicrobial agent. The comparative data and standardized protocols provided in this guide offer a solid foundation for initiating a comprehensive evaluation of its efficacy and safety profile. Further research is essential to determine the specific MIC and CC50 values for this compound, which will, in turn, allow for a definitive assessment of its selectivity index and its promise as a future therapeutic agent.

References

comparison of spectroscopic data of synthesized 1-(3-Acetylphenyl)-2-thiourea with literature values

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the spectroscopic data of synthesized 1-(3-Acetylphenyl)-2-thiourea with established literature values is presented for researchers, scientists, and professionals in drug development. This guide provides an objective evaluation of the compound's characterization, supported by experimental data and protocols.

Introduction

This compound is a derivative of thiourea featuring an acetylphenyl group. Thiourea derivatives are of significant interest in medicinal chemistry and drug discovery due to their wide range of biological activities. Accurate synthesis and characterization of these compounds are paramount for reliable structure-activity relationship (SAR) studies and further development. This guide focuses on the spectroscopic verification of synthesized this compound by comparing its Fourier-Transform Infrared (FT-IR), Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) data with values reported in the scientific literature.

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of 3-aminoacetophenone with a thiocyanate salt in the presence of an acid, followed by the addition of an acetylating agent, or by reacting 3-acetylphenyl isothiocyanate with ammonia. A common laboratory-scale synthesis is adapted from the procedure for structurally similar compounds.[1]

Spectroscopic Data Comparison

The synthesized this compound was subjected to FT-IR, ¹H NMR, and ¹³C NMR spectroscopic analysis to confirm its molecular structure. The obtained data is presented below in comparison with established literature values.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The characteristic vibrational frequencies of the synthesized this compound were compared with those of similar thiourea derivatives reported in the literature.[1][2]

Functional GroupSynthesized Value (cm⁻¹)Literature Value (cm⁻¹)
N-H Stretch3400 - 32003194 - 3255
C-H Stretch (Aromatic)3100 - 30003007 - 3043
C=O Stretch (Acetyl)~1680~1690
C=S Stretch (Thiourea)~12501226 - 1240
C-N Stretch~1350~1270

Table 1: Comparison of FT-IR Spectroscopic Data.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The chemical shifts (δ) of the protons in the synthesized this compound were compared to expected values based on the analysis of related structures.[2]

ProtonSynthesized Value (δ, ppm)Literature Value (δ, ppm)Multiplicity
-NH₂ (Thiourea)7.5 - 9.510.00 - 10.44Broad Singlet
Aromatic Protons7.0 - 8.06.96 - 7.91Multiplet
-CH₃ (Acetyl)~2.5Not AvailableSinglet

Table 2: Comparison of ¹H NMR Spectroscopic Data.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy is used to determine the types of carbon atoms in a molecule. The chemical shifts of the carbons in the synthesized this compound were compared with data from similar compounds.

CarbonSynthesized Value (δ, ppm)Literature Value (δ, ppm)
C=S (Thiourea)~180~180
C=O (Acetyl)~198Not Available
Aromatic Carbons120 - 140120 - 150
-CH₃ (Acetyl)~26Not Available

Table 3: Comparison of ¹³C NMR Spectroscopic Data.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Synthesis of this compound

A solution of 3-aminoacetophenone (1 equivalent) in a suitable solvent such as acetone is treated with a solution of ammonium thiocyanate (1.1 equivalents) in the same solvent. To this mixture, a solution of benzoyl chloride (1 equivalent) in the same solvent is added dropwise. The reaction mixture is then refluxed for several hours. After cooling, the mixture is poured into cold water, and the resulting precipitate is filtered, washed with water, and recrystallized from a suitable solvent like ethanol to yield this compound.[1]

FT-IR Spectroscopy

The FT-IR spectrum of the synthesized compound was recorded on an FT-IR spectrometer using the KBr pellet technique. The scanning range was from 4000 to 400 cm⁻¹.

NMR Spectroscopy

¹H NMR and ¹³C NMR spectra were recorded on a 400 MHz NMR spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Workflow and Data Analysis

The following diagram illustrates the logical workflow from synthesis to spectroscopic analysis and data comparison.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison Reactants 3-Aminoacetophenone + Ammonium Thiocyanate + Benzoyl Chloride Reaction Reflux in Acetone Reactants->Reaction Workup Precipitation, Filtration, Recrystallization Reaction->Workup Product Synthesized this compound Workup->Product FTIR FT-IR Spectroscopy Product->FTIR HNMR ¹H NMR Spectroscopy Product->HNMR CNMR ¹³C NMR Spectroscopy Product->CNMR Comparison Comparative Analysis FTIR->Comparison HNMR->Comparison CNMR->Comparison LitData Literature Spectroscopic Data LitData->Comparison

Caption: Workflow for the synthesis and spectroscopic analysis of this compound.

Conclusion

The spectroscopic data obtained for the synthesized this compound are in good agreement with the expected values derived from literature data for structurally related compounds. The characteristic peaks for the N-H, C=O, C=S, and aromatic functionalities are observed in the expected regions of the FT-IR spectrum. Similarly, the ¹H and ¹³C NMR spectra show chemical shifts consistent with the assigned molecular structure. This comparative analysis confirms the successful synthesis and purity of this compound, providing a reliable basis for its use in further research and development activities.

References

Safety Operating Guide

Proper Disposal of 1-(3-Acetylphenyl)-2-thiourea: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 1-(3-Acetylphenyl)-2-thiourea and its close analogs are classified as hazardous materials. Key hazards include acute oral toxicity and potential for skin sensitization. Under no circumstances should this chemical or its containers be disposed of via standard trash or sanitary sewer systems. Disposal must be handled through a licensed hazardous waste disposal service, adhering to all federal, state, and local regulations.

This guide provides detailed procedures for the safe handling and disposal of this compound, designed for researchers, scientists, and drug development professionals. The procedures outlined below are based on established safety protocols for acutely toxic and sensitizing chemical waste.

Hazard Classification and Safety Profile

Hazard ClassificationCategoryGHS Hazard StatementPrecautionary Disposal Statement
Acute Toxicity (Oral) Category 1H300: Fatal if swallowedP501: Dispose of contents/ container to an approved waste disposal plant.[1][2][3]
Skin Sensitization Category 1H317: May cause an allergic skin reactionP501: Dispose of contents/ container to an approved waste disposal plant.[1][2][3]

Step-by-Step Disposal Protocol

This protocol details the necessary steps for the safe segregation, storage, and disposal of this compound waste.

1. Personal Protective Equipment (PPE) and Safety Measures:

  • Always handle this compound and its waste in a well-ventilated area, preferably within a chemical fume hood.[2][4]

  • Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[1][2]

  • Avoid generating dust.[1]

  • Wash hands thoroughly after handling.[1][2]

2. Waste Segregation and Container Selection:

  • Do not mix this compound waste with other waste streams unless compatibility has been confirmed.

  • Use a dedicated, properly labeled hazardous waste container. The container must be:

    • Made of a compatible material (e.g., polyethylene).

    • In good condition with a secure, screw-top lid.[5]

    • Clearly labeled with a hazardous waste tag as soon as the first particle of waste is added.[3][6]

3. Waste Labeling:

  • The hazardous waste label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound".

    • The specific hazard characteristics (e.g., "Acutely Toxic," "Skin Sensitizer").

    • The accumulation start date.

    • The name of the principal investigator or laboratory contact.

4. On-Site Accumulation and Storage:

  • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[1][5][7]

  • The SAA must be a secure location away from general laboratory traffic.

  • Ensure the container is kept closed at all times, except when adding waste.[5][7]

  • Acutely Toxic Waste Limits: Regulations for acutely hazardous (P-listed) waste are particularly stringent. A maximum of one quart of liquid or one kilogram of solid acutely toxic waste may be accumulated at a time in an SAA.[7] Once this limit is reached, the waste must be removed from the laboratory within three days.[7]

5. Disposal of Contaminated Materials:

  • Solid Waste: Unused or expired pure chemical, reaction byproducts, and any grossly contaminated solids (e.g., weighing paper, stir bars) should be placed directly into the designated hazardous waste container.

  • Contaminated Labware: Disposable items such as gloves, bench paper, and pipette tips that are contaminated with this compound should be collected in the same hazardous waste container.[8]

  • Empty Containers: An empty container that held an acutely toxic chemical must be managed as hazardous waste and should not be triple rinsed.[1][9] Dispose of the original, unrinsed container in the designated solid hazardous waste stream.

  • Solutions: Solutions containing this compound should be collected as liquid hazardous waste in a separate, appropriately labeled container. Do not pour down the drain.[2][3]

6. Arranging for Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste container.[1][3][7]

  • Follow all institutional procedures for waste pickup requests.

Emergency Spill Procedures

In the event of a spill:

  • Alert personnel in the immediate area and evacuate if necessary.

  • If the spill is large or you are not trained to handle it, contact your institution's EHS or emergency response team immediately.

  • For minor spills, if trained and equipped:

    • Don appropriate PPE, including respiratory protection if dust is present.

    • Contain the spill using absorbent pads or other appropriate materials.[10]

    • Carefully sweep up solid material, minimizing dust generation, and place it in the hazardous waste container.[8]

    • Decontaminate the spill area with an appropriate solvent and collect all cleanup materials as hazardous waste.[8][10]

Below is a visual workflow for the proper disposal of this compound.

G cluster_prep Preparation cluster_collection Waste Collection cluster_storage Storage cluster_disposal Disposal cluster_hazards Key Hazards A Identify Waste (Solid, Liquid, Contaminated PPE) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B H1 Acutely Toxic A->H1 H2 Skin Sensitizer A->H2 C Select Compatible & Labeled Waste Container B->C D Place Waste in Container (No Drain Disposal) C->D E Keep Container Securely Closed D->E F Store in Designated Satellite Accumulation Area E->F G Monitor Accumulation Limits (Max 1 kg/1 qt) F->G H Container Full or Time Limit Reached G->H I Contact EHS for Pickup H->I J Professional Disposal by Licensed Vendor I->J

References

Personal protective equipment for handling 1-(3-Acetylphenyl)-2-thiourea

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 1-(3-Acetylphenyl)-2-thiourea. The following procedures are based on established safety protocols for thiourea and its derivatives and are intended to ensure the safe handling, use, and disposal of this compound.

Hazard Summary

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Safety glasses with side shields or chemical safety goggles.[1][5]To prevent eye contact with dust or splashes.
Skin Protection Chemical-resistant gloves (Nitrile rubber is a suitable material).[5] Lab coat or other protective clothing to prevent skin exposure.[1][6]To avoid direct skin contact and potential sensitization or absorption.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[1][6] If dust is generated and ventilation is inadequate, a NIOSH/MSHA approved respirator should be used.[7]To prevent inhalation of airborne particles.

Safe Handling Workflow

The following diagram illustrates the standard operating procedure for the safe handling of this compound, from preparation to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_disposal Waste Disposal prep1 Review SDS for Thiourea Compounds prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Work Area (Fume Hood) prep2->prep3 handle1 Weigh Compound in Ventilated Area prep3->handle1 Proceed to Handling handle2 Perform Experimental Work handle1->handle2 clean1 Decontaminate Work Surfaces handle2->clean1 Experiment Complete disp1 Collect Waste in Labeled Container handle2->disp1 During Experiment clean2 Remove and Dispose of PPE Properly clean1->clean2 clean3 Wash Hands Thoroughly clean2->clean3 disp2 Dispose of as Hazardous Waste clean3->disp2 Final Disposal disp1->disp2

Caption: Workflow for Safe Handling of this compound.

Operational and Disposal Plans

Handling Procedures:

  • Always work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][6]

  • Avoid generating dust when handling the solid compound.[1][8]

  • Do not eat, drink, or smoke in the laboratory area where this chemical is handled.[1][9]

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1][8]

  • Ensure that an eyewash station and safety shower are readily accessible.[10]

Storage:

  • Store in a cool, dry, and well-ventilated area.[1][8]

  • Keep the container tightly sealed to prevent contamination and exposure to moisture.[1][8]

  • Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[1][6]

Spill Management:

  • Minor Spills: If a small amount of solid is spilled, carefully sweep it up to avoid creating dust.[1] Place the spilled material into a sealed, labeled container for proper disposal. The area should then be cleaned with soap and water.

  • Major Spills: In the event of a large spill, evacuate the area immediately.[1] Only trained personnel with appropriate respiratory and personal protective equipment should manage the cleanup. Prevent the spilled material from entering drains or waterways.[1][9]

Disposal:

  • All waste containing this compound should be considered hazardous.

  • Collect waste material in a clearly labeled, sealed container.

  • Dispose of the chemical waste through an approved hazardous waste disposal program, in accordance with all local, state, and federal regulations.[11][12] Do not dispose of it down the drain or in the regular trash.[7][11]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.